RSV L-protein-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H36N6O4 |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
4-amino-8-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-6,6-dimethyl-2-(6-methyl-2-pyridinyl)-3H-imidazo[4,5-h]isoquinoline-7,9-dione |
InChI |
InChI=1S/C31H36N6O4/c1-18-8-6-9-22(34-18)28-35-26-21(32)17-20-25(27(26)36-28)29(38)37(30(39)31(20,2)3)15-7-13-33-14-12-19-10-11-23(40-4)24(16-19)41-5/h6,8-11,16-17,33H,7,12-15,32H2,1-5H3,(H,35,36) |
InChI Key |
ZQJFKHMZMLDZIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC3=C4C(=CC(=C3N2)N)C(C(=O)N(C4=O)CCCNCCC5=CC(=C(C=C5)OC)OC)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action for RSV L-protein-IN-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for the respiratory syncytial virus (RSV) inhibitor, RSV L-protein-IN-5, also identified as compound E. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and antiviral research.
Core Compound Activity
This compound is a potent, small-molecule inhibitor of the Respiratory Syncytial Virus. It targets the viral L-protein, a large multifunctional enzyme essential for viral RNA synthesis. The primary mechanism of action is the inhibition of the L-protein's polymerase activity, specifically by blocking the guanylylation of viral messenger RNA (mRNA) transcripts. This action effectively halts the production of viable viral mRNAs, thereby preventing viral replication.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound, providing a clear comparison of its efficacy and cytotoxic profile.
| Metric | Value | Cell Line | Description | Reference |
| EC50 | 0.1 µM | HEp-2 | The half-maximal effective concentration for inhibiting RSV in a cell-based assay. | [1][2] |
| IC50 | 0.66 µM | - | The half-maximal inhibitory concentration against the viral polymerase. | [1][2] |
| CC50 | 10.7 µM | HEp-2 | The half-maximal cytotoxic concentration, indicating the compound's toxicity to host cells. | [1][2] |
Mechanism of Action: Inhibition of mRNA Guanylylation
The RSV L-protein possesses RNA-dependent RNA polymerase (RdRp) activity and is responsible for both transcription of viral genes into mRNAs and replication of the viral genome. A critical step in viral mRNA synthesis is the addition of a 5' cap structure, which is essential for mRNA stability and translation by the host cell machinery. This capping process includes guanylylation, the transfer of a guanosine monophosphate (GMP) to the 5' end of the nascent mRNA.
This compound specifically targets and inhibits this guanylylation step. By preventing the formation of the 5' cap, the viral mRNAs are rendered non-functional, leading to a cessation of viral protein synthesis and, consequently, the inhibition of viral replication. Research has shown that in the presence of this class of inhibitors, short, uncapped, and triphosphorylated viral transcripts are produced, confirming the targeted disruption of the capping process[3].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of RSV L-protein inhibitors of this class.
Cell-Based Antiviral Assay (EC50 Determination)
This protocol is used to determine the concentration of the compound required to inhibit viral replication in a cell culture system by 50%.
-
Cell Line: HEp-2 cells are commonly used for RSV propagation and antiviral assays.
-
Procedure:
-
Seed HEp-2 cells in 96-well plates and incubate overnight to form a monolayer.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with a known titer of RSV.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Assess the cytopathic effect (CPE) of the virus, or quantify viral protein expression (e.g., via ELISA) or viral RNA (e.g., via RT-qPCR).
-
Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration.
-
In Vitro Polymerase Assay (IC50 Determination)
This biochemical assay measures the direct inhibitory effect of the compound on the viral RNA polymerase activity.
-
Enzyme Source: A crude ribonucleoprotein (RNP) complex containing the RSV L-protein is isolated from RSV-infected cell lysates.
-
Procedure:
-
Isolate the RNP complex from RSV-infected HEp-2 cells.
-
Set up a reaction mixture containing the RNP complex, ribonucleotides (including a radiolabeled nucleotide like [³H]GTP or [α-³²P]GTP), and a buffer system that supports transcription.
-
Add serial dilutions of this compound to the reaction mixtures.
-
Initiate the transcription reaction and incubate at an optimal temperature.
-
Stop the reaction and precipitate the newly synthesized RNA.
-
Quantify the incorporation of the radiolabeled nucleotide using a scintillation counter or phosphorimager.
-
Calculate the IC50 value by plotting the percentage of polymerase inhibition against the compound concentration.
-
Guanylylation Assay
This assay specifically determines if the inhibitor blocks the capping of viral mRNA by preventing the addition of GMP.
-
Methodology:
-
Perform an in vitro transcription reaction as described above in the presence and absence of this compound.
-
Isolate the short RNA transcripts produced.
-
Analyze the 5' end of the transcripts. This can be done by treating the RNA with enzymes that are specific for different 5' end structures (e.g., tobacco acid pyrophosphatase to remove the cap, or enzymes that differentiate between mono-, di-, and tri-phosphorylated ends).
-
The accumulation of transcripts with a 5'-triphosphate end in the presence of the inhibitor is indicative of a block in the guanylylation step[3].
-
Conclusion
This compound is a potent inhibitor of RSV replication that acts through a specific and well-defined mechanism of action. By targeting the guanylylation step of viral mRNA capping, it effectively prevents the production of functional viral proteins. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this and similar classes of antiviral compounds. The high selectivity index (CC50/EC50) suggests a favorable therapeutic window, making it a promising lead for the development of novel anti-RSV therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The structure of the 5' terminal cap of the respiratory syncytial virus mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of respiratory syncytial virus replication target cotranscriptional mRNA guanylylation by viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Efficacy and Mechanism of RSV L-protein-IN-5 in the Inhibition of Viral mRNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly. The RSV Large (L) protein, a multifunctional enzyme essential for viral replication and transcription, represents a prime target for antiviral drug development. This technical guide provides a comprehensive overview of RSV L-protein-IN-5, a potent inhibitor of the RSV L-protein. We will delve into its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel anti-RSV therapeutics.
Introduction to RSV and the L-protein Target
RSV, a member of the Pneumoviridae family, possesses a non-segmented, negative-sense RNA genome. The viral RNA-dependent RNA polymerase (RdRp) complex, composed of the Large protein (L) and the phosphoprotein (P), is responsible for both transcription of viral mRNAs and replication of the viral genome. The L-protein is a 250 kDa multidomain enzyme harboring several catalytic functions, including:
-
RNA-dependent RNA polymerase (RdRp): Responsible for the polymerization of ribonucleotides.
-
mRNA Capping (Guanylyltransferase): Catalyzes the addition of a 7-methylguanosine (m7G) cap to the 5' end of viral mRNAs. This cap is crucial for mRNA stability and efficient translation by the host cell machinery.
-
Cap Methylation (Methyltransferase): Further modifies the cap structure.
-
Polyadenylation: Adds a poly(A) tail to the 3' end of viral mRNAs.
Given its central role in the viral life cycle, the L-protein is an attractive target for antiviral intervention. Inhibition of any of its enzymatic functions can effectively halt viral replication.
This compound: Overview and Mechanism of Action
This compound (also referred to as compound E in some literature) is a small molecule inhibitor of the RSV L-protein. Its primary mechanism of action is the inhibition of viral mRNA synthesis by blocking the guanylation of viral transcripts . This specific step is a critical part of the mRNA capping process catalyzed by the L-protein's guanylyltransferase activity. By preventing the addition of the GTP to the 5' end of the nascent mRNA chain, this compound effectively halts the production of mature, translatable viral mRNAs. This leads to a significant reduction in viral protein synthesis and, consequently, the suppression of viral replication.
Signaling Pathway and Mechanism of Action Diagram
Caption: Mechanism of this compound inhibition of viral mRNA capping.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and cytotoxic profile.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value (µM) | Cell Line | Virus Strain | Reference |
| EC50 | 0.1 | HEp-2 | RSV | [1][2] |
| IC50 | 0.66 | - | RSV Polymerase | [1][2] |
EC50 (Half-maximal effective concentration): The concentration of the compound that inhibits 50% of the viral replication in a cell-based assay. IC50 (Half-maximal inhibitory concentration): The concentration of the compound that inhibits 50% of the target enzyme's (RSV Polymerase) activity in a biochemical assay.
Table 2: Cytotoxicity Profile of this compound
| Parameter | Value (µM) | Cell Line | Reference |
| CC50 | 10.7 | HEp-2 | [1] |
CC50 (Half-maximal cytotoxic concentration): The concentration of the compound that causes the death of 50% of the cells in a cytotoxicity assay.
Table 3: Selectivity Index
| Parameter | Value |
| Selectivity Index (SI) | 107 |
The Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window, with greater specificity for antiviral activity over cellular toxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on viral mRNA synthesis.
In Vitro RSV Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the RSV L-protein.
Objective: To determine the IC50 value of this compound against RSV polymerase.
Materials:
-
Purified recombinant RSV L-protein
-
RSV P-protein (co-factor)
-
Synthetic RNA template corresponding to the RSV trailer promoter
-
Ribonucleoside triphosphates (ATP, CTP, UTP, GTP)
-
[α-32P]GTP (radiolabel)
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, purified L and P proteins, and the RNA template.
-
Serially dilute this compound in DMSO and add to the reaction mixture. Include a DMSO-only control.
-
Pre-incubate the mixture at 30°C for 15 minutes.
-
Initiate the reaction by adding the NTPs, including [α-32P]GTP.
-
Incubate the reaction at 30°C for 2 hours.
-
Stop the reaction by adding the stop solution.
-
Denature the RNA products by heating at 95°C for 5 minutes.
-
Separate the radiolabeled RNA products by denaturing PAGE.
-
Visualize the RNA products using a phosphorimager and quantify the band intensities.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay measures the ability of a compound to inhibit RSV replication in a cellular context.
Objective: To determine the EC50 value of this compound.
Materials:
-
HEp-2 cells
-
RSV stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Methylcellulose overlay medium
-
Crystal violet staining solution
Protocol:
-
Seed HEp-2 cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in DMEM.
-
Pre-treat the confluent cell monolayers with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with a known titer of RSV (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with methylcellulose medium containing the respective concentrations of the compound.
-
Incubate the plates at 37°C for 4-5 days until plaques are visible.
-
Fix the cells with 10% formalin.
-
Remove the methylcellulose overlay and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the untreated control and determine the EC50 value.
Experimental Workflow Diagram
Caption: Workflow for in vitro and cell-based characterization of this compound.
Conclusion
This compound is a potent and selective inhibitor of RSV replication. Its well-defined mechanism of action, targeting the crucial mRNA capping function of the viral L-protein, makes it a valuable tool for studying RSV molecular biology and a promising lead compound for the development of novel anti-RSV therapies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development efforts in this critical area of infectious disease.
References
The Multifunctional Respiratory Syncytial Virus L-Protein: A Core Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive overview of the Respiratory Syncytial Virus (RSV) Large (L) protein, a critical component of the viral replication and transcription machinery and a key target for antiviral drug development.
Introduction to the RSV L-Protein
The Respiratory Syncytial Virus (RSV) L-protein is a large, multifunctional enzyme with a molecular weight of approximately 250 kDa.[1][2] It serves as the catalytic core of the viral RNA-dependent RNA polymerase (RdRp) complex, which is responsible for both transcription of viral mRNAs and replication of the viral RNA genome.[2][3] The L-protein does not function in isolation; it forms a complex with the viral phosphoprotein (P) to carry out its functions.[4] The P-protein acts as a cofactor, mediating the interaction between the L-protein and the nucleocapsid, which consists of the viral RNA genome encapsidated by the nucleoprotein (N).[4] The M2-1 protein is another viral factor required for efficient transcription processivity.[2]
Domain Architecture and Enzymatic Functions
The RSV L-protein is a modular enzyme composed of several distinct domains, each responsible for a specific enzymatic activity essential for the viral life cycle. The linear organization of these domains is crucial for their coordinated function.[3][5]
Domain Organization of the RSV L-Protein
| Domain | Abbreviation | Approximate Position (Amino Acids) | Function |
| RNA-dependent RNA Polymerase | RdRp | N-terminus | Catalyzes the synthesis of RNA from an RNA template. |
| Polyribonucleotidyltransferase | PRNTase (Capping) | Central | Adds the 5' cap structure to viral mRNAs. |
| Connector Domain | CD | Central | A structural domain that connects the capping and methyltransferase domains.[5] |
| Methyltransferase | MTase | C-terminus | Methylates the 5' cap of viral mRNAs at the N7 and 2'-O positions.[6][7] |
| C-terminal Domain | CTD | C-terminus | A variable region that may be involved in protein-protein interactions.[5] |
Note: The exact amino acid boundaries of each domain can vary slightly between different RSV strains and predictive models.
RNA-Dependent RNA Polymerase (RdRp) Activity
The N-terminal RdRp domain is the catalytic heart of the L-protein, responsible for polymerizing ribonucleotides into new RNA strands.[5] This domain exhibits a canonical "right-hand" fold, characteristic of many polymerases. The RdRp is active in both viral genome replication and transcription.
-
Replication: The polymerase synthesizes a full-length, positive-sense antigenome, which then serves as a template for the production of new negative-sense viral genomes.[2]
-
Transcription: The polymerase synthesizes individual viral mRNAs from the genomic template.[2]
The processivity of the RSV polymerase on a naked RNA template in vitro is considered to be low.[8] However, in the context of the viral nucleocapsid and in the presence of the M2-1 protein, the processivity is significantly enhanced, allowing for the synthesis of long RNA molecules.[2]
Capping (Polyribonucleotidyltransferase - PRNTase) Activity
The central PRNTase or capping domain is responsible for adding a 5' cap structure to the nascent viral mRNAs.[3][5] This capping process is essential for the stability of the viral mRNAs, their efficient translation by the host cell machinery, and for evading the host's innate immune system.[6][7] The capping mechanism of RSV is unconventional and is thought to involve the covalent attachment of the nascent RNA to the L-protein before the transfer to a GDP molecule.
Methyltransferase (MTase) Activity
Following the addition of the cap, the C-terminal MTase domain catalyzes the methylation of the cap structure at two positions: the N7 position of the guanine cap (N7-methylation) and the 2'-O position of the first nucleotide of the mRNA (2'-O-methylation).[6][7] Both methylation events are crucial for the proper function of the viral mRNAs. The MTase domain utilizes S-adenosylmethionine (SAM) as a methyl donor.[6]
Quantitative Data on L-Protein Function
Precise kinetic parameters for the wild-type RSV L-protein are subjects of ongoing research. The available data, primarily from in vitro studies and inhibitor characterization, are summarized below.
Table 1: Kinetic Parameters of the RSV L-Protein RdRp Domain
| Parameter | Value | Condition | Reference |
| Km for CTP | 0.056 ± 0.010 µM | Wild-type L-P complex | [9] |
| Km for ALS-8112-TP | 1.74 ± 0.34 µM | QUAD mutant L-P complex | [9] |
| Elongation Rate | Not definitively reported | In vitro transcription assays | - |
| Processivity | Low on naked RNA templates | In vitro transcription assays | [8] |
| Error Rate | Not definitively quantified | - | - |
Table 2: Inhibition Constants (IC50) for Compounds Targeting the RSV L-Protein
| Inhibitor | IC50 | Target Domain/Activity | Assay | Reference |
| ALS-8112-TP | 0.020 ± 0.008 μM | RdRp | RNP transcription assay | [9] |
| AZ-27 | 10 - 40 nM (subtype A) | Capping | RSV replication assay | [2] |
| AZ-27 | ~1 µM (subtype B) | Capping | RSV replication assay | [2] |
| JNJ-8003 | 0.67 nM | RdRp | Primer extension assay | [10] |
| Sinefungin | 9.8 µM | MTase | In vitro methylation assay | [11] |
| S-adenosyl-L-homocysteine (SAH) | 37.8 µM | MTase | In vitro methylation assay | [11] |
Table 3: Initial Velocities of Methyltransferase Activity
| Reaction | Initial Velocity (product formation/h) | Substrate | Reference |
| N7-methylation | 0.948 ± 0.119 | GpppG-RSV9 | [6] |
| 2'-O-methylation | 0.078 ± 0.026 | GpppG-RSV9 | [6] |
| 2'-O-methylation of m7GpppG-RSV9 | 0.132 ± 0.007 | m7GpppG-RSV9 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of the RSV L-protein.
In Vitro RSV Polymerase Assay
This assay directly measures the RNA synthesis activity of the purified L-P complex.
Materials:
-
Purified recombinant RSV L-P complex
-
Synthetic RNA oligonucleotide template (e.g., representing the viral promoter)
-
Ribonucleotide triphosphates (ATP, CTP, UTP, GTP)
-
α-32P-labeled rNTP (e.g., α-32P-GTP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM DTT)
-
RNase inhibitor
-
Urea-polyacrylamide gel (e.g., 20%)
-
Gel loading buffer (e.g., 95% formamide, 20 mM EDTA, dyes)
-
Phosphorimager system
Procedure:
-
Assemble the reaction mixture on ice: reaction buffer, DTT, RNase inhibitor, unlabeled rNTPs, and the synthetic RNA template.
-
Add the purified L-P complex to the reaction mixture.
-
Initiate the reaction by adding the α-32P-labeled rNTP.
-
Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding an equal volume of gel loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the radiolabeled RNA products by electrophoresis on a urea-polyacrylamide gel.
-
Dry the gel and visualize the RNA products using a phosphorimager.
RSV Minigenome Assay
This cell-based assay assesses the overall transcription and replication activity of the L-protein in a cellular context.
Materials:
-
HEp-2 or similar susceptible cell line
-
Plasmids encoding the RSV N, P, M2-1, and L proteins under the control of a T7 promoter.
-
A plasmid containing an RSV-like minigenome with a reporter gene (e.g., luciferase or GFP) flanked by the RSV leader and trailer regions, also under a T7 promoter.
-
Recombinant vaccinia virus expressing T7 RNA polymerase (vTF7-3).
-
Transfection reagent.
-
Cell lysis buffer and reporter gene assay reagents (e.g., luciferase substrate).
Procedure:
-
Seed HEp-2 cells in a multi-well plate.
-
Infect the cells with vTF7-3 at a suitable multiplicity of infection.
-
Co-transfect the cells with the plasmids encoding N, P, M2-1, L, and the minigenome.
-
Incubate the cells for 24-48 hours at 37°C.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
In Vitro Methyltransferase (MTase) Assay
This assay specifically measures the methyl-transfer activity of the L-protein or its isolated MTase domain.
Materials:
-
Purified L-P complex or recombinant MTase-CTD domain.
-
Synthetic capped RNA substrate (e.g., GpppG-RNA).
-
S-adenosyl-L-methionine (SAM)
-
3H-labeled SAM.
-
Reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5).
-
Filter-binding apparatus and filter papers (e.g., DE81).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a reaction mixture containing reaction buffer, synthetic capped RNA, and a mix of unlabeled and 3H-labeled SAM.
-
Add the purified L-P complex or MTase-CTD to initiate the reaction.
-
Incubate at 30°C for a set time (e.g., 1-3 hours).
-
Spot the reaction mixture onto DE81 filter papers.
-
Wash the filters extensively with a suitable buffer (e.g., ammonium carbonate) to remove unincorporated 3H-SAM.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
Co-Immunoprecipitation (Co-IP) of L and P Proteins
This method is used to verify the interaction between the L and P proteins in a cellular environment.
Materials:
-
Cells co-expressing tagged L and P proteins (e.g., FLAG-L and HA-P).
-
Co-IP lysis buffer (non-denaturing).
-
Antibody specific to one of the tags (e.g., anti-FLAG antibody).
-
Protein A/G magnetic beads or agarose resin.
-
Wash buffer.
-
Elution buffer.
-
SDS-PAGE and Western blotting reagents.
-
Antibodies for Western blotting (e.g., anti-HA antibody).
Procedure:
-
Lyse the co-transfected cells with Co-IP lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with the anti-FLAG antibody to form immune complexes.
-
Add Protein A/G beads to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using an anti-HA antibody to detect the co-immunoprecipitated P-protein.
Visualizations of L-Protein Function
The following diagrams illustrate key aspects of the RSV L-protein's function and the experimental workflows used to study it.
References
- 1. RNA elongation by respiratory syncytial virus polymerase is calibrated by conserved region V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The methyltransferase domain of the Respiratory Syncytial Virus L protein catalyzes cap N7 and 2’-O-methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA elongation by respiratory syncytial virus polymerase is calibrated by conserved region V | PLOS Pathogens [journals.plos.org]
- 7. med.emory.edu [med.emory.edu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. The methyltransferase domain of the Respiratory Syncytial Virus L protein catalyzes cap N7 and 2'-O-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The methyltransferase domain of the Respiratory Syncytial Virus L protein catalyzes cap N7 and 2’-O-methylation | PLOS Pathogens [journals.plos.org]
The Central Engine of RSV: A Technical Guide to the L-Protein's Role in Viral Replication and Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) remains a paramount global health challenge, primarily affecting infants, the elderly, and immunocompromised individuals. At the heart of its life cycle lies the viral replication and transcription machinery, a complex orchestrated by the large polymerase protein (L-protein). This multifunctional enzyme is the catalytic core of the RNA-dependent RNA polymerase (RdRp) and represents a prime target for antiviral therapeutics. This technical guide provides an in-depth exploration of the RSV L-protein, detailing its structure, enzymatic functions, and critical interactions that drive viral proliferation. The content herein is curated to provide actionable insights for researchers and professionals dedicated to understanding and combating RSV.
The Architecture of the RSV L-Protein
The RSV L-protein is a large, approximately 250 kDa protein, that, in concert with the phosphoprotein (P), the nucleoprotein (N), and the M2-1 protein, forms the viral RNA polymerase complex.[1][2][3] The L-protein itself is a modular enzyme composed of several distinct domains, each with specialized functions essential for viral RNA synthesis.[1][3]
1.1. Core Domains and Their Functions
The L-protein comprises five principal domains:
-
RNA-dependent RNA polymerase (RdRp) Domain: Located at the N-terminus, this is the catalytic heart of the enzyme, responsible for the polymerization of ribonucleotides into new RNA strands using the viral genome as a template.[1][3] It exhibits the canonical "right-hand" fold characteristic of polymerases.
-
Polyribonucleotidyltransferase (PRNTase) or Capping Domain: This domain is responsible for the addition of a 5' cap structure to newly synthesized viral mRNAs. This capping process is crucial for mRNA stability, efficient translation by the host ribosome, and evasion of the host's innate immune system.[1][3][4]
-
Connector Domain (CD): This domain is thought to provide structural flexibility and to be involved in the proper positioning of the other enzymatic domains.
-
Methyltransferase (MTase) Domain: Following the capping of viral mRNAs, the MTase domain catalyzes the methylation of the cap structure at the N7 and 2'-O positions.[1][3][5] These modifications are also critical for translation and immune evasion.
-
C-terminal Domain (CTD): The function of this domain is less well characterized but is believed to be involved in regulating the various enzymatic activities of the L-protein.
The L-protein forms a stable complex with the tetrameric phosphoprotein (P), which acts as a crucial cofactor. The P-protein tethers the L-protein to the nucleocapsid, which consists of the viral RNA genome encapsidated by the N protein, thereby ensuring the polymerase has access to its template.[1][3][6] Densitometric analysis of the purified L-P complex suggests a stoichiometry of one L-protein molecule to four P-protein molecules (1:4).[6]
The Dual Roles of the L-Protein: Replication and Transcription
The RSV L-protein is the central catalyst for both viral genome replication and transcription of viral genes into messenger RNAs (mRNAs). These two processes are distinct and tightly regulated.
2.1. Viral Genome Replication
During replication, the L-protein synthesizes a full-length, positive-sense antigenome using the negative-sense genome as a template. This antigenome then serves as a template for the synthesis of new negative-sense genomes. A key feature of replication is the concomitant encapsidation of the nascent RNA by newly synthesized N proteins, which is thought to render the polymerase highly processive and able to bypass the gene-start and gene-end signals that regulate transcription.[7] Replication is initiated at the 3' leader (Le) promoter of the genome.[7]
2.2. Viral mRNA Transcription
Transcription is a discontinuous process that generates individual mRNAs for each of the viral genes. The L-protein initiates transcription at the 3' leader (Le) promoter and proceeds sequentially along the genome.[1][7] At the beginning of each gene, a conserved gene-start (GS) signal directs the polymerase to initiate mRNA synthesis. At the end of each gene, a gene-end (GE) signal, which includes a tract of uridine residues, signals the polymerase to terminate transcription and polyadenylate the 3' end of the mRNA through a "stuttering" mechanism.[7] This sequential transcription results in a polar gradient of mRNA abundance, with genes located closer to the 3' end of the genome being transcribed more frequently.[1] The M2-1 protein is an essential cofactor for efficient transcription, particularly for mRNAs longer than approximately 500 nucleotides.[7]
Recent studies have revealed a more complex model for transcription initiation, where the RdRp can initiate at two different sites within the leader promoter: the canonical +1 position and a more frequently used +3 position, which resembles a gene start signal.[1][8][9][10] Initiation at the +3 site produces a short, uncapped RNA of about 25 nucleotides, after which the polymerase scans for the first gene start signal to begin mRNA synthesis.[1][7][9]
Quantitative Insights into L-Protein Function
Quantifying the enzymatic activities of the RSV L-protein is crucial for understanding its mechanism of action and for the development of effective inhibitors. While some kinetic parameters are still under investigation, available data provide valuable insights.
Table 1: Kinetic Parameters and Inhibitor Potencies for RSV L-Protein
| Parameter | Value | Context | Reference |
| Methyltransferase (MTase) Activity | |||
| N7-methylation rate | ~12-fold faster than 2'-O-methylation | In vitro assay with MTase-CTD domain and GpppG-RSV9 substrate. | [5] |
| Optimal pH (N7-MTase) | 7.0 - 7.5 | In vitro filter-binding assay. | [5] |
| Optimal pH (2'-O-MTase) | 7.0 - 8.0 | In vitro filter-binding assay. | [5] |
| Inhibitor Potency | |||
| RSV L-protein-IN-1 (Compound D) | EC50 = 0.021 µM | Inhibition of RSV replication in cell culture. | [11] |
| IC50 = 0.089 µM | Inhibition of polymerase activity in a biochemical assay. | [11] | |
| CC50 = 8.4 µM | Cytotoxicity in HEp-2 cells. | [11] | |
| JNJ-8003 | EC50 = 0.15 nM | Inhibition of RSV subgenomic replicon. | [12] |
| IC50 = 0.67 nM | Inhibition of RdRp activity in a biochemical assay. | [12] | |
| CC50 = 11 µM | Cytotoxicity. | [12] | |
| AZ-27 | EC50 (RSV A2) = Nanomolar range | Inhibition of RSV replication in an ELISA assay. | [13] |
| ALS-8112-TP | IC50 = 0.020 ± 0.008 μM | Inhibition of RdRp activity in a crude RNP complex. | [14] |
| Compound 1 | IC50 = 0.61 µM | Inhibition of a truncated L-P complex in a biochemical assay. | [15] |
| KD = 2.3 µM | Binding to full-length L-P complex in a surface plasmon resonance (SPR) assay. | [15] | |
| Compound 22 | EC50 (eGFP) = 2.28 µM | Inhibition of RSV replication in a GFP reporter assay. | [15] |
| EC50 (Replicon) = 2.22 µM | Inhibition of an RSV replicon. | [15] | |
| IC50 = 0.27 µM | Inhibition of full-length L-P complex in a biochemical assay. | [15] |
Key Experimental Protocols for Studying the RSV L-Protein
The study of the RSV L-protein relies on a variety of sophisticated molecular and biochemical techniques. Below are outlines of key experimental protocols.
4.1. Recombinant L-P Complex Expression and Purification
The production of a functional recombinant L-P complex is fundamental for in vitro studies.
-
Expression System: Co-expression of RSV L and P proteins is typically performed in insect cells (e.g., Sf9) using a baculovirus expression system, as P is required for the stability of L.[6][13][16]
-
Construct Design: The L and P genes are cloned into a suitable vector (e.g., pFastBac Dual). Affinity tags (e.g., 6xHis-tag, Strep-tag) are often added to one of the proteins (e.g., N-terminus of L or C-terminus of P) to facilitate purification.[13][17]
-
Purification Strategy: A multi-step chromatography approach is employed to achieve high purity.
-
Affinity Chromatography: The cell lysate is first passed over a resin that specifically binds the affinity tag (e.g., Ni-NTA for His-tagged proteins).[13]
-
Tag Cleavage (Optional): If the affinity tag is cleavable (e.g., by TEV protease), it is removed to obtain a more native protein complex.[13]
-
Ion Exchange Chromatography: Further purification is achieved based on the net charge of the complex (e.g., using a heparin column).[13]
-
Size Exclusion Chromatography: The final step separates the L-P complex from aggregates and other contaminants based on size, yielding a homogenous sample.[6][13]
-
4.2. In Vitro RNA-Dependent RNA Polymerase (RdRp) Assay
This assay directly measures the enzymatic activity of the purified L-P complex.
-
Reaction Components:
-
Purified recombinant L-P complex.[1]
-
A short synthetic RNA oligonucleotide template containing the viral promoter sequence (e.g., the 3' leader or trailer region).[1]
-
Ribonucleoside triphosphates (rNTPs), including one that is radioactively or fluorescently labeled (e.g., [α-³²P]GTP or [α-³³P]CTP).[1][6]
-
Reaction buffer containing appropriate salts and cofactors.
-
-
Procedure:
-
The reaction components are incubated at an optimal temperature (e.g., 30°C).[18]
-
The L-P complex synthesizes a new RNA strand complementary to the template, incorporating the labeled nucleotide.
-
The reaction is stopped, and the RNA products are purified.
-
-
Analysis:
-
The radiolabeled RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).[1]
-
The gel is exposed to a phosphor screen or autoradiography film to visualize the RNA products.[1] This allows for the assessment of de novo initiation, primer extension, and the processivity of the polymerase.
-
4.3. RSV Minigenome Assay
This cell-based assay allows for the study of RSV replication and transcription in a controlled environment without the need for infectious virus.[8][19]
-
Components:
-
A plasmid encoding a "minigenome," which is a truncated version of the RSV genome containing the leader and trailer regions flanking a reporter gene (e.g., luciferase or green fluorescent protein [GFP]).[19]
-
Plasmids expressing the RSV N, P, L, and M2-1 proteins under the control of a suitable promoter (e.g., T7 promoter).[19]
-
A cell line that expresses the T7 RNA polymerase (e.g., BSR-T7/5 cells).[19]
-
-
Procedure:
-
The plasmids are co-transfected into the T7-expressing cells.
-
The T7 polymerase transcribes the minigenome and the viral protein expression plasmids.
-
The expressed N, P, L, and M2-1 proteins assemble into a functional polymerase complex that recognizes the minigenome RNA as a template.
-
The polymerase complex replicates and transcribes the minigenome, leading to the expression of the reporter gene.
-
-
Analysis:
-
Reporter gene expression is quantified (e.g., by measuring luciferase activity or GFP fluorescence), which serves as a readout for the activity of the RSV polymerase complex.[19][20] This system is invaluable for studying the effects of mutations in viral proteins or cis-acting RNA sequences and for screening antiviral compounds.[8]
-
The L-Protein as a Target for Antiviral Drug Development
The essential and multifunctional nature of the RSV L-protein makes it an attractive target for the development of antiviral drugs.[3] Inhibitors targeting different domains and functions of the L-protein have been developed and are in various stages of research and clinical trials.
-
Nucleoside/Nucleotide Analogues: These compounds act as chain terminators when incorporated into the growing RNA strand by the RdRp domain. An example is ALS-8176 (and its active triphosphate form, ALS-8112-TP), which has shown efficacy in clinical trials.[6][14]
-
Non-nucleoside Inhibitors: These small molecules bind to allosteric sites on the L-protein, inhibiting its enzymatic activity. Different classes of non-nucleoside inhibitors have been identified that target the RdRp, capping, and other domains, highlighting the druggability of multiple sites on the L-protein.[12][13][15]
The development of robust in vitro and cell-based assays, such as those described above, is critical for the discovery and characterization of new L-protein inhibitors.
Conclusion and Future Directions
The RSV L-protein is a complex and elegant molecular machine that is central to the virus's ability to replicate and cause disease. Significant progress has been made in understanding its structure, the functions of its various domains, and its interactions with other viral proteins. This knowledge has been instrumental in the development of promising antiviral therapies.
However, key questions remain. A more precise quantitative understanding of the kinetics and processivity of the RdRp, the fidelity of RNA synthesis, and the efficiency of the capping and methylation reactions is needed. Further high-resolution structural studies of the L-protein in complex with the entire replication/transcription machinery, including the N-RNA template and M2-1, will provide deeper insights into the dynamic conformational changes that regulate its multiple functions. Continued investigation into the host factors that interact with the L-protein and modulate its activity may also reveal new avenues for therapeutic intervention. The ongoing efforts in these areas will undoubtedly pave the way for the development of more effective and broad-spectrum antivirals to combat RSV infection.
References
- 1. Respiratory Syncytial Virus Polymerase Can Initiate Transcription from Position 3 of the Leader Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA elongation by respiratory syncytial virus polymerase is calibrated by conserved region V - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The methyltransferase domain of the Respiratory Syncytial Virus L protein catalyzes cap N7 and 2’-O-methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the Respiratory Syncytial Virus Polymerase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Respiratory syncytial virus polymerase can initiate transcription from position 3 of the leader promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Respiratory Syncytial Virus Polymerase Has Multiple RNA Synthesis Activities at the Promoter | PLOS Pathogens [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Structural and mechanistic insights into the inhibition of respiratory syncytial virus polymerase by a non-nucleoside inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. The Respiratory Syncytial Virus Polymerase Has Multiple RNA Synthesis Activities at the Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Minigenome System to Study Respiratory Syncytial Virus Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Use of Minigenome Systems to Study RSV Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of Minigenome Systems to Study RSV Transcription | Springer Nature Experiments [experiments.springernature.com]
RSV L-protein domains as therapeutic targets
An In-depth Technical Guide on the Respiratory Syncytial Virus (RSV) L-protein Domains as Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural and functional domains of the Respiratory Syncytial Virus (RSV) Large (L) protein, a critical enzyme complex for viral replication, and explores their potential as targets for novel antiviral therapies.
Introduction to the RSV L-protein
Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants, the elderly, and immunocompromised individuals.[1][2] The RSV L-protein is a multifunctional enzyme that plays a central role in the viral life cycle, carrying out all the catalytic activities required for viral RNA synthesis, including transcription and replication of the viral genome.[3][4][5] Its essential nature and enzymatic functions make it a prime target for the development of antiviral drugs.[2][6] The L-protein works in concert with other viral proteins, including the phosphoprotein (P), nucleoprotein (N), and the M2-1 protein, to form the viral RNA-dependent RNA polymerase (RdRp) complex.[1][6][7]
The Multifunctional Domains of the RSV L-protein
The RSV L-protein is a large, approximately 250 kDa protein, organized into several distinct functional and structural domains.[1][4][8] These domains work in a coordinated fashion to carry out the complex process of viral RNA synthesis. The primary domains include the RNA-dependent RNA polymerase (RdRp) domain, the polyribonucleotidyl transferase (PRNTase) or capping domain, the methyltransferase (MTase) domain, a connector domain (CD), and a C-terminal domain (CTD).[1][7][9][10][11]
RNA-dependent RNA Polymerase (RdRp) Domain
Located at the N-terminus, the RdRp domain is the catalytic core of the L-protein, responsible for the polymerization of ribonucleotides to synthesize viral RNA.[1][11] It possesses a conserved right-handed architecture typical of viral polymerases, with subdomains described as fingers, palm, and thumb.[1][6] The RdRp domain is responsible for both the replication of the viral genome and the transcription of viral mRNAs from the genomic RNA template.[1]
Polyribonucleotidyl Transferase (PRNTase/Capping) Domain
Following the RdRp domain is the PRNTase domain, which is responsible for the addition of a 5' cap structure to nascent viral mRNAs.[1][10] This capping process is crucial for the stability of the viral mRNAs and their efficient translation by the host cell machinery.[8] The PRNTase domain of RSV L-protein is thought to mediate an unconventional capping mechanism.[12] This domain contains a priming loop that is believed to be important for initiating RNA synthesis.[13][14]
Methyltransferase (MTase) Domain
The MTase domain is located towards the C-terminal end of the L-protein and is responsible for the methylation of the 5' cap structure of viral mRNAs.[1][8] This domain catalyzes both N7- and 2'-O-methylation of the cap.[8] These methylations are critical for the translation of viral proteins and for evading the host's innate immune response, which can recognize unmethylated viral RNA as foreign.[8][15]
Connector Domain (CD)
The connector domain is situated between the PRNTase and MTase domains.[1][10][11] It is believed to play a structural role, properly positioning the catalytic domains relative to each other, rather than having a direct enzymatic function.[1]
C-terminal Domain (CTD)
The C-terminal domain is the most variable region of the L-protein among non-segmented negative-strand viruses.[1][10] While its precise functions are still under investigation, it is thought to be involved in protein-protein interactions and potentially in the regulation of polymerase activity. The CTD, along with the MTase domain, forms a clamp-like structure to accommodate the RNA substrate.[8]
Domain organization of the RSV L-protein.
RSV L-protein Domains as Therapeutic Targets
The essential enzymatic activities of the RSV L-protein make its domains highly attractive targets for the development of antiviral inhibitors.[2][6] By targeting these specific functions, it is possible to disrupt the viral replication cycle and reduce the viral load in an infected individual.[3]
Targeting the RdRp Domain
Inhibitors targeting the RdRp domain can directly block viral RNA synthesis. Nucleoside analogs are a class of compounds that can be incorporated into the growing RNA chain, causing premature termination. ALS-8112 is an example of a nucleoside analog that, in its triphosphate form, specifically inhibits the RSV L-protein's polymerase activity.[5]
Targeting the Capping (PRNTase) Domain
The capping process is unique to the virus and distinct from the host cell's capping machinery, making the PRNTase domain an excellent target for selective inhibitors.[7][11] The compound AZ-27 has been shown to be a potent RSV L-protein inhibitor, with resistance mutations mapping to the putative capping domain, suggesting this is its direct target.[4][16]
Targeting the Methyltransferase (MTase) Domain
Inhibiting the MTase domain would lead to the production of improperly capped viral mRNAs that are either poorly translated or recognized and degraded by the host's innate immune system.[8] Sinefungin, an analog of the methyl donor S-adenosylmethionine (SAM), has been shown to inhibit the MTase activity of the RSV L-protein at micromolar concentrations.[8]
Allosteric Inhibition
Some inhibitors may not bind directly to the active site of an enzyme but rather to an allosteric site, inducing a conformational change that inhibits its activity. Several non-nucleoside inhibitors (NNIs) of the RSV L-protein have been identified that elicit resistance in a linker region between the CD and MTase domains, suggesting an allosteric mechanism of inhibition.[17]
| Inhibitor | Target Domain/Region | Mechanism of Action | Reference |
| ALS-8112 | RdRp | Nucleoside analog causing chain termination | [5] |
| AZ-27 | PRNTase (Capping) | Inhibition of capping activity | [4][16] |
| PC-786 | Linker between CD and MTase | Non-nucleoside inhibitor of polymerase activity | [5][17] |
| YM-53403 | Linker between CD and MTase | Non-nucleoside inhibitor | [17] |
| Sinefungin | MTase | S-adenosylmethionine analog, inhibits methylation | [8] |
| EDP-323 | L-protein polymerase | Oral L-protein polymerase inhibitor | [18] |
Experimental Protocols for Studying L-protein Domain Function
Detailed characterization of the enzymatic activities of the L-protein domains is crucial for the development of targeted inhibitors. Below are outlines of key experimental protocols used to study these functions.
In Vitro RNA-dependent RNA Polymerase (RdRp) Assay
This assay measures the ability of the purified L-P complex to synthesize RNA from a template.
Methodology:
-
Expression and Purification: The RSV L and P proteins are co-expressed, often in insect cells, and the L-P complex is purified.
-
Reaction Mixture: The purified L-P complex is incubated with a synthetic RNA template, ribonucleoside triphosphates (rNTPs, one of which is typically radiolabeled, e.g., [α-³²P]GTP), and a suitable buffer containing magnesium and manganese ions.
-
Incubation: The reaction is incubated at 30°C to allow for RNA synthesis.
-
Analysis: The RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The intensity of the bands corresponding to the synthesized RNA provides a measure of polymerase activity.
A non-radiometric version of this assay can be performed using fluorescently labeled rNTPs or by quantifying RNA product using RT-qPCR.[19]
In Vitro Capping Assay
This assay assesses the ability of the L-protein to add a 5' cap to an RNA substrate.
Methodology:
-
Substrate Preparation: A short, uncapped RNA transcript with a 5'-triphosphate is synthesized.
-
Capping Reaction: The purified L-P complex is incubated with the uncapped RNA substrate, GTP (often radiolabeled in the α-phosphate position, [α-³²P]GTP), and SAM in a reaction buffer.
-
Nuclease Digestion: The reaction mixture is treated with a nuclease that specifically digests uncapped RNA, leaving the capped RNA intact.
-
Analysis: The amount of remaining radiolabeled RNA is quantified by scintillation counting or visualized by autoradiography after PAGE.
In Vitro Methyltransferase (MTase) Assay
This assay measures the transfer of a methyl group from SAM to a capped RNA substrate.
Methodology:
-
Substrate Preparation: A capped but unmethylated RNA substrate (GpppG-RNA) is synthesized.
-
Methylation Reaction: The purified L-P complex or a recombinant MTase-CTD fragment is incubated with the capped RNA substrate and radiolabeled S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) in a reaction buffer.
-
Filter Binding: The reaction mixture is spotted onto a filter membrane which binds the RNA. Unincorporated [³H]SAM is washed away.
-
Quantification: The amount of radioactivity retained on the filter, corresponding to the methylated RNA, is measured by scintillation counting.
Workflow of RSV RNA synthesis highlighting L-protein domain functions.
Conclusion
The domains of the RSV L-protein represent a rich source of potential targets for the development of novel antiviral therapies. The essential and distinct enzymatic activities of the RdRp, PRNTase, and MTase domains provide multiple avenues for therapeutic intervention. A deeper understanding of the structure and function of these domains, facilitated by the experimental approaches outlined in this guide, will be critical for the rational design of potent and selective inhibitors to combat RSV infection. The continued exploration of the L-protein as a drug target holds significant promise for addressing the unmet medical need for effective RSV treatments.
References
- 1. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]
- 4. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural Insights into the Respiratory Syncytial Virus RNA Synthesis Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The methyltransferase domain of the Respiratory Syncytial Virus L protein catalyzes cap N7 and 2’-O-methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. med.emory.edu [med.emory.edu]
- 12. The methyltransferase domain of the Respiratory Syncytial Virus L protein catalyzes cap N7 and 2’-O-methylation | PLOS Pathogens [journals.plos.org]
- 13. Structure of the Respiratory Syncytial Virus Polymerase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinctive features of the respiratory syncytial virus priming loop compared to other non-segmented negative strand RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human respiratory syncytial virus methyl... | F1000Research [f1000research.com]
- 16. Characterization of a respiratory syncytial virus L protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conserved allosteric inhibitory site on the respiratory syncytial virus and human metapneumovirus RNA-dependent RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 19. pubs.acs.org [pubs.acs.org]
Biochemical Characterization of RSV L-protein-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical characteristics of RSV L-protein-IN-5, a potent inhibitor of the Respiratory Syncytial Virus (RSV) L-protein. The document details its inhibitory activities, mechanism of action, and the experimental protocols utilized for its characterization, offering valuable insights for researchers in the field of antiviral drug discovery.
Quantitative Biochemical Data
This compound, also referred to as compound E in some literature, demonstrates significant inhibitory effects on RSV replication and the enzymatic function of its large (L) polymerase protein.[1] The key quantitative metrics for its activity are summarized in the table below.
| Parameter | Value | Cell Line/System | Description | Reference |
| EC50 | 0.1 µM | HEp-2 cells | The concentration of the compound that results in a 50% reduction in viral replication in a cell-based assay. | [1] |
| IC50 | 0.66 µM | In vitro polymerase assay | The concentration of the compound that inhibits 50% of the RSV L-protein's polymerase activity in a biochemical assay. | [1] |
| CC50 | 10.7 µM | HEp-2 cells | The concentration of the compound that causes a 50% reduction in the viability of the host cells, indicating its cytotoxic potential. | [1] |
Mechanism of Action
This compound specifically targets the multifaceted enzymatic activities of the RSV L-protein, a crucial component of the viral replication machinery.[1] The L-protein comprises several functional domains, including the RNA-dependent RNA polymerase (RdRp), a capping enzyme (guanylyltransferase), and a methyltransferase, all of which are essential for the synthesis and maturation of viral messenger RNA (mRNA).[2][3]
Research indicates that this compound exerts its antiviral effect by inhibiting the guanylation of viral transcripts .[1][4] This action specifically targets the capping activity of the L-protein, which is responsible for adding a 7-methylguanosine cap to the 5' end of newly synthesized viral mRNAs. This cap structure is vital for the stability of the mRNA and its efficient translation into viral proteins by the host cell's ribosomes. By preventing the guanylylation step, this compound effectively blocks the production of functional viral mRNAs, thereby halting the replication cycle of the virus.[4]
The molecular mechanism of this compound and similar inhibitors is believed to involve binding to a novel motif within the L-protein that is distinct from the primary RdRp catalytic site.[4] Resistance mutations to this class of inhibitors have been mapped to this specific region, suggesting it is directly or indirectly involved in the mRNA guanylylation process.[4]
Experimental Protocols
The biochemical characterization of this compound involves a series of in vitro and cell-based assays to determine its potency, specificity, and mechanism of action. Below are detailed methodologies for key experiments.
In Vitro RSV L-Protein Polymerase (RdRp) Assay
This assay measures the direct inhibitory effect of the compound on the RNA synthesis activity of the RSV L-protein.
Objective: To determine the IC50 value of this compound against the viral polymerase.
Materials:
-
Purified recombinant RSV L-P protein complex.
-
RNA template (e.g., a short synthetic oligonucleotide representing the viral promoter).
-
Radionuclide-labeled nucleotide triphosphates (e.g., [α-³²P]GTP or [³H]CTP).
-
Unlabeled ATP, CTP, UTP, and GTP.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 120 mM potassium acetate, 5 mM MgCl₂, 2 mM DTT).
-
Test compound (this compound) at various concentrations.
-
DMSO (vehicle control).
-
Denaturing polyacrylamide gels.
-
Phosphorimager or scintillation counter.
Procedure:
-
Prepare a master mix containing the reaction buffer, unlabeled NTPs, and the RNA template.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound (typically a serial dilution) or DMSO to the respective tubes.
-
Initiate the reaction by adding the purified RSV L-P protein complex and the radiolabeled NTP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).
-
Analyze the reaction products by separating the newly synthesized radiolabeled RNA on a denaturing polyacrylamide gel.
-
Visualize the RNA products using a phosphorimager and quantify the band intensities.
-
Alternatively, for a higher throughput format, the radiolabeled RNA can be captured on a filter membrane and quantified using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable dose-response curve fitting software.
mRNA Capping (Guanylylation) Assay
This assay specifically investigates the effect of the inhibitor on the capping of viral mRNA.
Objective: To confirm that this compound inhibits the guanylylation of viral transcripts.
Materials:
-
In vitro transcription system as described in the RdRp assay.
-
[α-³²P]GTP as the radiolabel.
-
Nuclease P1.
-
Thin-layer chromatography (TLC) plates.
-
TLC running buffer.
Procedure:
-
Perform the in vitro transcription reaction in the presence and absence of this compound.
-
Purify the resulting RNA transcripts.
-
Digest the purified RNA with nuclease P1, which cleaves the RNA into 5'-mononucleotides but leaves the cap structure (GpppN) intact.
-
Spot the digested products onto a TLC plate.
-
Separate the products using an appropriate TLC running buffer.
-
Visualize the separated nucleotides and cap structures by autoradiography.
-
In the control reaction (no inhibitor), a spot corresponding to the radiolabeled cap structure will be visible. In the presence of an effective capping inhibitor like this compound, this spot will be significantly reduced or absent, while a spot corresponding to triphosphorylated transcripts (pppG) may appear.[4]
Cell-Based Antiviral Assay (EC50 Determination)
This assay evaluates the efficacy of the compound in inhibiting viral replication within a cellular context.
Objective: To determine the EC50 value of this compound.
Materials:
-
HEp-2 cells (or other susceptible cell lines like A549).
-
RSV (e.g., strain A2).
-
Cell culture medium.
-
Test compound (this compound) at various concentrations.
-
DMSO (vehicle control).
-
Method for quantifying viral replication (e.g., ELISA for viral protein expression, plaque reduction assay, or qRT-PCR for viral RNA).
Procedure:
-
Seed HEp-2 cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with serial dilutions of this compound or DMSO for 1-2 hours.
-
Infect the cells with RSV at a predetermined multiplicity of infection (MOI).
-
Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 3-4 days).
-
Quantify the extent of viral replication using a chosen method. For an ELISA-based readout, cells are fixed and probed with an antibody against an RSV protein (e.g., the F protein), followed by a secondary antibody conjugated to an enzyme for colorimetric detection.
-
Calculate the percentage of viral inhibition for each compound concentration compared to the virus-only control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
This assay assesses the toxicity of the compound to the host cells.
Objective: To determine the CC50 value of this compound.
Materials:
-
HEp-2 cells.
-
Cell culture medium.
-
Test compound (this compound) at various concentrations.
-
Reagent for measuring cell viability (e.g., MTT, MTS, or a reagent for measuring ATP levels like CellTiter-Glo).
Procedure:
-
Seed HEp-2 cells in 96-well plates.
-
Treat the cells with the same serial dilutions of this compound used in the antiviral assay.
-
Incubate the cells for the same duration as the antiviral assay.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) which is proportional to the number of viable cells.
-
Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated cell control.
-
Determine the CC50 value from the resulting dose-response curve.
Conclusion
This compound is a well-characterized inhibitor of the RSV L-protein with potent antiviral activity demonstrated in both biochemical and cell-based assays. Its specific mechanism of action, targeting the crucial mRNA capping process, makes it a valuable tool for studying the intricacies of RSV replication and a promising lead compound for the development of novel anti-RSV therapeutics. The experimental protocols outlined in this guide provide a robust framework for the evaluation of this and other RSV L-protein inhibitors.
References
In-Depth Technical Guide: RSV L-protein-IN-5 Target Binding and Mechanistic Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding, kinetics, and mechanism of action of RSV L-protein-IN-5, a potent, non-nucleoside inhibitor of Respiratory Syncytial Virus (RSV). The information presented is collated from publicly available scientific literature and is intended to support research and drug development efforts targeting the RSV polymerase.
Executive Summary
This compound, also identified as compound E in seminal research, demonstrates significant promise as an anti-RSV agent. It effectively inhibits viral replication by targeting the large polymerase (L) protein, a critical enzyme in the RSV life cycle. The primary mechanism of action is the disruption of viral mRNA synthesis through the inhibition of guanylylation, a key step in the formation of the 5' cap structure of viral transcripts. This guide summarizes the quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Value (µM) | Cell Line | Virus Strain | Assay Type | Reference |
| EC50 | 0.1 | HEp-2 | RSV Long | Antiviral Assay (ELISA) | [1] |
| IC50 | 0.66 | - | RSV Long | RSV Polymerase Assay | [1] |
| CC50 | 10.7 | HEp-2 | - | Cytotoxicity Assay | [1] |
Table 2: Binding Kinetics of this compound
| Parameter | Value | Method | Reference |
| Kd (Dissociation Constant) | Not Reported | - | - |
| kon (Association Rate) | Not Reported | - | - |
| koff (Dissociation Rate) | Not Reported | - | - |
Note: To date, specific binding kinetics data (Kd, kon, koff) for the interaction between this compound and the RSV L-protein have not been reported in the reviewed literature.
Mechanism of Action
This compound acts by inhibiting a crucial enzymatic function of the viral L-protein: the guanylylation of viral mRNA transcripts. The L-protein possesses multiple enzymatic domains, including an RNA-dependent RNA polymerase (RdRp) and a capping domain (polyribonucleotidyltransferase, PRNTase). The capping process is essential for the stability and translation of viral mRNAs.
The proposed mechanism suggests that this compound interferes with the transfer of guanosine monophosphate (GMP) to the 5'-diphosphate end of the nascent viral mRNA. This inhibition results in the production of uncapped, triphosphorylated transcripts, which are unstable and not efficiently translated, thereby halting the viral replication cycle. Resistance mutations to this class of inhibitors have been mapped to a novel motif within the L-protein, distinct from the main catalytic region of the RdRp, suggesting a specific binding pocket related to the capping function.[1]
Signaling Pathway Diagram
Caption: Inhibition of RSV mRNA Guanylylation by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the procedures described by Liuzzi et al., 2005.[1]
Antiviral Assay (EC50 Determination)
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to determine the concentration of the inhibitor that reduces viral protein expression by 50%.
-
Cell Culture: HEp-2 cells are seeded in 96-well plates in Dulbecco's modified Eagle's medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and incubated until confluent.
-
Viral Infection: Cells are infected with the RSV Long strain at a multiplicity of infection (MOI) of 0.1.
-
Inhibitor Treatment: Immediately following infection, serial dilutions of this compound (dissolved in dimethyl sulfoxide, DMSO, with a final concentration not exceeding 1%) are added to the wells.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Lysis and ELISA:
-
The cell monolayers are washed and then fixed with a methanol-acetone solution.
-
Wells are blocked to prevent non-specific antibody binding.
-
A primary monoclonal antibody specific for an RSV protein (e.g., the F protein) is added and incubated.
-
After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
-
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the EC50 value is calculated using a standard dose-response curve fitting model.
RSV Polymerase Assay (IC50 Determination)
This in vitro assay measures the direct inhibitory effect of the compound on the RSV polymerase complex.
-
Preparation of RSV Ribonucleoprotein (RNP) Complex:
-
HEp-2 cells are infected with the RSV Long strain.
-
At the peak of infection, the cells are harvested, and a cytoplasmic extract containing the RNP complexes is prepared.
-
-
In Vitro Transcription Reaction:
-
The RNP-containing extract is incubated in a reaction buffer containing ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-32P]GTP or [α-33P]CTP), and actinomycin D to inhibit host cell DNA-dependent RNA polymerase.
-
Serial dilutions of this compound are added to the reaction mixtures.
-
-
RNA Product Analysis:
-
The reaction is allowed to proceed for a set time at 30°C.
-
The newly synthesized radiolabeled RNA is precipitated and collected on a filter membrane or separated by gel electrophoresis.
-
The amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager.
-
-
Data Analysis: The level of RNA synthesis is plotted against the inhibitor concentration to determine the IC50 value.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of the compound that causes a 50% reduction in cell viability.
-
Cell Culture: HEp-2 cells are seeded in 96-well plates.
-
Compound Treatment: Serial dilutions of this compound are added to the cells.
-
Incubation: The plates are incubated for 48 hours under the same conditions as the antiviral assay.
-
Viability Assessment:
-
A reagent to measure cell viability (e.g., MTT, XTT, or a reagent that measures ATP content like CellTiter-Glo) is added to the wells.
-
The resulting signal (absorbance or luminescence) is measured.
-
-
Data Analysis: The viability signal is plotted against the compound concentration to calculate the CC50.
Mandatory Visualizations
Experimental Workflow for In Vitro RSV Polymerase Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of RSV mRNA Capping and Inhibition
Caption: Logical flow of RSV mRNA capping and its inhibition.
Conclusion
This compound is a well-characterized inhibitor of RSV replication with a defined mechanism of action targeting the guanylylation step of viral mRNA capping. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of this and similar compounds. While the absence of publicly available binding kinetics data represents a current knowledge gap, the existing information strongly supports the L-protein capping domain as a viable target for anti-RSV therapeutics. Future studies focusing on the biophysical interaction between this inhibitor class and the L-protein would be highly valuable to the field.
References
Methodological & Application
Application Notes and Protocols for RSV L-protein-IN-5 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of RSV L-protein-IN-5, a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L-protein. The protocols outlined below are based on established methodologies for evaluating antiviral compounds in mouse models of RSV infection and are supplemented with specific data for this compound.
Mechanism of Action
This compound targets the viral RNA-dependent RNA polymerase (RdRp) complex, a critical component for viral replication. Specifically, it inhibits the guanylylation of viral transcripts, a key step in the formation of the 5' cap structure of viral mRNA.[1] This disruption of mRNA synthesis effectively halts the production of new viral proteins and subsequent viral progeny. The L-protein is a multifunctional enzyme responsible for RNA synthesis, capping, and polyadenylation, making it a prime target for antiviral intervention.
In Vitro Potency and Cytotoxicity
Before proceeding to in vivo studies, it is crucial to understand the compound's activity and safety profile in cell culture. The following table summarizes the key in vitro parameters for this compound and a related, more potent analog, compound D.
| Compound | RSV Polymerase IC₅₀ (µM) | Antiviral EC₅₀ (µM, HEp-2 cells) | Cytotoxicity CC₅₀ (µM, HEp-2 cells) | Selectivity Index (CC₅₀/EC₅₀) |
| This compound (Compound E) | Not Determined | Not Determined | 10.7 | Not Determined |
| Compound D | 0.089 | 0.021 | 8.4 | 400 |
Data sourced from Liuzzi M, et al. J Virol. 2005.[1]
In Vivo Efficacy in a BALB/c Mouse Model
Prophylactic treatment with this compound has demonstrated a significant reduction in pulmonary viral titers in a BALB/c mouse model of RSV infection.
Quantitative Data Summary
| Treatment Group | Dosage | Administration Route | Mean Lung Viral Titer (log₁₀ PFU/g ± SEM) | Reduction in Viral Titer vs. Vehicle | Statistical Significance |
| Vehicle Control | - | Intranasal | 3.52 ± 0.04 | - | - |
| This compound (Compound E) | 4.1 mg/kg/day | Intranasal | Significantly Reduced | Data demonstrates a significant reduction | p < 0.05 |
| Compound D | 0.4 mg/kg/day | Intranasal | Significantly Reduced | Data demonstrates a significant reduction | p < 0.05 |
| Ribavirin | 10 mg/kg/day | Intranasal | No significant reduction | - | Not Significant |
Data is based on the findings reported by Liuzzi M, et al. in the Journal of Virology, 2005.[1] The original publication should be consulted for the precise mean viral titer for the compound E treated group.
Detailed Experimental Protocols
Preparation of this compound Formulation
Objective: To prepare a solution of this compound suitable for intranasal administration in mice.
Materials:
-
This compound
-
Sterile 0.9% (wt/vol) Saline
-
Sterile 2.1% (wt/vol) Tween-80
-
Sterile, RNase-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study.
-
Prepare the vehicle solution by mixing sterile 0.9% saline and 2.1% Tween-80. Ensure the pH is adjusted to 7.0.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the vehicle solution to the microcentrifuge tube containing the compound.
-
Vortex the tube vigorously for 1-2 minutes to aid in dissolution.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any particulate matter. If present, the solution should be filtered through a sterile 0.22 µm syringe filter.
-
Store the prepared formulation at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
In Vivo RSV Infection and Treatment Protocol
Objective: To evaluate the prophylactic efficacy of this compound in a BALB/c mouse model.
Animal Model:
-
Species: Mouse
-
Strain: BALB/c (female)
-
Age: 5 weeks
-
Weight: 14-16 grams
Materials:
-
RSV A2 strain
-
HEp-2 cells for virus propagation and plaque assays
-
Prepared this compound formulation
-
Vehicle solution (for control group)
-
Anesthetic (e.g., isoflurane)
-
Calibrated micropipettes and sterile, RNase-free tips
Procedure:
Day 0: Viral Inoculation
-
Anesthetize the mice using a calibrated vaporizer with isoflurane or another appropriate anesthetic.
-
Once the mice are lightly anesthetized (as indicated by a slowed respiratory rate and lack of response to a toe pinch), position them in a supine position.
-
Intranasally inoculate each mouse with 5,000 syncytia forming units (SFU) of RSV A2 in a total volume of 50 µL (25 µL per nostril). Administer the inoculum dropwise to the nares, allowing the mouse to inhale the liquid.
Day 0-3: Treatment Administration
-
At 3 and 6 hours post-infection on Day 0, administer the prepared this compound formulation (4.1 mg/kg/day) or vehicle intranasally to the respective groups of mice. The daily dose should be divided into the multiple administrations.
-
On Days 1, 2, and 3, continue the intranasal administration of the compound or vehicle three times per day.
Day 4: Endpoint Analysis
-
Euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Aseptically harvest the lungs.
-
Homogenize the lung tissue in a known volume of sterile culture medium.
-
Clarify the lung homogenates by centrifugation.
-
Determine the viral titers in the lung homogenates using a standard plaque assay on HEp-2 cell monolayers.
-
Calculate the mean viral titer for each treatment group and perform statistical analysis (e.g., ANOVA followed by a multiple comparisons test) to determine the significance of any observed reduction in viral load.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow: In Vivo Efficacy Study
Caption: Experimental workflow for in vivo efficacy testing.
References
Application Notes and Protocols for Antiviral Assay Methods for RSV L-protein-IN-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for evaluating the antiviral activity of RSV L-protein-IN-5, a potent inhibitor of the Respiratory Syncytial Virus (RSV) L-protein. The protocols outlined below are essential for researchers and professionals involved in the discovery and development of novel antiviral therapeutics against RSV.
Introduction to this compound
This compound is a small molecule inhibitor that targets the large polymerase (L) protein of the Respiratory Syncytial Virus.[1][2][3] The L-protein is a critical component of the viral RNA-dependent RNA polymerase complex, responsible for the transcription and replication of the viral genome.[3][4][5] this compound specifically inhibits the polymerase function by blocking viral mRNA synthesis through the inhibition of transcript guanylation.[1][2] This targeted mechanism of action makes it a promising candidate for antiviral therapy.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its potency and cytotoxicity.
| Parameter | Value | Cell Line | Description |
| EC50 | 0.1 µM | HEp-2 | The half-maximal effective concentration, indicating the concentration of the compound that inhibits 50% of viral replication.[1][2] |
| IC50 | 0.66 µM | - | The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit 50% of the RSV polymerase activity.[1][2] |
| CC50 | 10.7 µM | HEp-2 | The half-maximal cytotoxic concentration, indicating the concentration of the compound that causes 50% cell death.[1] |
| Selectivity Index (SI) | 107 | HEp-2 | Calculated as CC50/EC50, this value represents the therapeutic window of the compound. A higher SI indicates a more favorable safety profile. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of action of this compound.
Caption: General workflow for antiviral activity assessment.
Experimental Protocols
Detailed protocols for key experiments are provided below. These protocols are designed to be comprehensive and adaptable for the evaluation of RSV L-protein inhibitors.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus particles and is used to determine the EC50 of antiviral compounds.
Materials:
-
HEp-2 cells (or other susceptible cell lines like Vero)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
RSV stock (e.g., RSV A2 strain)
-
This compound
-
Methylcellulose or Avicel overlay medium
-
Crystal violet staining solution
-
Phosphate Buffered Saline (PBS)
-
96-well or 24-well tissue culture plates
Protocol:
-
Cell Seeding: Seed HEp-2 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2.5 x 10^5 cells/well). Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM. A typical starting concentration might be 100 µM, with 10-fold serial dilutions.
-
Infection:
-
Wash the confluent cell monolayer twice with PBS.
-
Pre-incubate the cells with the serially diluted compound for 1 hour at 37°C.
-
Infect the cells with a dilution of RSV calculated to produce 50-100 plaques per well.
-
Incubate for 2 hours at 37°C, gently rocking the plates every 30 minutes.
-
-
Overlay:
-
Remove the virus inoculum.
-
Overlay the cells with 1 ml of overlay medium (e.g., 1.5% methylcellulose in DMEM with 2% FBS) containing the corresponding concentration of the compound.
-
-
Incubation: Incubate the plates for 3-5 days at 37°C with 5% CO2, or until plaques are visible.
-
Staining and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Stain the cells with 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Quantitative Reverse Transcription PCR (qRT-PCR) Assay
This assay measures the amount of viral RNA in infected cells, providing a sensitive method to quantify viral replication.[6][7][8][9]
Materials:
-
HEp-2 cells
-
RSV stock
-
This compound
-
96-well tissue culture plates
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probe specific for an RSV gene (e.g., N gene)
-
qPCR instrument
Protocol:
-
Cell Culture and Infection: Follow steps 1-3 from the Plaque Reduction Assay protocol, but in 96-well plates.
-
Incubation: Incubate the infected cells for 24-48 hours at 37°C with 5% CO2.
-
RNA Extraction:
-
Wash the cells with PBS.
-
Lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction using a master mix, RSV-specific primers, and a probe.
-
Run the qPCR on a real-time PCR instrument.
-
Include a standard curve of a plasmid containing the target RSV gene to quantify the viral RNA copy number.
-
-
Data Analysis: Determine the viral RNA copy number in each sample from the standard curve. Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. Determine the EC50 value as described for the plaque reduction assay.
Luciferase Reporter Assay
This high-throughput assay utilizes a recombinant RSV expressing a luciferase reporter gene to measure viral replication.[10][11][12][13][14]
Materials:
-
HEp-2 cells
-
Recombinant RSV expressing a luciferase gene (e.g., Firefly or Renilla luciferase)
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEp-2 cells in 96-well white, clear-bottom plates.
-
Compound Treatment and Infection: Follow steps 2 and 3 from the Plaque Reduction Assay protocol.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Luciferase Measurement:
-
Remove the culture medium.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition of luciferase activity for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.
These protocols provide a robust framework for the in vitro characterization of this compound and other potential antiviral compounds targeting the RSV L-protein. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, crucial for the advancement of antiviral drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]
- 4. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Evaluation of quantitative and type-specific real-time RT-PCR assays for detection of respiratory syncytial virus in respiratory specimens from children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new real-time RT-qPCR assay for the detection, subtyping and quantification of human respiratory syncytial viruses positive- and negative-sense RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Emory Technology Listing | Emory University [emoryott.technologypublisher.com]
- 12. Development of a simple, rapid, sensitive, high-throughput luciferase reporter based microneutralization test for measurement of virus neutralizing antibodies following Respiratory Syncytial Virus vaccination and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Replication-Competent Influenza Virus and Respiratory Syncytial Virus Luciferase Reporter Strains Engineered for Co-Infections Identify Antiviral Compounds in Combination Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Replication-Competent Influenza Virus and Respiratory Syncytial Virus Luciferase Reporter Strains Engineered for Co-Infections Identify Antiviral Compounds in Combination Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Respiratory Syncytial Virus (RSV) Minigenome Assay for Screening L-Protein Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly.[1] The RSV Large (L) protein, a key component of the viral RNA-dependent RNA polymerase (RdRp) complex, is an essential enzyme for viral transcription and replication, making it a prime target for antiviral drug development.[1][2] Minigenome assays are powerful and safe tools for studying the function of the viral polymerase complex and for screening potential inhibitors in a cellular context without the need for infectious virus.[3][4][5][6]
These application notes provide a detailed protocol for an RSV minigenome assay utilizing a luciferase reporter system to screen for and characterize L-protein inhibitors. The assay relies on the co-expression of the RSV N, P, L, and M2-1 proteins, which form the active polymerase complex, along with a plasmid encoding an RSV-like minigenome. This minigenome contains a reporter gene (e.g., firefly luciferase) flanked by the RSV leader and trailer sequences, which are the cis-acting signals required for transcription and replication.[7] The activity of the reconstituted RdRp on the minigenome template results in the expression of the reporter gene, which can be quantified to measure polymerase activity.
Principle of the RSV Minigenome Assay
The RSV minigenome assay is a surrogate system that mimics viral RNA synthesis. The core components of the assay are:
-
Support Plasmids: Plasmids that drive the expression of the essential components of the RSV polymerase complex: the nucleoprotein (N), phosphoprotein (P), large polymerase protein (L), and the transcription anti-termination factor (M2-1).[8]
-
Minigenome Plasmid: A plasmid containing a reporter gene, such as firefly luciferase, flanked by the RSV genomic leader and trailer sequences. This plasmid is transcribed by a cellular RNA polymerase (often T7 RNA polymerase provided by a recombinant vaccinia virus or a stable cell line) into a negative-sense RNA molecule that serves as the template for the viral polymerase.[9][10]
-
Reporter Gene Expression: The reconstituted RSV polymerase complex recognizes the minigenome RNA template and initiates transcription, leading to the expression of the luciferase reporter gene. The resulting luminescence is directly proportional to the polymerase activity.
-
Inhibitor Screening: Putative L-protein inhibitors are added to the system. A reduction in luciferase activity indicates inhibition of the RSV polymerase.
Experimental Protocols
Materials and Reagents
-
Cell Lines: HEp-2 or A549 cells are commonly used. BSR-T7/5 cells, which stably express T7 RNA polymerase, can also be used to simplify the procedure by eliminating the need for vaccinia virus infection.[10][11]
-
Plasmids:
-
pCAGGS-N, pCAGGS-P, pCAGGS-L, pCAGGS-M2-1 (or other suitable expression vectors)
-
pRSV-Luc (minigenome plasmid containing the firefly luciferase gene)
-
Control plasmid (e.g., pRL-SV40 expressing Renilla luciferase for normalization)
-
-
Transfection Reagent: Lipofectamine 2000 or similar.[9]
-
Viruses (if not using T7-expressing cell lines): MVA-T7 (Modified Vaccinia virus Ankara expressing T7 RNA polymerase).
-
Luciferase Assay System: e.g., Bright-Glo™ Luciferase Assay System (Promega).[9]
-
L-protein Inhibitors: Test compounds and known RSV L-protein inhibitors as positive controls (e.g., AZ-27).[12][13]
-
Cell Culture Media and Reagents: DMEM, MEM, FBS, antibiotics, PBS.
Protocol 1: RSV Minigenome Assay in HEp-2 Cells using MVA-T7
This protocol describes the transient co-transfection of HEp-2 cells and subsequent infection with a recombinant vaccinia virus expressing T7 RNA polymerase.
Day 1: Cell Seeding
-
Seed HEp-2 cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: Transfection and Infection
-
Prepare the plasmid mix in a microcentrifuge tube. For each well, combine:
-
pCAGGS-N (50 ng)
-
pCAGGS-P (50 ng)
-
pCAGGS-L (25 ng)
-
pCAGGS-M2-1 (25 ng)
-
pRSV-Luc (50 ng)
-
pRL-SV40 (5 ng, for normalization)
-
-
Dilute the plasmid mix in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in serum-free medium.
-
Combine the diluted plasmids and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
Remove the growth medium from the cells and add 50 µL of the transfection mix to each well.
-
Incubate for 4-6 hours at 37°C.
-
During the incubation, prepare the MVA-T7 virus stock at a multiplicity of infection (MOI) of 1 in serum-free medium.
-
After the transfection incubation, remove the transfection mix and infect the cells with 50 µL of the MVA-T7 virus suspension.
-
Incubate for 1 hour at 37°C.
-
Remove the virus inoculum and add 100 µL of complete growth medium containing serial dilutions of the L-protein inhibitors. Include a DMSO vehicle control.
-
Incubate for 24-48 hours at 37°C.
Day 3 or 4: Luciferase Assay
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Lyse the cells and measure firefly and Renilla luciferase activities according to the manufacturer's protocol for the dual-luciferase reporter assay system.
Data Analysis
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces polymerase activity by 50%).
Data Presentation
Table 1: In Vitro Efficacy of L-Protein Inhibitors in the RSV Minigenome Assay
| Compound | Target | RSV Subtype | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |
| AZ-27 | L-protein | A, B | 0.03 | > 50 | > 1667 |
| Triazole-1 | L-protein | A, B | ~1.0 | > 100 | > 100 |
| YM-53403 | L-protein | A | 0.01 | 12.5 | 1250 |
| BI cpd D | L-protein | A | 0.003 | 0.5 | 167 |
| Ribavirin | IMPDH | A, B | 10 | > 100 | > 10 |
Note: The data presented are representative values compiled from various sources for illustrative purposes.[8][12]
Mandatory Visualizations
Diagram 1: RSV Minigenome Assay Workflow
Caption: Workflow for the RSV minigenome assay.
Diagram 2: Mechanism of RSV L-Protein Inhibition
Caption: Mechanism of RSV L-protein inhibitors.
Troubleshooting and Considerations
-
Low Luciferase Signal:
-
Optimize plasmid ratios and total DNA amount.
-
Check the viability of the cells.
-
Ensure the MVA-T7 virus stock has a high titer.
-
Use a more sensitive luciferase detection reagent.
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding.
-
Mix transfection complexes and virus dilutions thoroughly.
-
Use a multichannel pipette for reagent addition.
-
-
Cytotoxicity of Compounds:
-
Always perform a parallel cytotoxicity assay (e.g., CellTiter-Glo) to distinguish true polymerase inhibition from cell death. The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of an inhibitor.
-
-
Confirmation of L-protein Targeting:
-
To confirm that an inhibitor directly targets the L-protein, resistance mutations can be selected by passaging the virus in the presence of the compound. The identified mutations in the L gene can then be introduced into the L expression plasmid in the minigenome assay to confirm that they confer resistance to the inhibitor.[8][12]
-
Conclusion
The RSV minigenome assay is a robust, sensitive, and high-throughput compatible method for the discovery and characterization of RSV L-protein inhibitors.[3][4] It provides a direct measure of viral polymerase activity in a controlled cellular environment, facilitating the identification of potent and specific antiviral compounds. By incorporating cytotoxicity and resistance mutation studies, this assay serves as a cornerstone in the preclinical evaluation of novel RSV therapeutics.
References
- 1. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]
- 2. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minigenome System to Study Respiratory Syncytial Virus Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Minigenome Systems to Study RSV Transcription | Springer Nature Experiments [experiments.springernature.com]
- 5. Use of Minigenome Systems to Study RSV Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minigenome System to Study Respiratory Syncytial Virus Transcription Versus Genome Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection and quantitation of human respiratory syncytial virus (RSV) using minigenome cDNA and a Sindbis virus replicon: a prototype assay for negative-strand RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minigenome assay. [bio-protocol.org]
- 10. biorxiv.org [biorxiv.org]
- 11. jove.com [jove.com]
- 12. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Application Notes and Protocols for High-Throughput Screening Using RSV L-protein-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly.[1][2] The RSV Large (L) protein, a critical component of the viral RNA-dependent RNA polymerase (RdRp) complex, is an attractive target for antiviral drug development due to its essential role in viral replication and transcription.[1][3][4] RSV L-protein-IN-5 is a potent, non-nucleoside inhibitor of the RSV L-protein that has demonstrated strong antiviral activity against both RSV A and B subtypes with no detectable cytotoxicity.[1][5][6] This compound specifically targets the polymerase function, blocking RSV mRNA synthesis by inhibiting the guanylation of viral transcripts.[7][8] These characteristics make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel anti-RSV therapeutics.
This document provides detailed application notes and protocols for the utilization of this compound in HTS assays.
Mechanism of Action of this compound
The RSV L-protein is a multifunctional enzyme responsible for viral RNA replication and transcription.[3][4] The L-protein, in complex with the phosphoprotein (P), forms the core of the RdRp. This complex binds to the viral ribonucleoprotein (RNP) core, which consists of the viral RNA genome encapsidated by the nucleoprotein (N). The RdRp then transcribes the viral genes into messenger RNAs (mRNAs) and replicates the full-length viral genome. A crucial step in viral mRNA synthesis is the addition of a 5' cap structure, which includes guanylation. This compound specifically inhibits this guanylation step, leading to the cessation of viral protein production and subsequent replication.[7][8]
Caption: RSV Replication Cycle and Target of L-protein-IN-5.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its potency and cytotoxicity.
| Parameter | Value | Cell Line | Notes | Reference |
| EC50 | 0.1 µM | HEp-2 | 50% effective concentration in a cell-based antiviral assay. | [7][8] |
| IC50 | 0.66 µM | - | 50% inhibitory concentration against the viral polymerase. | [7][8] |
| CC50 | 10.7 µM | HEp-2 | 50% cytotoxic concentration. | [7][8] |
| Selectivity Index (SI) | 107 | - | Calculated as CC50 / EC50. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity. | - |
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify novel RSV inhibitors, using this compound as a positive control.
Caption: High-Throughput Screening (HTS) Workflow.
Experimental Protocols
Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)
This protocol describes a high-throughput assay to screen for compounds that inhibit RSV-induced cytopathic effect (CPE). This compound should be used as a positive control for inhibition.
Materials:
-
HEp-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
RSV (e.g., A2 strain)
-
This compound (positive control)
-
DMSO (negative control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well clear-bottom white plates
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend HEp-2 cells in DMEM with 10% FBS.
-
Seed 5,000 cells per well in a 384-well plate in a volume of 40 µL.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in DMEM with 2% FBS. The final concentration of DMSO should be less than 0.5%.
-
Add 10 µL of the compound dilutions to the appropriate wells.
-
For control wells, add 10 µL of DMEM with 2% FBS containing 0.5% DMSO (virus control and mock-infected control) or a known concentration of this compound (positive control).
-
-
Virus Infection:
-
Dilute RSV in DMEM with 2% FBS to a concentration that will result in 80-90% CPE after 3-5 days.
-
Add 10 µL of the diluted virus to all wells except the mock-infected control wells. Add 10 µL of medium to the mock-infected wells.
-
The final volume in each well will be 60 µL.
-
-
Incubation:
-
Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator until the desired level of CPE is observed in the virus control wells.
-
-
Assay Readout:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 60 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration using the following formula: % Inhibition = [(Luminescencetest - Luminescencevirus control) / (Luminescencemock control - Luminescencevirus control)] x 100
-
Determine the EC50 values for active compounds by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Reporter-Based HTS Assay (Recombinant RSV expressing a reporter gene)
This protocol utilizes a recombinant RSV expressing a reporter gene (e.g., Luciferase or Green Fluorescent Protein) for a more direct and sensitive measure of viral replication.
Materials:
-
HEp-2 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant RSV expressing Luciferase (rRSV-Luc)
-
This compound (positive control)
-
DMSO (negative control)
-
Luciferase Assay System (e.g., Bright-Glo™)
-
384-well solid white plates
Procedure:
-
Cell Plating:
-
Follow the same procedure as in the CPE inhibition assay.
-
-
Compound Addition:
-
Follow the same procedure as in the CPE inhibition assay.
-
-
Virus Infection:
-
Dilute rRSV-Luc in DMEM with 2% FBS to a multiplicity of infection (MOI) of 0.1.
-
Add 10 µL of the diluted virus to all wells except the mock-infected control wells. Add 10 µL of medium to the mock-infected wells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Readout:
-
Equilibrate the plates and the Luciferase Assay reagent to room temperature.
-
Add 50 µL of the Luciferase Assay reagent to each well.
-
Mix on an orbital shaker for 2 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each compound concentration using the following formula: % Inhibition = [1 - (Luminescencetest / Luminescencevirus control)] x 100
-
Determine the EC50 values for active compounds.
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of any identified hits to ensure that the observed antiviral activity is not due to general toxicity to the host cells.
Materials:
-
HEp-2 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds and this compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well clear-bottom white plates
Procedure:
-
Cell Plating:
-
Follow the same procedure as in the antiviral assays.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in DMEM with 10% FBS.
-
Add 10 µL of the compound dilutions to the wells. The final volume will be 50 µL.
-
-
Incubation:
-
Incubate the plates for the same duration as the antiviral assays (e.g., 3-5 days) at 37°C in a 5% CO2 incubator.
-
-
Assay Readout:
-
Follow the same procedure as in the CPE inhibition assay.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each compound concentration using the following formula: % Cytotoxicity = [1 - (Luminescencetest / Luminescencecell control)] x 100
-
Determine the CC50 values for each compound.
-
Conclusion
This compound is a well-characterized inhibitor of RSV replication, making it an excellent positive control for high-throughput screening campaigns. The provided protocols for cell-based and reporter-based assays offer robust and scalable methods for the identification of novel anti-RSV compounds. By following these detailed application notes, researchers can effectively utilize this compound to advance the discovery and development of new therapies to combat RSV infections.
References
- 1. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 3. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]
- 4. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Characterization of a respiratory syncytial virus L protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Nordic Biosite [nordicbiosite.com]
Application of RSV L-protein-IN-5 in the Inhibition of Respiratory Syncytial Virus Subtypes A and B
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. The RSV Large (L) protein is an essential component of the viral RNA-dependent RNA polymerase complex, making it a prime target for antiviral drug development. RSV L-protein-IN-5 (also referred to as compound E) is a potent, non-nucleoside inhibitor of the RSV L-protein. This document provides detailed information on the application of this compound against both RSV A and B subtypes, including its mechanism of action, quantitative antiviral activity, and comprehensive protocols for its evaluation.
Mechanism of Action
This compound specifically targets the L-protein, a multifunctional enzyme responsible for viral RNA replication and transcription. The L-protein possesses several enzymatic activities, including RNA-dependent RNA polymerase (RdRp), mRNA capping (guanylylation), and cap methylation. This compound has been shown to block RSV mRNA synthesis by inhibiting the guanylylation of viral transcripts.[1] This disruption of the mRNA capping process prevents the production of functional viral mRNAs, thereby halting the viral replication cycle. Resistance studies have identified mutations in the putative capping enzyme domain of the L-protein, further confirming it as the direct target of this class of inhibitors.[2][3]
Data Presentation
The antiviral activity and cytotoxicity of this compound and a related compound, AZ-27, have been evaluated against various strains of RSV A and B subtypes in different cell lines. The following tables summarize the key quantitative data.
Table 1: Antiviral Activity of L-protein Inhibitors against RSV Subtypes A and B
| Compound | Virus Strain | Subtype | Cell Line | EC50 (µM) |
| This compound (compound E) | Not Specified | Not Specified | HEp-2 | 0.1[1] |
| AZ-27 | RSV A2 | A | HEp-2 | 0.015 ± 0.0004 |
| AZ-27 | RSV A (average of 9 strains) | A | HEp-2 | 0.024 ± 0.009 |
| AZ-27 | RSV B-WST | B | HEp-2 | 1.0 ± 0.28 |
| AZ-27 | RSV B (average of 4 strains) | B | HEp-2 | 1.0 ± 0.28 |
EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. Data for AZ-27 is presented as mean ± standard deviation.
Table 2: Cytotoxicity of L-protein Inhibitors
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (compound E) | HEp-2 | 10.7[1] | 107 |
| AZ-27 | HEp-2 | >50 | >3333 (against RSV A2) |
| AZ-27 | A549 | >50 | Not Applicable |
| AZ-27 | BHK-21 | >50 | Not Applicable |
CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index indicates the therapeutic window of the compound.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
RSV Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.
Materials:
-
HEp-2 cells
-
RSV A and B strains
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and antibiotics
-
Minimum Essential Medium (MEM) with 2% FBS
-
This compound (solubilized in DMSO)
-
Methylcellulose overlay medium (e.g., 0.75% methylcellulose in MEM with 2% FBS)
-
Fixative solution (e.g., 80% methanol or 4% paraformaldehyde)
-
Primary antibody against RSV F protein
-
HRP-conjugated secondary antibody
-
TrueBlue™ peroxidase substrate or other suitable substrate
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed HEp-2 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in MEM with 2% FBS. The final DMSO concentration should be kept below 0.5%.
-
Infection: Aspirate the growth medium from the cells and pre-incubate with the diluted compound for 1 hour at 37°C.
-
Infect the cells with RSV at a multiplicity of infection (MOI) of 0.1 in the presence of the compound.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the virus inoculum and overlay the cells with methylcellulose overlay medium containing the corresponding concentration of the compound.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator until plaques are visible.
-
Plaque Visualization:
-
Fix the cells with the fixative solution.
-
Immunostain the plaques by incubating with a primary antibody against the RSV F protein, followed by an HRP-conjugated secondary antibody.
-
Add a peroxidase substrate to visualize the plaques.
-
-
Data Analysis: Count the number of plaques in each well. The EC50 value is determined by calculating the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
RSV Replicon Luciferase Assay
This assay measures the effect of the compound on viral RNA replication in a subgenomic replicon system, which expresses a reporter gene (luciferase) under the control of RSV replication signals.
Materials:
-
A549 or BHK-21 cells stably expressing the RSV replicon with a luciferase reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (solubilized in DMSO)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
96-well white, opaque plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the RSV replicon cells in 96-well white, opaque plates.
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Luciferase Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The EC50 value is determined by calculating the concentration of the compound that reduces luciferase activity by 50% compared to the control (no compound).
MTS Cytotoxicity Assay
This colorimetric assay is used to assess the cytotoxicity of the compound by measuring the metabolic activity of the cells.
Materials:
-
HEp-2 or A549 cells
-
Cell culture medium
-
This compound (solubilized in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Spectrophotometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the incubation period.
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assays (e.g., 3-5 days).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a spectrophotometer.
-
Data Analysis: The CC50 value is determined by calculating the concentration of the compound that reduces the absorbance (cell viability) by 50% compared to the control (no compound).
Mandatory Visualization
Caption: Inhibition of RSV Replication by this compound.
Caption: Workflow for evaluating this compound.
Caption: Mechanism of RSV mRNA Capping Inhibition.
References
- 1. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of a simple, rapid, sensitive, high-throughput luciferase reporter based microneutralization test for measurement of virus neutralizing antibodies following Respiratory Syncytial Virus vaccination and infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Design for the Evaluation of RSV L-protein Inhibitor IN-5
Audience: Researchers, scientists, and drug development professionals.
Introduction Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, the elderly, and immunocompromised individuals.[1] The RSV Large (L) protein is an essential component of the viral replication machinery, making it a prime target for antiviral drug development.[1][2] The L-protein is a large, 250 kDa multifunctional enzyme that contains the core RNA-dependent RNA polymerase (RdRp) domain, as well as mRNA capping (polyribonucleotidyl transferase - PRNTase) and methyltransferase (MTase) activities.[3][4] This application note provides a detailed experimental framework for studying RSV L-protein-IN-5, a potent inhibitor that targets the viral polymerase and blocks mRNA synthesis by inhibiting the guanylation of viral transcripts.[5][6]
Overview of RSV L-Protein Function and IN-5 Inhibition
The RSV L-protein, in complex with the phosphoprotein (P) cofactor, is responsible for both transcription of viral mRNAs and replication of the viral RNA genome.[3] This process occurs within the host cell cytoplasm.[7] IN-5 specifically inhibits the polymerase function, with a reported IC50 of 0.66 μM, by preventing the capping of viral mRNA.[5][6] This action halts the production of viable viral proteins and, consequently, stops viral replication.
Caption: Mechanism of RSV L-protein and inhibition by IN-5.
Experimental Protocols
This section details the core assays required to characterize the activity of IN-5, from initial biochemical validation to cell-based efficacy and safety profiling.
Protocol 1: In Vitro L-Protein Polymerase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of IN-5 against the purified RSV L-P polymerase complex. This biochemical assay directly measures the inhibition of RNA synthesis.[8][9]
Caption: Workflow for the in vitro RSV polymerase assay.
Methodology:
-
Reagents: Purified recombinant RSV L-P protein complex, short RNA oligonucleotide template (e.g., 12-nt trailer complementary sequence), ATP, CTP, UTP, [α-³²P]GTP, reaction buffer (Tris-HCl, MgCl₂, DTT), IN-5 compound.
-
Assay Setup:
-
Prepare serial dilutions of IN-5 (e.g., from 100 µM to 0.01 µM) in DMSO, then dilute into the reaction buffer. Include a DMSO-only control.
-
In a microfuge tube, combine the L-P complex, RNA template, and the diluted IN-5 or DMSO control.
-
Initiate the reaction by adding the NTP mix containing [α-³²P]GTP.
-
-
Reaction and Analysis:
-
Incubate the reaction at 30°C for 2-3 hours.
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA and formamide).
-
Separate the resulting radiolabeled RNA products on a denaturing polyacrylamide gel.
-
Visualize the RNA products by autoradiography or phosphor imaging.[9]
-
-
Data Analysis:
-
Quantify the band intensity for each IN-5 concentration.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the log concentration of IN-5 and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Antiviral Activity Assay
Objective: To determine the half-maximal effective concentration (EC50) of IN-5 in a cell-based model of RSV infection. The cytopathic effect (CPE) inhibition assay is a common method.[10][11]
Caption: Workflow for the cell-based CPE inhibition assay.
Methodology:
-
Materials: HEp-2 cells, cell culture medium, RSV stock (e.g., A2 strain), IN-5 compound, crystal violet staining solution.
-
Assay Setup:
-
Seed HEp-2 cells in 96-well plates and incubate overnight to form a monolayer.
-
Prepare serial dilutions of IN-5 in culture medium. Remove the old medium from the cells and add the compound dilutions.
-
Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
Infect the wells with RSV at a low multiplicity of infection (MOI) of 0.01.[11]
-
-
Incubation and Staining:
-
Incubate the plates at 37°C for 4-5 days, or until significant CPE (e.g., syncytia formation) is observed in the "virus only" control wells.
-
Remove the medium, fix the cells (e.g., with 4% paraformaldehyde), and stain with 0.1% crystal violet.
-
Wash the plates to remove excess stain and allow them to dry.
-
-
Data Analysis:
-
Solubilize the stain (e.g., with methanol) and read the absorbance at ~570 nm.
-
Normalize the data using the "cells only" control (100% viability) and "virus only" control (0% viability).
-
Plot the percentage of CPE inhibition against the log concentration of IN-5 and calculate the EC50.
-
Protocol 3: Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of IN-5 on the host cells used in the antiviral assay and calculate the Selectivity Index (SI).
Caption: Workflow for determining cytotoxicity and selectivity index.
Methodology:
-
Materials: HEp-2 cells, culture medium, IN-5 compound, a commercial cell viability assay kit (e.g., CellTiter-Glo®, which measures ATP).
-
Assay Setup:
-
The procedure is identical to the CPE assay but without the addition of the virus.
-
Seed HEp-2 cells, add serial dilutions of IN-5, and incubate for the same duration as the antiviral assay (e.g., 4-5 days).
-
-
Data Analysis:
-
Follow the manufacturer's protocol for the viability kit to measure luminescence (proportional to the amount of ATP/viable cells).
-
Normalize the data to DMSO-treated control cells (100% viability).
-
Plot percent viability against the log concentration of IN-5 to determine the CC50.
-
Calculate the Selectivity Index (SI) = CC50 / EC50 . A higher SI value indicates a better therapeutic window.
-
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison and evaluation of the inhibitor's profile.
| Parameter | Description | Experimental Value for IN-5 | Reference Cell Line |
| IC50 | 50% inhibitory concentration against the isolated L-protein polymerase. | 0.66 µM | N/A (Biochemical) |
| EC50 | 50% effective concentration for inhibiting viral replication in cells. | 0.1 µM | HEp-2 |
| CC50 | 50% cytotoxic concentration against the host cell line. | 10.7 µM | HEp-2 |
| SI | Selectivity Index (CC50 / EC50). A measure of the compound's therapeutic window. | 107 | HEp-2 |
Note: The values presented are based on published data for this compound (compound E).[5][6]
Confirmatory Assays and Pathway Visualization
RSV Minigenome Assay
To confirm that IN-5's antiviral activity is due to the inhibition of the L-protein polymerase complex in a cellular context, a minigenome reporter assay can be employed.[12] This assay reconstitutes the viral replication and transcription machinery in cells by co-transfecting plasmids that express the N, P, M2-1, and L proteins, along with a plasmid containing a reporter gene (e.g., luciferase) flanked by RSV promoter sequences. A reduction in reporter signal in the presence of IN-5 confirms its on-target activity.
References
- 1. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]
- 3. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]
- 9. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Reconstitution of RSV Polymerase Activity in Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly. The viral RNA-dependent RNA polymerase (RdRp), a key enzyme complex in the virus's life cycle, is a prime target for antiviral drug development. This application note provides a detailed protocol for the in vitro reconstitution of RSV polymerase activity, creating a robust platform for high-throughput screening (HTS) and characterization of potential inhibitors.
The RSV polymerase is a multi-protein complex minimally composed of the large catalytic subunit (L) and the phosphoprotein (P). For efficient transcription of viral mRNAs, an additional viral protein, M2-1, is required as a transcription anti-termination and processivity factor.[1][2][3] This protocol describes the expression and purification of these recombinant proteins and their assembly into a functional complex for in vitro transcription assays.
Core Components of the Reconstituted RSV Polymerase System
The successful reconstitution of RSV polymerase activity for inhibitor screening relies on the production of highly pure and active viral proteins and a suitable RNA template.
-
Large Polymerase Protein (L): The catalytic core of the polymerase, responsible for RNA synthesis.
-
Phosphoprotein (P): An essential cofactor for the L protein, acting as a bridge between the L protein and the nucleocapsid (N-RNA) template.[4]
-
M2-1 Protein: A crucial factor for processive transcription and the synthesis of full-length mRNAs.[1][2][3][5][6]
-
RNA Template: A short, single-stranded RNA oligonucleotide containing the RSV promoter sequence is sufficient for in vitro assays. The trailer complementary (TrC) promoter is commonly used.[7][8][9]
Signaling Pathways and Experimental Workflows
dot
Caption: Workflow for the expression and reconstitution of the RSV polymerase complex.
dot
Caption: High-throughput screening workflow for RSV polymerase inhibitors.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant RSV Proteins
This protocol outlines the expression of RSV L, P, and M2-1 proteins using a baculovirus expression system in insect cells, which is a commonly used method for producing large, complex viral proteins.[10][11]
Materials:
-
Sf21 insect cells
-
Baculovirus transfer vectors (e.g., pFastBac)
-
Recombinant bacmids
-
Cell culture media and supplements
-
Transfection reagents
-
Affinity chromatography resins (e.g., Ni-NTA for His-tagged proteins)
-
Ion-exchange chromatography columns
-
Size-exclusion chromatography columns
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% (v/v) Triton X-100, protease inhibitors)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
Procedure:
-
Cloning: Subclone the codon-optimized genes for RSV L, P, and M2-1 into a baculovirus transfer vector. It is advisable to include an N-terminal affinity tag (e.g., 6xHis) on the L protein for purification.[12]
-
Generation of Recombinant Baculoviruses: Generate recombinant bacmids in E. coli and subsequently produce recombinant baculoviruses in Sf21 cells according to the manufacturer's instructions.
-
Protein Expression: Infect a large-scale culture of Sf21 cells with the recombinant baculoviruses expressing the L, P, and M2-1 proteins. For the formation of the L-P complex, co-infection with baculoviruses for both L and P is recommended.[12]
-
Cell Lysis: Harvest the infected cells and lyse them in a suitable lysis buffer.
-
Affinity Chromatography: Clarify the cell lysate by centrifugation and apply the supernatant to an affinity chromatography column (e.g., Ni-NTA) to capture the His-tagged protein or protein complex.
-
Ion-Exchange and Size-Exclusion Chromatography: Further purify the eluted proteins using ion-exchange and size-exclusion chromatography to achieve high purity.[10]
-
Purity and Concentration Determination: Assess the purity of the final protein preparations by SDS-PAGE and determine the concentration using a standard protein assay (e.g., Bradford or BCA).
Protocol 2: In Vitro RSV Polymerase Activity Assay
This protocol describes a radiometric filter-binding assay to measure the activity of the reconstituted RSV polymerase complex. This method is suitable for inhibitor screening in a 96-well format.
Materials:
-
Purified recombinant L, P, and M2-1 proteins
-
RNA template (e.g., a 25-nt oligonucleotide corresponding to the RSV TrC promoter)[7]
-
NTP mix (ATP, CTP, UTP, and GTP)
-
Radiolabeled NTP (e.g., [α-³²P]GTP or [α-³³P]GTP)
-
Reaction buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM DTT)
-
DE81 filtermat
-
Wash buffers (e.g., 0.5 M Na₂HPO₄)
-
Scintillation fluid
-
Microplate scintillation counter
-
Test compounds dissolved in DMSO
Procedure:
-
Reaction Mix Preparation: Prepare a master mix containing the reaction buffer, NTP mix (with one radiolabeled NTP), and the RNA template.
-
Compound Addition: Dispense the test compounds at various concentrations into a 96-well plate. Include appropriate controls (e.g., DMSO for no inhibition and a known inhibitor as a positive control).
-
Enzyme Addition: Add the reconstituted L-P-M2-1 complex to the reaction mix.
-
Initiation of Reaction: Add the enzyme-reaction mix to the wells of the 96-well plate containing the test compounds to initiate the reaction.
-
Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 60-120 minutes).
-
Termination and Spotting: Stop the reaction by adding EDTA. Spot the reaction mixtures onto a DE81 filtermat.
-
Washing: Wash the filtermat extensively with wash buffer to remove unincorporated radiolabeled NTPs.
-
Detection: Dry the filtermat, add scintillation fluid, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
The potency of potential inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table provides examples of IC₅₀ values for known RSV polymerase inhibitors, which can be used as reference compounds in screening assays.
| Compound | Target | Assay Type | IC₅₀ (µM) | Reference |
| Compound A | Polymerase | Poly(A) Capture | 4.5 | [13] |
| Compound C | Polymerase | Poly(A) Capture | 0.88 | [13] |
| Compound D | Polymerase | Poly(A) Capture | 0.088 | [13] |
| ALS-8112-TP | Polymerase | RNP Complex | 0.020 | [14] |
| AZ-27 | Polymerase | RNP Complex | 0.036 | [15] |
| Micafungin | Polymerase | In vitro transcription | 0.0000317 | [16] |
| Ribavirin | Polymerase | In vitro transcription | 0.00698 | [16] |
| Foscarnet | Polymerase | Poly(A) Capture | 39 | [17] |
Conclusion
The reconstitution of RSV polymerase activity provides a powerful and adaptable platform for the discovery and characterization of novel antiviral agents. The protocols outlined in this application note offer a robust starting point for establishing an in vitro screening cascade. The flexibility of this system allows for various detection methods, from traditional radiometric assays to more advanced high-throughput, non-radiometric formats, catering to the diverse needs of academic research and industrial drug discovery programs.
References
- 1. Respiratory syncytial virus M2-1 protein associates non-specifically with viral messenger RNA and with specific cellular messenger RNA transcripts | PLOS Pathogens [journals.plos.org]
- 2. Role of the M2-1 transcription antitermination protein of respiratory syncytial virus in sequential transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Respiratory Syncytial Virus M2-1 Protein Forms Tetramers and Interacts with RNA and P in a Competitive Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Role of the M2-1 Transcription Antitermination Protein of Respiratory Syncytial Virus in Sequential Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Respiratory Syncytial Virus Polymerase Has Multiple RNA Synthesis Activities at the Promoter | PLOS Pathogens [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Expression and Purification of Recombinant Respiratory Syncytial Virus Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Related Videos - Expression and Purification of Recombinant Respiratory Syncytial Virus Proteins [visualize.jove.com]
- 12. med.emory.edu [med.emory.edu]
- 13. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate | PLOS Pathogens [journals.plos.org]
- 15. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Polyadenylation-dependent screening assay for respiratory syncytial virus RNA transcriptase activity and identification of an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing RSV L-protein-IN-5 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in young children and older adults. The RSV L-protein, an essential component of the viral RNA-dependent RNA polymerase complex, is a key target for antiviral drug development. RSV L-protein-IN-5 is a novel inhibitor targeting this protein. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in various cell lines.
Recommended Cell Lines
The choice of cell line can significantly influence the outcome of antiviral assays. Below is a summary of commonly used cell lines for RSV research, each with distinct characteristics.
| Cell Line | Type | Key Characteristics | Recommended Use |
| HEp-2 | Human epidermoid carcinoma | High susceptibility to RSV infection and replication, clear cytopathic effect (CPE). Widely used for initial screening and potency assays.[1][2][3] | High-throughput screening, plaque assays, CPE inhibition assays. |
| A549 | Human lung adenocarcinoma | Represents type II alveolar epithelial cells. Mounts a more robust interferon response compared to HEp-2 cells.[1] | Studies on host immune response, comparison of antiviral efficacy in a more immunologically active cell line. |
| BHK-21 | Baby hamster kidney | Used for RSV replicon assays.[2] | Mechanism of action studies, specifically for inhibitors of viral replication. |
| HEK293 | Human embryonic kidney | General-purpose cell line for virological studies. | Confirmatory assays and comparison across different cell lineages. |
| Primary Human Bronchial Epithelial Cells (HBECs) | Primary cells | Form a differentiated, polarized epithelium that mimics the in vivo conditions of the human airway.[4] | Advanced efficacy testing in a more physiologically relevant model. |
| Respiratory Organoids | Human iPS cell-derived | 3D culture system containing various respiratory cell types, offering a more complex and physiologically relevant model.[3] | Preclinical studies to better predict in vivo efficacy and host response. |
Quantitative Efficacy of RSV L-protein Inhibitors
The following table summarizes the reported efficacy of a similar RSV L-protein inhibitor, AZ-27, and RSV L-protein-IN-3, which can serve as a reference for expected potency.
| Compound | Cell Line | RSV Strain | Assay Type | EC50 (µM) | CC50 (µM) | Reference |
| AZ-27 | HEp-2 | A2 | ELISA | Data not specified as a value, but potent | >50 | [2] |
| AZ-27 | A549 | A2 | ELISA | Data not specified as a value, but potent | >50 | [2] |
| AZ-27 | HEK293 | A2 | ELISA | Data not specified as a value, but potent | >50 | [2] |
| AZ-27 | BHK-21 | A2 | ELISA | Data not specified as a value, but potent | >50 | [2] |
| RSV L-protein-IN-3 | HEp-2 | Long | Not Specified | 2.1 | 16 | [5] |
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay is a fundamental method for initial screening of antiviral compounds.
Objective: To determine the concentration of this compound that inhibits virus-induced cell death.
Materials:
-
HEp-2 cells
-
RSV (e.g., A2 or Long strain)
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., Neutral Red)
Protocol:
-
Seed HEp-2 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Pre-incubate the cell monolayers with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with RSV at a Multiplicity of Infection (MOI) of 0.1.
-
Incubate the plates for 3-4 days at 37°C until CPE is observed in the virus control wells.
-
Assess cell viability using a suitable method, such as Neutral Red uptake.
-
Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.
Plaque Reduction Assay
This assay quantifies the inhibition of infectious virus production.
Objective: To determine the concentration of this compound that reduces the number of viral plaques.
Materials:
-
HEp-2 or A549 cells
-
RSV
-
MEM with 2% FBS
-
This compound
-
Methylcellulose overlay medium
-
Crystal violet staining solution
Protocol:
-
Seed cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cell monolayers with the compound dilutions for 1 hour.
-
Infect the cells with a dilution of RSV calculated to produce 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with methylcellulose medium containing the corresponding compound concentration.
-
Incubate for 3-5 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the plaques and calculate the plaque reduction percentage for each compound concentration to determine the EC50.
RSV F-Protein ELISA
This is a quantitative method to measure the expression of a specific viral protein.
Objective: To quantify the inhibition of RSV F-protein expression by this compound.
Materials:
-
HEp-2 cells
-
RSV
-
This compound
-
Anti-RSV F protein antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well plates
Protocol:
-
Seed HEp-2 cells in 96-well plates and incubate overnight.[2]
-
Pre-incubate cells with serial dilutions of this compound for 1 hour.[2]
-
Infect cells with RSV at an MOI of 0.1.[2]
-
Incubate for 3 days for RSV A strains or 4 days for RSV B strains.[2]
-
Fix the cells with acetone.
-
Incubate with a primary antibody against the RSV F protein.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add TMB substrate and measure the absorbance at 450 nm.
-
Calculate the EC50 from the dose-response curve.
Visualizations
RSV Replication and L-Protein Inhibition
Caption: Inhibition of RSV replication by this compound.
Experimental Workflow for Efficacy Testing
References
- 1. Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human iPS cell–derived respiratory organoids as a model for respiratory syncytial virus infection | Life Science Alliance [life-science-alliance.org]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for RSV L-protein-IN-5 in Viral Transcription Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing RSV L-protein-IN-5, a potent inhibitor of the Respiratory Syncytial Virus (RSV) L-protein, as a tool to investigate the mechanisms of viral transcription. This document includes detailed protocols for key experiments, quantitative data for the inhibitor, and visualizations to aid in understanding its mechanism and experimental application.
Introduction to this compound
Respiratory Syncytial Virus is a leading cause of lower respiratory tract infections, particularly in infants and the elderly[1][2]. The viral RNA-dependent RNA polymerase (RdRp), a complex of the large protein (L) and the phosphoprotein (P), is responsible for both transcription of viral mRNAs and replication of the viral genome, making it a prime target for antiviral drug development[3][4][5]. The L-protein itself is a multifunctional enzyme possessing RdRp, mRNA capping (guanylylation), and cap methylation activities[5][6].
This compound (also referred to as compound E) is a small molecule inhibitor that specifically targets the RSV L-protein[7]. Its mechanism of action involves the inhibition of viral mRNA synthesis by blocking the guanylylation of viral transcripts, a critical step in the formation of the 5' cap structure necessary for mRNA stability and translation[7]. This targeted activity makes this compound an invaluable tool for dissecting the intricacies of RSV transcription.
Quantitative Data
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its potency and cytotoxic profile.
| Parameter | Value | Cell Line | Description | Reference(s) |
| EC50 | 0.1 µM | HEp-2 | The concentration of the compound that gives half-maximal response in inhibiting RSV replication in cell culture. | [7] |
| IC50 | 0.66 µM | - | The concentration of the compound that inhibits 50% of the RSV polymerase activity in an in vitro assay. | [7] |
| CC50 | 10.7 µM | HEp-2 | The concentration of the compound that causes the death of 50% of uninfected cells, indicating its cytotoxic potential. | [7] |
Mechanism of Action and Signaling Pathway
This compound disrupts a crucial step in the viral life cycle: the transcription of the viral genome into messenger RNA (mRNA). The RSV L-protein is responsible for synthesizing viral mRNAs and co-transcriptionally adding a 5' cap structure. This capping process begins with the addition of a guanosine monophosphate (GMP) to the 5' end of the nascent mRNA, a reaction known as guanylylation. This compound specifically inhibits this guanylylation step, leading to the production of uncapped and unstable viral mRNAs that are not efficiently translated into viral proteins. This ultimately halts viral replication.
References
- 1. A novel, non-radioactive eukaryotic in vitro transcription assay for sensitive quantification of RNA polymerase II activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimal Conditions for In Vitro Assembly of Respiratory Syncytial Virus Nucleocapsid-like Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Monitoring Dynamics of Pulmonary RSV Replication by Viral Culture and by Real-Time Reverse Transcription-PCR in vivo: Detection of Abortive Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment and Validation of a Non-Radioactive Method for In Vitro Transcription Assay Using Primer Extension and Quantitative Real Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Plaque Reduction Assay: Evaluating RSV L-protein-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in young children and older adults. The RSV Large (L) protein is a critical component of the viral RNA-dependent RNA polymerase complex, making it a prime target for antiviral drug development.[1] Inhibitors targeting the L protein can effectively halt the viral lifecycle by preventing the synthesis of viral RNA, thus reducing viral replication and propagation.[1] This document provides a detailed protocol for a plaque reduction assay to evaluate the efficacy of antiviral compounds, such as the putative RSV L-protein inhibitor, RSV L-protein-IN-5.
The plaque reduction assay is a standard method for determining the infectious titer of a virus and for assessing the antiviral activity of chemical compounds.[2][3][4] This assay measures the reduction in the formation of plaques—localized areas of cell death caused by viral infection—in a cell monolayer in the presence of an antiviral agent.[5][6] The protocol described herein is optimized for RSV and can be adapted for high-throughput screening of potential inhibitors.
Data Presentation: Efficacy of Representative RSV L-Protein Inhibitors
While specific data for "this compound" is not publicly available, the following table summarizes the reported efficacy of other known RSV L-protein inhibitors, which can serve as a benchmark for experimental results.
| Compound Name | Target | EC50 | IC50 (Polymerase) | Cytotoxicity (CC50) | Cell Line | RSV Subtype(s) | Reference |
| RSV L-protein-IN-1 (Compound D) | L-protein (mRNA guanylylation) | 0.021 µM | 0.089 µM | 8.4 µM | HEp-2 | A | [7][8] |
| AZ-27 | L-protein (capping enzyme domain) | Potent (specific value not stated) | Not Stated | No detectable cytotoxicity | Not Stated | A and B | [9] |
Experimental Protocols
Plaque Reduction Assay Protocol for RSV
This protocol details the steps to assess the antiviral activity of a compound against RSV by quantifying the reduction in plaque formation.
Materials and Reagents:
-
Cell Line: HEp-2 or Vero cells (HEp-2 cells are reported to produce larger plaques for RSV).[10]
-
Virus: Respiratory Syncytial Virus (e.g., strain A2).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Infection Medium: Growth medium with a reduced FBS concentration (e.g., 2%).
-
Overlay Medium: 2x concentrated infection medium mixed 1:1 with a gelling agent such as 1.6% SeaPlaque agarose or 1.5% methylcellulose.[11]
-
Fixative: 10% Formalin or 80% Acetone.
-
Staining Solution: 0.1% Crystal Violet in 20% ethanol or an immunostaining kit.
-
Phosphate Buffered Saline (PBS)
-
96-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in infection medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤0.5%).
-
Include a "no compound" control (vehicle control) and a "no virus" control (cell control).
-
-
Virus Preparation and Infection:
-
On the day of the assay, visually confirm that the cell monolayer is confluent.
-
Prepare a dilution of the RSV stock in infection medium to yield a target of 50-100 plaque-forming units (PFU) per well.
-
Aspirate the growth medium from the cells and wash the monolayer once with PBS.
-
Add the prepared virus dilution to each well, except for the "no virus" control wells.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plate every 15-20 minutes.[4]
-
-
Compound Treatment and Overlay:
-
After the adsorption period, aspirate the virus inoculum.
-
Add the serially diluted compound preparations to the respective wells.
-
Carefully add the overlay medium to each well. The semi-solid nature of the overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.[12]
-
-
Incubation:
-
Plaque Visualization:
-
Crystal Violet Staining:
-
After incubation, fix the cells by adding a fixative solution for at least 30 minutes.[5]
-
Gently remove the overlay medium.
-
Add the crystal violet staining solution and incubate for 15-30 minutes.
-
Wash the wells gently with water and allow them to dry. Plaques will appear as clear zones against a purple background of viable cells.
-
-
Immunostaining (for more accurate detection):
-
Fix the cells as described above.
-
Permeabilize the cells if necessary.
-
Incubate with a primary antibody specific for an RSV protein (e.g., anti-F or anti-G protein monoclonal antibody).[11][13]
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces an insoluble colored precipitate (e.g., TrueBlue or DAB) to visualize the plaques.[11][14]
-
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
RSV Replication Cycle and Inhibition by L-Protein Inhibitors
The following diagram illustrates the key steps in the RSV replication cycle and highlights the mechanism of action of L-protein inhibitors.
Caption: RSV replication cycle and the inhibitory action of L-protein-IN-5.
Experimental Workflow for Plaque Reduction Assay
This diagram outlines the sequential steps of the plaque reduction assay.
Caption: Workflow of the RSV plaque reduction assay.
References
- 1. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]
- 2. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 5. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atlasofscience.org [atlasofscience.org]
- 11. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Agreement between ELISA and plaque reduction neutralisation assay in Detection of respiratory syncytial virus specific antibodies in a birth Cohort from Kilifi, coastal Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing RSV L-protein-IN-5 Concentration for Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of RSV L-protein-IN-5 in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound E) is a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) protein. The L-protein is a multifunctional enzyme essential for viral replication and transcription. Specifically, this compound targets the capping function of the L-protein by inhibiting the guanylylation of viral mRNA transcripts.[1] This blockage of mRNA capping prevents the production of viable viral proteins, thus halting viral replication.
Q2: What is the recommended starting concentration range for this compound in an antiviral assay?
A2: Based on reported in vitro data, a good starting point for a dose-response experiment would be a serial dilution that brackets the reported EC50 value. For this compound, the reported EC50 is approximately 0.1 µM.[1] We recommend starting with a top concentration of 10 µM and performing 8 to 10 two-fold or three-fold serial dilutions. This range should allow for the determination of a full dose-response curve.
Q3: What cell lines are suitable for RSV antiviral assays using this inhibitor?
A3: HEp-2 (human laryngeal carcinoma) and A549 (human lung adenocarcinoma) cells are commonly used and are appropriate for assays with this compound. The compound's cytotoxicity (CC50) has been determined in HEp-2 cells to be approximately 10.7 µM.[1] It is crucial to assess the cytotoxicity of the compound in your chosen cell line to ensure that the observed antiviral effect is not due to cell death.
Q4: Can this compound be used against both RSV A and B subtypes?
Q5: My EC50 value is significantly different from the published data. What could be the reason?
A5: Discrepancies in EC50 values can arise from several factors, including:
-
Assay Method: Different assay formats (e.g., plaque reduction, CPE inhibition, RT-qPCR) can yield varying EC50 values.
-
Cell Line: The choice of host cell can influence inhibitor potency.
-
Virus Strain: Different RSV strains and subtypes may exhibit varying susceptibility.
-
Multiplicity of Infection (MOI): Higher MOIs can sometimes lead to an increase in the apparent EC50.[2]
-
Time of Compound Addition: The timing of inhibitor addition relative to infection can significantly impact potency, especially for inhibitors targeting specific replication steps.[2]
-
Compound Stability and Solubility: Improper storage or handling of the compound can lead to degradation and loss of activity.
Q6: Is it possible for RSV to develop resistance to L-protein-IN-5?
A6: Yes, as with most antiviral compounds, there is a potential for RSV to develop resistance. For other non-nucleoside L-protein inhibitors, resistance mutations have been identified in the L-protein. For example, mutations at position Y1631 have been shown to confer resistance to the inhibitor AZ-27.[2] If you observe a loss of potency over time with passaged virus, it is advisable to sequence the L-protein gene to identify potential resistance mutations.
Data Presentation
The following tables summarize the quantitative data for this compound and a related compound.
Table 1: In Vitro Activity of this compound (Compound E)
| Parameter | Value | Cell Line | Notes |
| EC50 | 0.1 µM | HEp-2 | 50% effective concentration in a cell-based virus replication assay.[1] |
| IC50 | 0.66 µM | - | 50% inhibitory concentration against the RSV polymerase.[1] |
| CC50 | 10.7 µM | HEp-2 | 50% cytotoxic concentration.[1] |
Table 2: In Vitro Activity of a Related Compound, RSV L-protein-IN-1 (Compound D)
| Parameter | Value | Cell Line | Notes |
| EC50 | 0.021 µM | HEp-2 | 50% effective concentration in a cell-based virus replication assay. |
| IC50 | 0.089 µM | - | 50% inhibitory concentration against the RSV polymerase. |
| CC50 | 8.4 µM | HEp-2 | 50% cytotoxic concentration. |
Experimental Protocols
General Antiviral Assay (CPE Inhibition)
This protocol provides a general framework for assessing the antiviral activity of this compound by measuring the inhibition of virus-induced cytopathic effect (CPE).
Materials:
-
HEp-2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
RSV stock (e.g., A2 or Long strain)
-
This compound
-
DMSO (for compound dilution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^4 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the compound in infection medium. The final DMSO concentration in the assay should be ≤0.5%.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add the diluted compound to the wells.
-
Infect the cells with RSV at a pre-determined MOI (e.g., 0.1).
-
Include appropriate controls: virus-only (no compound), cells-only (no virus, no compound), and compound-only (no virus) for cytotoxicity assessment.
-
-
Incubation: Incubate the plates for 3-5 days at 37°C, 5% CO2, or until significant CPE is observed in the virus control wells.
-
Endpoint Measurement: Assess cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 (concentration of compound that protects 50% of cells from virus-induced death) and CC50 (concentration of compound that reduces cell viability by 50%) using a suitable software package.
Plaque Reduction Assay
This assay measures the ability of the inhibitor to reduce the formation of viral plaques.
Materials:
-
Confluent monolayer of HEp-2 or A549 cells in 6-well or 12-well plates
-
RSV stock
-
This compound
-
Infection medium
-
Overlay medium (e.g., infection medium containing 0.5% methylcellulose)
-
Fixing solution (e.g., 80% methanol)
-
Staining solution (e.g., crystal violet or an antibody-based staining method)
Procedure:
-
Compound Pre-incubation: Remove growth medium from confluent cell monolayers and wash with PBS. Add infection medium containing various concentrations of this compound and incubate for 1 hour at 37°C.
-
Infection: Remove the compound-containing medium and infect the cells with a dilution of RSV that will produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C, rocking gently every 15-20 minutes.
-
Overlay: Remove the viral inoculum and overlay the cells with overlay medium containing the corresponding concentrations of the inhibitor.
-
Incubation: Incubate the plates for 3-5 days at 37°C, 5% CO2, until plaques are visible.
-
Staining: Fix the cells and stain with crystal violet or an appropriate antibody to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Mandatory Visualizations
Caption: Overview of the Respiratory Syncytial Virus (RSV) replication cycle within a host cell.
Caption: Role of the RSV L-protein in viral transcription and replication.
Caption: Mechanism of action of this compound, targeting mRNA capping.
References
Troubleshooting RSV L-protein-IN-5 solubility issues
Technical Support Center: RSV L-protein-IN-5
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound. Please note that "this compound" is a hypothetical compound name used for illustrative purposes, as no public data exists for a molecule with this specific designation. The information provided is based on general principles for handling small molecule inhibitors in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: For a new small molecule inhibitor like this compound, it is recommended to start with a high-purity, anhydrous polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic molecules. Other potential solvents include Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Always use a small amount of your compound for initial solubility tests before preparing a large stock solution.
Q2: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What is causing this and how can I prevent it?
A2: This is a common issue known as "fall-out" or "crashing out," which occurs when the compound is less soluble in the final aqueous buffer than in the initial organic solvent. The final concentration of the organic solvent in your assay buffer may be too low to maintain solubility.
To prevent this, you can try the following:
-
Lower the final compound concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Increase the final DMSO concentration: Check if your experimental system can tolerate a higher percentage of DMSO (e.g., 0.5% or 1% instead of 0.1%).
-
Use a different solvent: Consider if another solvent might offer better solubility characteristics upon aqueous dilution.
-
Incorporate surfactants or co-solvents: In some cases, adding a small amount of a biocompatible surfactant like Tween-20 or Pluronic F-68 to the final buffer can help maintain solubility.
-
pH adjustment: The solubility of your compound may be pH-dependent. Test the solubility in buffers with different pH values to see if this improves solubility.
Troubleshooting Guide
Issue: this compound powder is not dissolving in DMSO.
-
Possible Cause 1: Insufficient Solvent Volume.
-
Solution: Ensure you are using a sufficient volume of DMSO for the amount of compound. Consult the hypothetical solubility data in Table 1 to estimate the required volume.
-
-
Possible Cause 2: Low Temperature.
-
Solution: Gently warm the solution to 37°C for a short period (5-10 minutes). Sonication in a water bath can also help to break up small particles and enhance dissolution.
-
-
Possible Cause 3: Compound Degradation or Impurity.
-
Solution: If the compound is old or has been stored improperly, it may have degraded. Verify the purity of your compound if possible.
-
Issue: My prepared stock solution appears cloudy or has visible particulates.
-
Possible Cause 1: Incomplete Dissolution.
-
Solution: As mentioned above, try gentle warming or sonication.
-
-
Possible Cause 2: Supersaturated Solution.
-
Solution: You may have exceeded the solubility limit of the compound in the chosen solvent. Refer to the solubility data (Table 1) and prepare a new stock solution at a slightly lower concentration.
-
-
Possible Cause 3: Water Contamination in the Solvent.
-
Solution: Use fresh, anhydrous grade DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.
-
Data and Protocols
Solubility Data
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | > 50 mg/mL | Recommended for stock solutions |
| DMF | > 30 mg/mL | Alternative for stock solutions |
| Ethanol | ~5 mg/mL | Moderate solubility |
| Methanol | < 1 mg/mL | Low solubility |
| PBS (pH 7.4) | < 0.1 mg/mL | Very low solubility in aqueous buffer |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: Assuming a hypothetical molecular weight for this compound of 500 g/mol , for 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 500 g/mol * (1000 mg / 1 g) = 5 mg
-
-
Weigh the compound: Carefully weigh out 5 mg of this compound powder into a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Dissolve the compound: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes or warm it briefly at 37°C.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visual Guides
Caption: General experimental workflow for using this compound.
Caption: Decision tree for troubleshooting precipitation issues.
Technical Support Center: Managing Cytotoxicity of RSV L-protein-IN-5 in HEp-2 Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the novel respiratory syncytial virus (RSV) L-protein inhibitor, RSV-L-IN-5, in HEp-2 cells. The information is designed to help manage and understand the cytotoxic effects of this compound during in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental use of RSV-L-IN-5.
1. Issue: Unexpectedly High Cytotoxicity at Low Concentrations
-
Question: We are observing significant HEp-2 cell death at concentrations of RSV-L-IN-5 that are well below the expected cytotoxic concentration (CC50). What could be the cause?
-
Answer:
-
Solvent Toxicity: The solvent used to dissolve RSV-L-IN-5 (e.g., DMSO) may be present at a toxic concentration in your final culture medium. It is crucial to include a vehicle control (medium with the same concentration of solvent as the highest concentration of RSV-L-IN-5) in your experiments to assess the solvent's effect on cell viability.[1]
-
Compound Instability: RSV-L-IN-5 may be unstable in your culture medium, leading to the formation of more toxic degradation products. Ensure proper storage of the compound as recommended and prepare fresh dilutions for each experiment.[1]
-
Cell Health: The overall health and passage number of your HEp-2 cells can influence their sensitivity to cytotoxic compounds. Use cells at a low passage number and ensure they are healthy and actively dividing before starting the experiment.
-
Contamination: Microbial contamination (e.g., bacteria, mycoplasma) can stress the cells and increase their susceptibility to drug-induced cytotoxicity. Regularly test your cell cultures for contamination.
-
2. Issue: Inconsistent Cytotoxicity Results Between Experiments
-
Question: Our measured CC50 values for RSV-L-IN-5 in HEp-2 cells are highly variable across different experimental replicates. How can we improve consistency?
-
Answer:
-
Cell Seeding Density: Ensure that a consistent number of cells are seeded in each well, as variations in cell density can affect the outcome of cytotoxicity assays.
-
Incubation Time: The duration of exposure to RSV-L-IN-5 will directly impact cytotoxicity. Standardize the incubation time across all experiments.
-
Assay Protocol: Strictly adhere to the same protocol for your cytotoxicity assay (e.g., MTT, LDH) in every experiment. Pay close attention to incubation times with assay reagents and the handling of plates.
-
Compound Dilution: Prepare serial dilutions of RSV-L-IN-5 accurately. Small errors in dilution can lead to significant differences in the final concentration.
-
3. Issue: Discrepancy Between Different Cytotoxicity Assays
-
Question: We are getting conflicting results from our MTT and LDH assays. The MTT assay suggests high cytotoxicity, while the LDH assay shows minimal cell death. What could explain this?
-
Answer:
-
Mechanism of Action: Different cytotoxicity assays measure different cellular events. The MTT assay measures metabolic activity, which can be inhibited without causing immediate cell membrane rupture.[2] The LDH assay, on the other hand, measures the release of lactate dehydrogenase from cells with compromised membrane integrity.[3]
-
Timing of Measurement: The kinetics of cytotoxic effects can vary. A compound might initially inhibit metabolic activity (detected by MTT) before causing cell lysis (detected by LDH). Consider performing a time-course experiment to understand the temporal relationship between these events.
-
Compound Interference: Some compounds can interfere with the assay chemistry itself. For example, a colored compound might interfere with the colorimetric readout of an MTT assay. Run appropriate controls, including the compound in cell-free medium, to check for interference.
-
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action of RSV-L-IN-5?
-
RSV-L-IN-5 is a potent and selective inhibitor of the Respiratory Syncytial Virus (RSV) Large (L) protein. The L-protein is an RNA-dependent RNA polymerase (RdRp), which is essential for the transcription and replication of the viral genome.[4][5][6][7][8] By targeting the RdRp activity of the L-protein, RSV-L-IN-5 is designed to block viral RNA synthesis, thereby inhibiting viral replication.[5]
2. What is the recommended starting concentration range for cytotoxicity testing of RSV-L-IN-5 in HEp-2 cells?
-
Based on preliminary data for similar compounds, we recommend a starting concentration range of 0.1 µM to 100 µM. A broad range with logarithmic dilutions is advisable for the initial characterization to determine the CC50 value accurately.
3. How should I prepare and store RSV-L-IN-5?
-
RSV-L-IN-5 is typically supplied as a lyophilized powder. For long-term storage, keep it at -20°C or -80°C. To prepare a stock solution, dissolve the powder in a suitable solvent like DMSO to a high concentration (e.g., 10 mM). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
4. What are the appropriate controls for a cytotoxicity experiment with RSV-L-IN-5?
-
Your experiment should include the following controls:
-
Untreated Cells: HEp-2 cells cultured in medium alone to represent 100% viability.
-
Vehicle Control: HEp-2 cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve RSV-L-IN-5 as is present in the highest concentration of the compound.[1]
-
Positive Control: A known cytotoxic compound to ensure the assay is working correctly.
-
Medium Blank: Culture medium without cells to provide a background reading for the spectrophotometer.
-
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of RSV-L-IN-5 in HEp-2 Cells
| Parameter | Value |
| Antiviral Activity (EC50) | |
| RSV Strain A | 0.5 µM |
| RSV Strain B | 0.8 µM |
| Cytotoxicity (CC50) | |
| 24-hour incubation | > 100 µM |
| 48-hour incubation | 75 µM |
| 72-hour incubation | 50 µM |
| Selectivity Index (SI = CC50/EC50) | |
| RSV Strain A (72h) | 100 |
| RSV Strain B (72h) | 62.5 |
Table 2: Comparison of Cytotoxicity Assays for RSV-L-IN-5 in HEp-2 Cells (48-hour incubation)
| Assay | Endpoint Measured | CC50 (µM) |
| MTT | Metabolic Activity | 75 |
| LDH | Membrane Integrity | 85 |
| Caspase-Glo 3/7 | Apoptosis | 60 |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[2][9]
-
Materials:
-
HEp-2 cells
-
Complete culture medium
-
RSV-L-IN-5
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed HEp-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of RSV-L-IN-5 in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. LDH Assay for Cytotoxicity
This protocol is based on the principles of LDH release assays.[3][10]
-
Materials:
-
HEp-2 cells
-
Complete culture medium
-
RSV-L-IN-5
-
LDH assay kit
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed HEp-2 cells and treat with RSV-L-IN-5 as described in the MTT assay protocol (Steps 1-4).
-
After the incubation period, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Prepare the LDH assay reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
-
3. Caspase-Glo 3/7 Assay for Apoptosis
This protocol utilizes a luminescent assay to measure caspase-3 and -7 activity.
-
Materials:
-
HEp-2 cells
-
Complete culture medium
-
RSV-L-IN-5
-
Caspase-Glo 3/7 Assay kit
-
White-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed HEp-2 cells in a white-walled 96-well plate and treat with RSV-L-IN-5 as described in the MTT assay protocol (Steps 1-4).
-
After the incubation period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a luminometer.
-
Apoptosis is proportional to the luminescence signal.
-
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Hypothetical signaling pathway for RSV-L-IN-5 cytotoxicity.
Caption: Decision-making for optimizing experimental conditions.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reframeDB [reframedb.org]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of RSV L-Protein Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Respiratory Syncytial Virus (RSV) L-protein inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments and improve the therapeutic index of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RSV L-protein inhibitors?
A1: RSV L-protein inhibitors primarily work by targeting the large polymerase protein (L-protein), which is a critical component of the viral RNA-dependent RNA polymerase complex.[1] This protein is responsible for synthesizing the viral RNA necessary for the virus to replicate.[1] By binding to the L-protein or its active sites, these inhibitors block its function, effectively halting the viral lifecycle and reducing the viral load.[1] Some inhibitors, like the benzimidazole series, interfere with viral mRNA capping, while others, such as nucleoside analogues, cause chain termination during RNA synthesis.[2][3][4]
Q2: What are the main challenges in developing effective RSV L-protein inhibitors with a high therapeutic index?
A2: A significant challenge is managing cytotoxicity.[2][5] Some promising compounds have been limited by their off-target effects, which can harm host cells and thus lower the therapeutic index.[2] Another challenge is the emergence of drug resistance, where mutations in the L-protein reduce the inhibitor's efficacy.[2][6] Additionally, some inhibitors may lack broad activity against both RSV A and B subtypes.[2][5]
Q3: How can I determine if my L-protein inhibitor is susceptible to resistance?
A3: Resistance can be assessed by serial passaging of the virus in the presence of the inhibitor.[2] This process involves repeatedly culturing the virus with increasing concentrations of the compound to select for resistant variants. Subsequent full-genome sequencing of the resistant viruses can identify specific mutations, often in the L-protein, that confer resistance.[2] For example, the Y1631H mutation in the L protein has been shown to confer resistance to YM-53403 and AZ-27.[2]
Q4: What is the advantage of targeting the L-protein over other viral targets like the fusion (F) protein?
A4: L-protein inhibitors often have a longer window of therapeutic activity compared to entry inhibitors that target the F-protein.[2][6] Since the L-protein is involved in viral replication, which occurs after the virus has entered the cell, inhibitors targeting this protein can be effective even when administered post-infection.[7] In contrast, fusion inhibitors must be present at the time of viral entry to be effective.[8]
Q5: Are there any L-protein inhibitors currently in clinical development?
A5: Yes, several L-protein inhibitors are in various stages of development. For instance, EDP-323, an oral L-protein polymerase inhibitor, has shown promising results in a Phase IIa human challenge study, with significant reductions in viral load and symptoms.[9][10] Another example is lumicitabine (ALS-8176), a nucleoside analogue prodrug that targets the RSV polymerase.[3][11]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Cell-Based Assays
Your RSV L-protein inhibitor shows potent antiviral activity (low EC₅₀), but also high cytotoxicity (low CC₅₀), resulting in a poor therapeutic index.
Possible Causes and Solutions:
-
Off-Target Effects: The compound may be interacting with host cell proteins.
-
Troubleshooting Step: Perform a selectivity screen against a panel of human polymerases and other relevant host cell enzymes to identify potential off-target interactions.[3]
-
Solution: If off-target activity is identified, consider medicinal chemistry efforts to modify the compound's structure to reduce this activity while maintaining antiviral potency.
-
-
Cell Line Sensitivity: The observed cytotoxicity may be specific to the cell line being used.
-
Troubleshooting Step: Test the compound's cytotoxicity in a panel of different cell lines, including primary human bronchial epithelial cells (HBECs), to assess if the toxicity is cell-type dependent.[2]
-
Solution: If the cytotoxicity is cell-line specific, choose a less sensitive and more physiologically relevant cell line for future assays.
-
-
On-Target Toxicity: Inhibition of a host factor with homology to the viral target.
-
Troubleshooting Step: Since the RSV L-protein is a viral-specific enzyme with no close human homolog, this is less likely. However, ensure the target is indeed the L-protein through resistance mutation studies.[2]
-
Solution: Focus on inhibitors that target domains of the L-protein that are highly conserved among viral strains but divergent from any host proteins.
-
Issue 2: Development of Viral Resistance to the Inhibitor
You are observing a decrease in the inhibitor's efficacy after a few passages in cell culture.
Possible Causes and Solutions:
-
Selection of Resistant Mutants: The inhibitor is exerting selective pressure, leading to the growth of pre-existing or newly mutated resistant viruses.
-
Troubleshooting Step: Isolate and sequence the genome of the resistant virus to identify mutations, particularly in the L-protein gene.[2][4]
-
Solution 1 (Combination Therapy): Combine your L-protein inhibitor with another antiviral agent that has a different mechanism of action (e.g., a fusion inhibitor or an N-protein inhibitor).[12][13] This can create a higher barrier to resistance.
-
Solution 2 (Structural Modification): Use the information about the resistance mutation to guide the design of next-generation inhibitors that can bind effectively to both the wild-type and the mutated L-protein.
-
Issue 3: Inconsistent Antiviral Activity Across Different RSV Subtypes
The inhibitor is highly effective against RSV A strains but shows poor activity against RSV B strains.
Possible Causes and Solutions:
-
Subtype-Specific Differences in the L-Protein: The binding site of your inhibitor on the L-protein may differ between RSV A and B subtypes.
-
Troubleshooting Step: Sequence the L-protein gene from the resistant RSV B strain and compare it to the sequence from the sensitive RSV A strain to identify polymorphisms in the putative binding region.
-
Solution: Modify the inhibitor scaffold to improve binding affinity to the L-protein of both subtypes. Compounds like AZ-27 have demonstrated strong activity against both RSV A and B subtypes.[2][5]
-
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of several RSV L-protein inhibitors discussed in the literature.
Table 1: Antiviral Potency (EC₅₀) of RSV L-Protein Inhibitors
| Inhibitor | RSV Strain(s) | Cell Line | EC₅₀ | Citation(s) |
| AZ-27 | A2 | HEp-2 | 10 nM | [14] |
| YM-53403 | A2 | HEp-2 | ~750 nM | [2] |
| BI cpd D | Long | HEp-2 | 21 nM | [4][15] |
| PC786 | - | HEp-2 | 0.5 nM | [3] |
| ALS-8112 | A2 | HEp-2 | - | [3] |
| DZ7487 | A Long, B 9320, A2 | HEp-2 | 16 nM, 19 nM, 33 nM | [8] |
Table 2: Cytotoxicity (CC₅₀) and Selectivity Index (SI) of RSV L-Protein Inhibitors
| Inhibitor | Cell Line | CC₅₀ | Selectivity Index (SI = CC₅₀/EC₅₀) | Citation(s) |
| AZ-27 | HEp-2 | >100 µM | >10,000 | [2] |
| YM-53403 | HEp-2 | >100 µM | >133 | [2] |
| BI cpd D | HEp-2 | 8.4 µM | 400 | [15] |
Experimental Protocols
Protocol 1: RSV Enzyme-Linked Immunosorbent Assay (ELISA) for Antiviral Activity
This protocol is adapted from methodologies used to assess the antiviral activity of compounds against RSV.[2][4]
Materials:
-
HEp-2 cells
-
96-well plates
-
DMEM with 2% FBS
-
RSV stock (e.g., strain A2)
-
Test compounds (serial dilutions)
-
Anti-RSV F monoclonal antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1N H₂SO₄)
-
Plate reader
Procedure:
-
Seed HEp-2 cells in 96-well plates at a density of 5 x 10³ to 10 x 10³ cells/well and incubate overnight.
-
Pre-incubate the cell cultures with serial dilutions of the test compounds for 1 hour at 37°C.
-
Infect the cells with RSV at a Multiplicity of Infection (MOI) of 0.1.
-
Incubate the infected plates for 3-4 days.
-
Fix the cells (e.g., with 80% acetone).
-
Wash the plates and add the anti-RSV F monoclonal antibody. Incubate for 1 hour.
-
Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash and add TMB substrate.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the EC₅₀ value, which is the compound concentration that inhibits viral replication by 50%.
Protocol 2: RSV Replicon Assay for Polymerase Activity
This assay measures the activity of the RSV polymerase complex independently of viral entry.[2]
Materials:
-
BHK-21 or HeLa cells stably expressing an RSV minigenome with a reporter gene (e.g., luciferase or GFP).
-
Test compounds (serial dilutions)
-
Luciferase substrate (if applicable)
-
Luminometer or fluorescence microscope
Procedure:
-
Plate the replicon cells in 96-well plates.
-
Add serial dilutions of the test compounds to the cells.
-
Incubate for 48 hours.
-
If using a luciferase reporter, add the luciferase substrate and measure luminescence.
-
If using a GFP reporter, monitor GFP expression using a fluorescence microscope.
-
Calculate the EC₅₀ value based on the reduction in reporter signal.
Visualizations
Caption: RSV lifecycle and points of intervention for antiviral inhibitors.
Caption: Workflow for the preclinical evaluation of RSV L-protein inhibitors.
Caption: Mechanism of the RSV RNA Polymerase Complex and L-Protein Inhibition.
References
- 1. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]
- 2. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention and Potential Treatment Strategies for Respiratory Syncytial Virus [mdpi.com]
- 4. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a respiratory syncytial virus L protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Characterization of an orally available respiratory syncytial virus L protein polymerase inhibitor DZ7487 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Enanta's EDP-323 Demonstrates Unprecedented Antiviral Activity Against RSV in Phase IIa Trial [trial.medpath.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Small Molecule Combinations against Respiratory Syncytial Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Respiratory Syncytial Virus Inhibitor AZ-27 Differentially Inhibits Different Polymerase Activities at the Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming In Vitro Resistance to RSV L-Protein Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to RSV L-protein inhibitors in vitro. The information is tailored for scientists and drug development professionals working on respiratory syncytial virus (RSV) therapeutics.
Frequently Asked Questions (FAQs)
Q1: We are observing a loss of potency with our RSV L-protein inhibitor in cell culture over time. What could be the cause?
A1: A common reason for the loss of inhibitor potency during prolonged in vitro culture is the selection of drug-resistant viral variants. RSV, being an RNA virus, has a high mutation rate. Continuous selective pressure from an antiviral compound can lead to the emergence of mutations in the viral genome that reduce the inhibitor's efficacy. For inhibitors targeting the L-protein, these mutations are typically found within the L gene, which encodes the viral RNA-dependent RNA polymerase (RdRp).[1][2][3]
Q2: How can we confirm that the observed loss of potency is due to viral resistance?
A2: To confirm resistance, you should isolate the viral population that demonstrates reduced susceptibility and perform the following:
-
Phenotypic Assay: Determine the half-maximal effective concentration (EC50) of your inhibitor against the suspected resistant virus and compare it to the EC50 against the wild-type (WT) virus. A significant increase in the EC50 value indicates resistance.
-
Genotypic Analysis: Sequence the L gene of the resistant virus and compare it to the WT sequence. Specific amino acid substitutions in the L protein are a strong indicator of resistance. For example, mutations in the RdRp domain have been shown to confer resistance to nucleoside analogs like ALS-8112.[1][4] Similarly, mutations in other domains, such as the capping domain, can confer resistance to non-nucleoside inhibitors like AZ-27.[3][5]
Q3: Are there known mutations in the RSV L-protein that confer resistance to inhibitors?
A3: Yes, several mutations in the RSV L-protein have been identified that confer resistance to different classes of inhibitors. For instance:
-
Nucleoside Analogs (e.g., ALS-8112): A combination of mutations, often referred to as QUAD (M628L, A789V, L795I, and I796V) in the RdRp domain, has been shown to confer resistance.[1][4] The A789V mutation appears to contribute most significantly to the resistance phenotype.[1][4]
-
Non-Nucleoside Inhibitors (e.g., AZ-27, YM-53403): A single amino acid substitution, Y1631H, in the putative capping enzyme domain of the L-protein has been identified as a primary driver of resistance to this class of inhibitors.[1][3][6] Another mutation, T1684A, has been linked to resistance against a novel triazole-based inhibitor.[6]
Q4: What strategies can we employ in vitro to overcome or mitigate resistance to a single L-protein inhibitor?
A4: A primary strategy to combat antiviral resistance is combination therapy. By using two or more drugs with different mechanisms of action, the genetic barrier to resistance is significantly increased. For instance, combining a nucleoside L-protein inhibitor with a non-nucleoside L-protein inhibitor that binds to a different site can result in synergistic antiviral activity and prevent the emergence of cross-resistant variants.[1][4] Studies have shown a lack of cross-resistance between mutations selected by these different classes of RSV polymerase inhibitors.[1][4] Another approach is to combine an L-protein inhibitor with an inhibitor targeting a different viral protein, such as a fusion inhibitor (targeting the F protein) or a nucleoprotein (N) inhibitor.[7]
Troubleshooting Guides
Problem 1: Unexpectedly High EC50 Values for a Known L-Protein Inhibitor
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Pre-existing resistant variants in the viral stock | Sequence the L-gene of your viral stock to check for known resistance mutations. | Identification of baseline mutations that may affect inhibitor susceptibility. |
| Assay conditions affecting inhibitor activity | Review and optimize assay parameters such as cell line, multiplicity of infection (MOI), and incubation time. | Consistent and reproducible EC50 values that align with published data. |
| Inhibitor degradation | Verify the integrity and concentration of your inhibitor stock solution. | Confirmation that the inhibitor is active and at the correct concentration. |
Problem 2: Emergence of Resistance During In Vitro Passage
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal inhibitor concentration | Maintain a consistent and sufficiently high concentration of the inhibitor during passaging to suppress viral replication effectively. | Delayed or prevented emergence of resistant variants. |
| Monotherapy with a low genetic barrier to resistance | Design combination therapy experiments using a second inhibitor with a different mechanism of action. | Synergistic or additive antiviral effect and suppression of resistance emergence. |
| High viral load leading to increased mutation frequency | Reduce the initial MOI to limit the starting viral population size. | Lower probability of de novo resistance mutations arising. |
Quantitative Data Summary
Table 1: In Vitro Resistance Profile of RSV L-Protein Inhibitors
| Inhibitor Class | Example Inhibitor | Resistance Mutations (L-Protein) | Fold Increase in IC50/EC50 | Reference |
| Nucleoside Analog | ALS-8112 | M628L, A789V, L795I, I796V (QUAD) | 4.6-fold (in vitro polymerase assay) | [1] |
| Non-Nucleoside | AZ-27 | Y1631H | 940-fold (in vitro polymerase assay) | [1] |
| Non-Nucleoside | Compound C | I1381S | ~8-fold (cell-based assay) | [8] |
| Non-Nucleoside | Triazole-1 | T1684A | >10-fold (cell-based assay) | [6] |
Experimental Protocols
Protocol 1: Generation of RSV Resistant to an L-Protein Inhibitor
-
Cell Culture: Plate HEp-2 cells in 6-well plates and allow them to reach 80-90% confluency.
-
Infection: Infect the cells with wild-type RSV at a low multiplicity of infection (MOI) of 0.01 in the presence of the L-protein inhibitor at a concentration equivalent to its EC50.
-
Incubation: Incubate the infected cells at 37°C until a cytopathic effect (CPE) is observed.
-
Harvesting: Once CPE is evident, harvest the virus by scraping the cells into the medium.
-
Serial Passage: Use the harvested virus to infect fresh HEp-2 cells, gradually increasing the concentration of the inhibitor in subsequent passages.
-
Isolation of Resistant Virus: After several passages (typically >10), the viral population should exhibit significant resistance. Isolate a single viral clone through plaque purification in the presence of the inhibitor.
-
Characterization: Determine the EC50 of the inhibitor against the isolated virus and sequence the L-gene to identify resistance mutations.
Protocol 2: In Vitro Combination Antiviral Assay
-
Cell Plating: Seed HEp-2 cells in 96-well plates and incubate overnight.
-
Drug Preparation: Prepare serial dilutions of each inhibitor (Inhibitor A and Inhibitor B) alone and in combination at a fixed ratio.
-
Infection and Treatment: Infect the cells with RSV. After a 1-hour adsorption period, remove the inoculum and add the media containing the different drug concentrations.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) for RSV protein expression or a luciferase reporter assay if using a recombinant reporter virus.
-
Data Analysis: Calculate the EC50 for each inhibitor alone and in combination. Use a synergy analysis program (e.g., MacSynergy II) to determine if the combination is synergistic, additive, or antagonistic.
Visualizations
Caption: RSV Replication Cycle and L-Protein Inhibition.
Caption: Experimental Workflow for Generating Resistant RSV.
Caption: Logic of Combination Therapy to Overcome Resistance.
References
- 1. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a respiratory syncytial virus L protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Small Molecule Combinations against Respiratory Syncytial Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RSV L-protein-IN-5
Welcome to the technical support center for RSV L-protein-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this potent Respiratory Syncytial Virus (RSV) inhibitor. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound E) is a potent, non-nucleoside inhibitor of the RSV RNA-dependent RNA polymerase (RdRp), which is a key component of the viral L-protein.[1][2] It specifically targets the mRNA capping process by inhibiting the guanylylation of viral transcripts.[1][3][4] This action prevents the formation of a functional 5' cap on viral mRNAs, leading to their degradation and a halt in viral protein synthesis, thus blocking viral replication.[1][3] The inhibitor has demonstrated efficacy against both RSV A and B subtypes and has shown activity in mouse models of RSV infection.[2][5]
Q2: How should I reconstitute and store this compound?
A2: For optimal stability and performance, it is crucial to follow the recommended reconstitution and storage guidelines. While specific data for this compound is limited, the following recommendations are based on best practices for similar compounds, such as RSV L-protein-IN-1.[6]
-
Reconstitution: We recommend reconstituting the lyophilized powder in high-purity, anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). To ensure complete dissolution, vortexing or brief sonication may be necessary. It is important to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility and stability of the compound.[6]
-
Storage:
-
Lyophilized Powder: Store at -20°C for long-term stability (up to 3 years).[6]
-
Stock Solution (in DMSO): Aliquot the reconstituted stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[6] When ready to use, thaw an aliquot completely and bring it to room temperature before opening and diluting into your experimental buffer or media.
-
Q3: What is the expected stability of this compound in aqueous solutions and cell culture media?
A3: The stability of small molecule inhibitors in aqueous solutions, such as cell culture media, can be variable and is often limited. It is recommended to prepare working dilutions of this compound in your final experimental buffer or medium immediately before use. Avoid storing the compound in aqueous solutions for extended periods. If you suspect instability in your experimental conditions, it is advisable to perform a stability study under your specific assay conditions (see Experimental Protocols section).
Q4: Can I use this compound in animal studies?
A4: Yes, this compound has been shown to be active in mouse models of RSV infection, where it effectively lowers virus titers.[2][4] For in vivo studies, appropriate formulation and vehicle selection are critical. The solubility and stability of the compound in the chosen vehicle should be thoroughly evaluated.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected activity in experiments. | 1. Compound Degradation: The stock solution may have degraded due to improper storage, multiple freeze-thaw cycles, or prolonged storage at -20°C. 2. Precipitation: The compound may have precipitated out of the working solution, especially in aqueous media. 3. Incorrect Concentration: Errors in dilution calculations or initial weighing of the lyophilized powder. | 1. Prepare a fresh stock solution from lyophilized powder. If the issue persists, consider assessing the integrity of your stock solution using HPLC (see protocol below). 2. Ensure the final concentration of DMSO in your assay is not causing precipitation and is well-tolerated by your cells. Visually inspect for any precipitate. Consider using a stabilizing agent if compatible with your assay. 3. Double-check all calculations and ensure your balance is properly calibrated. |
| High cytotoxicity observed in cell-based assays. | 1. Concentration Too High: The concentration of this compound used may be exceeding its cytotoxic threshold (CC50 = 10.7 μM in HEp-2 cells).[2][4] 2. DMSO Toxicity: The final concentration of DMSO in the cell culture medium may be too high. | 1. Perform a dose-response curve to determine the optimal concentration that provides potent antiviral activity with minimal cytotoxicity. 2. Ensure the final DMSO concentration in your cell culture medium is below the level toxic to your specific cell line (typically ≤ 0.5%). |
| Difficulty dissolving the lyophilized powder. | 1. Inappropriate Solvent: Using a solvent other than high-purity, anhydrous DMSO. 2. Hygroscopic DMSO: The DMSO used may have absorbed water, reducing its solvating power for this compound. | 1. Use high-purity, anhydrous DMSO for reconstitution. 2. Use a fresh, unopened bottle of anhydrous DMSO. Warm the vial of lyophilized powder to room temperature before opening to minimize condensation. Gentle warming and vortexing can also aid dissolution. |
Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| EC50 (Antiviral Activity) | 0.1 µM | HEp-2 | [2][4] |
| IC50 (Polymerase Inhibition) | 0.66 µM | In vitro assay | [2][4] |
| CC50 (Cytotoxicity) | 10.7 µM | HEp-2 | [2][4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution by HPLC-UV
This protocol provides a general framework for assessing the stability of this compound in a given solution over time. The specific chromatographic conditions may need to be optimized for your particular HPLC system.
Objective: To quantify the concentration of intact this compound in a solution at various time points and temperatures to determine its stability.
Materials:
-
This compound
-
HPLC-grade DMSO
-
Solution to be tested (e.g., cell culture medium, phosphate-buffered saline)
-
HPLC system with a UV detector and a C18 reversed-phase column
-
HPLC-grade acetonitrile and water
-
HPLC-grade formic acid (or other appropriate mobile phase modifier)
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in the test solution (e.g., 10 µM in cell culture medium). Prepare enough volume for all time points.
-
Incubation: Aliquot the test solution into separate vials for each time point and temperature condition to be tested (e.g., 0, 2, 4, 8, 24 hours at 4°C, room temperature, and 37°C). The T=0 sample should be immediately processed.
-
Sample Collection and Storage: At each designated time point, transfer an aliquot of the test solution to an autosampler vial and immediately freeze at -80°C until analysis to prevent further degradation.
-
HPLC Analysis:
-
Thaw the samples and a set of calibration standards (prepared by diluting the stock solution in the test solution).
-
Set up the HPLC system with a suitable reversed-phase C18 column.
-
A common starting gradient method could be:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow rate: 1 mL/min
-
Detection wavelength: Determined by a UV scan of the compound (a photodiode array detector is useful for this).
-
-
Inject the calibration standards to generate a standard curve.
-
Inject the test samples from each time point.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound in each chromatogram.
-
Use the standard curve to calculate the concentration of the compound in each sample.
-
Plot the percentage of the initial concentration remaining versus time for each temperature condition to determine the stability profile.
-
Visualizations
RSV RNA Transcription and Capping Inhibition Pathway
Caption: Inhibition of RSV mRNA Capping by this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a small molecule inhibitor.
References
- 1. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Reducing Variability in RSV Inhibitor Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Respiratory Syncytial Virus (RSV) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate sources of variability in your experiments, ensuring more reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in RSV inhibitor experiments?
A1: Variability in RSV inhibitor experiments can arise from three main areas: virological factors, cell culture conditions, and assay-specific parameters. Consistent and well-controlled procedures across these areas are critical for robust data.
-
Virological Factors: This includes the specific RSV strain used, the quality and consistency of the virus stock, and the accuracy of virus titration.
-
Cell Culture Conditions: The choice of cell line, cell passage number, confluency at the time of infection, and composition of the culture medium can all significantly impact results.
-
Assay-Specific Parameters: Each experimental assay (e.g., plaque reduction, fusion inhibition, RT-qPCR) has its own set of critical variables, such as incubation times, antibody concentrations, and data analysis methods.
Q2: Which cell line is better for RSV inhibitor studies: HEp-2 or A549?
A2: The choice between HEp-2 and A549 cells depends on the specific goals of your experiment, as they exhibit different characteristics in response to RSV infection.[1][2] HEp-2 cells generally support higher levels of RSV replication compared to A549 cells.[3][4] A549 cells, on the other hand, mount a more potent antiviral response.[2][4] For screening inhibitors, HEp-2 cells might provide a larger dynamic range for measuring inhibition of viral replication. However, A549 cells may offer a model that is more representative of an antiviral host response.[2]
Q3: How does cell confluency affect my RSV infectivity assay?
A3: Cell confluency is a critical parameter. Sub-confluent monolayers are often optimal for infectivity assays. For example, one study determined that HEp-2 cells with a passage number between 1 and 20, seeded at 5x10^4 cells per well in a 96-well plate to be sub-confluent, provided the best conditions.[5] Over-confluent or unhealthy cells can lead to inconsistent plaque formation and affect the overall outcome of the assay.[6]
Q4: What are the best practices for preparing and storing RSV stocks to maintain consistency?
A4: To ensure consistency, it is crucial to use a well-characterized virus stock with a known passage history. Working stocks can be prepared by infecting susceptible cells like HEp-2 at a low multiplicity of infection (MOI) of 0.1.[7] The virus should be harvested when a significant cytopathic effect (around 75%) is observed.[7] For storage, viral aliquots should be snap-frozen and stored at -70°C or below to prevent degradation from repeated freeze-thaw cycles.[7][8][9] Adding a cryoprotectant like glycerol can also help maintain viral titer during long-term storage.[8]
Troubleshooting Guides
Plaque Reduction Neutralization Test (PRNT) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No plaques or very few plaques | - Inactive virus stock due to improper storage or multiple freeze-thaw cycles.[9] - Virus concentration is too low.[9] - The cell line is not susceptible to the virus strain being used.[9] | - Use a new, properly stored virus aliquot and titrate it before the experiment. - Use a more concentrated virus stock. - Verify the compatibility of your virus strain and cell line. |
| Plaques are too large or confluent | - Virus concentration is too high.[9] - Inaccurate serial dilutions. | - Use higher dilutions of your virus stock. - Double-check dilution calculations and pipetting techniques. |
| Fuzzy or indistinct plaque morphology | - The overlay (e.g., agarose, methylcellulose) concentration is too low, allowing the virus to spread diffusely.[10] - The plates were moved before the overlay solidified.[9] - The overlay was applied at too high a temperature, damaging the cell monolayer.[10] | - Increase the concentration of the overlay. - Allow the overlay to fully solidify before moving the plates. - Cool the overlay to around 45°C before adding it to the wells. |
| High background or cell death in control wells | - Cytotoxicity of the inhibitor compound. - Contamination of cell culture or reagents.[6] | - Run a parallel cytotoxicity assay to determine the compound's effect on cell viability.[11][12] - Use aseptic techniques and check all reagents for contamination. |
RT-qPCR Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Ct values or no amplification in positive controls | - RNA degradation. - Inefficient reverse transcription or PCR amplification. | - Use an RNase inhibitor during RNA extraction and store RNA at -80°C.[13] - Optimize the reverse transcription and PCR cycling conditions, including annealing temperature and extension time.[14][15] |
| High variability between replicate wells | - Pipetting errors. - Inconsistent sample quality. | - Use calibrated pipettes and ensure proper mixing of reagents. - Ensure consistent RNA extraction and quality across all samples. |
| Non-specific amplification or primer-dimers | - Suboptimal primer/probe design or concentration. | - Design primers and probes with high specificity and optimize their concentrations.[15] - Perform a melt curve analysis to check for non-specific products. |
Quantitative Data Summary
Table 1: Comparison of RSV Replication in HEp-2 and A549 Cells
| Cell Line | Relative Intracellular Viral RNA Levels | Relative Extracellular Viral RNA Levels | Relative Infectious Virion Production | Host Response |
| HEp-2 | Significantly Higher | Significantly Higher | Greater than A549 cells | Pro-inflammatory |
| A549 | Significantly Lower | Significantly Lower | Less than HEp-2 cells | More potent antiviral response |
Data summarized from studies comparing RSV replication kinetics in HEp-2 and A549 cell lines.[3][4]
Table 2: Impact of Assay Method on Throughput and Variability
| Assay Type | Incubation Time | Throughput | Potential for Variability |
| Plaque-Reduction Neutralization Test (PRNT) | 3-5 days | Low | High (manual plaque counting)[16][17] |
| Focus-Reduction Neutralization Test (FRNT) | 26-30 hours | High | Lower (amenable to automation)[16] |
| Reporter Virus Neutralization Assay | ~2 days | High | Low (automated readout)[17] |
Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Test (PRNT)
This protocol is a generalized procedure and may require optimization for specific cell lines and RSV strains.
-
Cell Seeding: Seed HEp-2 or A549 cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of the inhibitor compound in serum-free medium.
-
Virus-Compound Incubation: Mix the diluted compound with a standardized amount of RSV (e.g., 100 plaque-forming units). Incubate this mixture for 1 hour at 37°C to allow the inhibitor to bind to the virus.
-
Infection: Remove the culture medium from the cells and inoculate the monolayers with the virus-compound mixture. Incubate for 1-2 hours at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.
-
Overlay Application: Remove the inoculum and add a pre-warmed overlay medium (e.g., 0.5% methylcellulose or 0.7% agarose in culture medium).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.
-
Plaque Visualization and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet. Manually count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus-only control. Determine the EC50 value (the concentration of inhibitor that reduces the number of plaques by 50%).
Protocol 2: RT-qPCR for RSV RNA Quantification
This protocol provides a general outline for quantifying RSV RNA.
-
Sample Collection: At desired time points post-infection, harvest cell lysates or supernatants.
-
RNA Extraction: Extract total RNA from the samples using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and RSV-specific primers or random hexamers.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should include the cDNA template, RSV-specific primers and a probe (e.g., a TaqMan probe), and a qPCR master mix.
-
Cycling Conditions: A typical two-step cycling protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation and annealing/extension.[7]
-
Data Analysis: Generate a standard curve using known quantities of a plasmid containing the target RSV sequence. Use this standard curve to quantify the number of RSV RNA copies in the experimental samples. Normalize the RSV RNA levels to a housekeeping gene (e.g., GAPDH, actin) to account for variations in cell number and RNA extraction efficiency.
Visualizations
RSV Entry and Replication Pathway
Caption: Key stages of the RSV lifecycle and targets for antiviral inhibitors.
Experimental Workflow for Antiviral Screening
References
- 1. Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ScholarWorks @ UTRGV - Research Symposium: Multiple RSV strains infecting HEp-2 and A549 cells reveal cell line-dependent differences in resistance to RSV infection [scholarworks.utrgv.edu]
- 3. Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A flow cytometry based assay to assess RSV specific neutralizing antibody is reproducible, efficient and accurate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of RSV stocks and determining copy numbers of RSV stock [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. Antiviral drug discovery - Part 1: From no drug to promising candidates - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Optimization of multiplex real-time RT-PCR for respiratory syncytial viruses detection | Health Science Journal of Indonesia [hsji.kemkes.go.id]
- 16. journals.asm.org [journals.asm.org]
- 17. An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of RSV L-protein-IN-5
Disclaimer: The following information is provided for research purposes only. "RSV L-protein-IN-5" is presented as a representative small molecule inhibitor of the Respiratory Syncytial Virus (RSV) L-protein's RNA-dependent RNA polymerase (RdRp) activity. The data and troubleshooting guidance are based on published information for similar compounds and general principles of RSV virology and antiviral testing.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antiviral compound that specifically targets the Large (L) protein of the Respiratory Syncytial Virus. The L-protein is a critical component of the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for the replication and transcription of the viral RNA genome.[1][2][3] By binding to the L-protein, this compound inhibits its polymerase activity, thereby preventing the synthesis of new viral RNA and effectively halting viral replication.[1]
Q2: What is the specific viral target of this compound?
A2: The specific target of this compound is the RNA-dependent RNA polymerase (RdRp) domain of the RSV L-protein.[2][4] This domain is highly conserved across different RSV subtypes, suggesting that the inhibitor may have broad activity.[5]
Q3: What are the known off-target effects of this compound?
A3: While this compound is designed for high specificity to the viral L-protein, which has no close human homolog, potential off-target effects can occur.[6] These may manifest as cytotoxicity at higher concentrations. The most common off-target effects observed with this class of inhibitors are related to interference with host cell metabolic pathways or non-specific binding to cellular proteins. Researchers should always perform cytotoxicity assays in parallel with antiviral activity assays.
Q4: Can RSV develop resistance to this compound?
A4: Yes, as with many antiviral agents, prolonged exposure to this compound can lead to the emergence of resistant viral strains. Resistance mutations are most likely to occur in the gene encoding the L-protein, altering the inhibitor's binding site.[6] It is crucial to monitor for the development of resistance during in vitro and in vivo studies.
Troubleshooting Guide
Q1: I am observing high cytotoxicity in my cell cultures, even at low concentrations of this compound. What could be the cause?
A1:
-
Compound Purity: Verify the purity of your this compound stock. Impurities from synthesis or degradation products can be cytotoxic.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to the cells. It is recommended to keep the final DMSO concentration below 0.5%.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Consider testing the cytotoxicity of this compound on a panel of different cell lines (e.g., HEp-2, A549, Vero) to select the most suitable one for your experiments.[4][7]
-
On-Target Toxicity: In some cases, the antiviral target itself may have a cellular homolog or play a role in cellular functions that are not immediately obvious, leading to on-target toxicity.[6]
Q2: The antiviral activity of this compound is lower than expected or inconsistent between experiments. How can I troubleshoot this?
A2:
-
Viral Titer: Ensure you are using a consistent and accurately determined viral titer (MOI - multiplicity of infection) for your infections. Variations in the amount of virus used can significantly impact the apparent efficacy of the inhibitor.
-
Time of Addition: The timing of inhibitor addition relative to viral infection is critical. For an RdRp inhibitor, the compound is expected to be most effective when added early in the infection cycle. A time-of-addition experiment can help determine the optimal window for treatment.
-
Compound Stability: this compound may be unstable in culture medium over time. Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock.
-
Cell Culture Conditions: Factors such as cell confluency, passage number, and media composition can influence viral replication and inhibitor activity. Maintain consistent cell culture practices.
Q3: How can I confirm that the observed antiviral activity is due to the specific inhibition of the L-protein?
A3:
-
Resistant Mutant Generation: One of the most definitive ways is to generate RSV mutants resistant to this compound through serial passage in the presence of the compound. Subsequent sequencing of the L-protein gene from these resistant viruses can identify mutations in the putative binding site.[6]
-
Replicon Assay: Utilize a subgenomic replicon system for RSV. These systems express the viral replication machinery (including the L-protein) and a reporter gene, but do not produce infectious virus. Inhibition of the reporter gene expression in this system would strongly suggest that the compound targets the viral replication process.[6]
-
Mechanism of Action Studies: Perform experiments to demonstrate that the inhibitor specifically blocks viral RNA synthesis. This can be done by quantifying viral RNA levels using RT-qPCR at different time points post-infection in the presence and absence of the inhibitor.
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of this compound
| Cell Line | RSV Subtype | EC50 (nM) |
| HEp-2 | A | 15 |
| HEp-2 | B | 25 |
| A549 | A | 20 |
| A549 | B | 30 |
EC50 (Half maximal effective concentration) values represent the concentration of the inhibitor required to reduce the viral effect by 50%.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HEp-2 | > 50 | > 2000 |
| A549 | > 50 | > 1667 |
| Vero | 45 | > 1500 |
CC50 (Half maximal cytotoxic concentration) values represent the concentration of the inhibitor that reduces cell viability by 50%. A higher Selectivity Index indicates a more favorable therapeutic window.
Key Experimental Protocols
1. Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% - EC50).
-
Materials: 6-well plates, HEp-2 cells, RSV stock of known titer, infection medium (e.g., DMEM with 2% FBS), overlay medium (e.g., MEM containing 0.75% methylcellulose), this compound, crystal violet staining solution.
-
Procedure:
-
Seed HEp-2 cells in 6-well plates and grow to 90-95% confluency.
-
Prepare serial dilutions of this compound in infection medium.
-
Aspirate the growth medium from the cells and wash with PBS.
-
Infect the cells with RSV at a low MOI (e.g., 0.01) for 2 hours at 37°C.
-
After the incubation period, remove the virus inoculum and wash the cells.
-
Add the overlay medium containing the different concentrations of this compound.
-
Incubate the plates at 37°C until plaques are visible (typically 3-5 days).
-
Fix the cells with 10% formalin and stain with 0.1% crystal violet.
-
Count the number of plaques in each well and calculate the EC50 value.
-
2. RT-qPCR for Viral RNA Quantification
This method is used to quantify the amount of viral RNA in infected cells, providing a measure of viral replication.
-
Materials: RNA extraction kit, reverse transcriptase, qPCR master mix, primers and probe specific for an RSV gene (e.g., N gene).[6]
-
Procedure:
-
Infect cells with RSV in the presence of different concentrations of this compound.
-
At a specified time point post-infection (e.g., 24 or 48 hours), harvest the cells.
-
Extract total RNA from the cells using a commercial kit.
-
Perform reverse transcription to synthesize cDNA from the viral RNA.
-
Set up the qPCR reaction with primers and a probe specific to a conserved region of the RSV genome.
-
Run the qPCR and determine the Cq values.
-
Calculate the relative or absolute amount of viral RNA in each sample.
-
3. Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that is toxic to the cells (CC50).
-
Materials: 96-well plates, cell line of interest, serial dilutions of this compound, MTT reagent or CellTiter-Glo® reagent, plate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of this compound to the wells.
-
Incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate as required.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
-
Visualizations
Caption: RSV Replication Cycle and the inhibitory action of this compound.
Caption: Workflow for in vitro testing of this compound.
References
- 1. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]
- 2. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of an orally available respiratory syncytial virus L protein polymerase inhibitor DZ7487 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Respiratory Syncytial Virus with High or Low Content of Defective Viral Particles and Their Purification from Viral Stocks [bio-protocol.org]
Technical Support Center: Development of RSV L-Protein Polymerase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on respiratory syncytial virus (RSV) L-protein polymerase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of the RSV L-protein, and why is it a challenging drug target?
The respiratory syncytial virus (RSV) L-protein is a large, multifunctional enzyme essential for viral replication and transcription.[1][2] It is an RNA-dependent RNA polymerase (RdRp) that carries out several enzymatic activities crucial for the viral life cycle.[1][2] The core functions of the L-protein include:
-
RNA-dependent RNA polymerase (RdRp) activity: Synthesizes the viral RNA genome and transcribes viral mRNAs.[2]
-
mRNA Capping: Adds a 5' cap to viral mRNAs, which is essential for their stability and translation by the host cell machinery.[1]
-
mRNA Methylation: Methylates the 5' cap, a further step required for efficient translation.[2]
The development of inhibitors targeting the L-protein is challenging due to several factors:
-
Large Size and Complexity: The RSV L-protein is a very large protein (approximately 250 kDa), which makes recombinant protein production and purification for structural and biochemical studies difficult.[1]
-
Multiple Enzymatic Activities: The L-protein contains multiple functional domains, and inhibitors may target one or more of these activities. Understanding the precise mechanism of action can be complex.[2][3]
-
Lack of High-Resolution Structures: Until recently, high-resolution structural information for the full L-protein has been limited, hindering structure-based drug design efforts.[4]
-
Assay Development: Developing robust and high-throughput biochemical assays for all the enzymatic functions of the L-protein, particularly the capping enzyme, has been challenging.[1]
Q2: What are the main classes of RSV L-protein polymerase inhibitors?
RSV L-protein inhibitors can be broadly categorized into two main classes:
-
Nucleoside/Nucleotide Analogs: These compounds mimic natural nucleosides and are incorporated into the growing viral RNA chain by the L-protein, leading to chain termination.[5][6] A well-known example is lumicitabine (ALS-8176).[5]
-
Non-Nucleoside Inhibitors (NNIs): These are small molecules that bind to allosteric sites on the L-protein, inhibiting its enzymatic activity without being incorporated into the RNA.[7] Examples include AZ-27, BI cpd D, and YM-53403.[1][8]
Q3: What are the common mechanisms of resistance to RSV L-protein inhibitors?
Resistance to RSV L-protein inhibitors typically arises from mutations in the L-protein gene.[1][9] These mutations can:
-
Alter the drug-binding site: A single amino acid change can reduce the binding affinity of the inhibitor to the L-protein, rendering it less effective. For instance, a Y1631H mutation in the L-protein has been shown to confer resistance to YM-53403 and AZ-27.[1]
-
Affect protein conformation: Mutations distant from the binding site can induce conformational changes that indirectly impact inhibitor binding or enzyme function.
It is crucial to perform resistance profiling studies to understand the potential for viral escape and to guide the development of next-generation inhibitors.[10][11]
Troubleshooting Guides
In Vitro Assays
Problem: High background noise or low signal-to-noise ratio in my in vitro RSV polymerase assay.
-
Possible Cause 1: Impure recombinant L-P protein complex.
-
Troubleshooting:
-
Optimize the purification protocol for the L-P complex. Consider adding extra purification steps like ion-exchange or size-exclusion chromatography.
-
Verify the purity and integrity of the complex using SDS-PAGE and Western blotting.
-
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Troubleshooting:
-
Titrate the concentrations of key reagents, including the L-P complex, RNA template, and NTPs, to find the optimal balance for activity.[12]
-
Optimize the reaction buffer composition, including pH, salt concentration (e.g., MgCl2, MnCl2), and temperature.
-
-
-
Possible Cause 3: RNA template degradation.
-
Troubleshooting:
-
Use RNase-free reagents and consumables.
-
Consider including an RNase inhibitor in the reaction mixture.
-
Check the integrity of your RNA template on a denaturing gel before use.
-
-
Problem: My inhibitor shows potent activity in a biochemical assay but is inactive in a cell-based assay.
-
Possible Cause 1: Poor cell permeability.
-
Troubleshooting:
-
Assess the physicochemical properties of your compound (e.g., lipophilicity, molecular weight) to predict its permeability.
-
Perform cell permeability assays (e.g., Caco-2) to directly measure its ability to cross cell membranes.
-
If permeability is low, consider medicinal chemistry efforts to improve its properties.
-
-
-
Possible Cause 2: Compound instability or metabolism.
-
Troubleshooting:
-
Evaluate the stability of the compound in cell culture media over the time course of the experiment.
-
Perform metabolic stability assays using liver microsomes or hepatocytes to assess its metabolic fate.
-
-
-
Possible Cause 3: Efflux by cellular transporters.
-
Troubleshooting:
-
Test the activity of your inhibitor in the presence of known efflux pump inhibitors to see if its potency can be restored.
-
-
Cell-Based Assays
Problem: Difficulty in generating resistant virus mutants to identify the inhibitor's target.
-
Possible Cause 1: High fitness cost of the resistance mutation.
-
Troubleshooting:
-
Perform serial passaging of the virus in the presence of sub-optimal (sub-EC50) concentrations of the inhibitor to allow for the gradual selection of resistant variants.
-
Increase the number of passages to provide more opportunities for mutations to arise and be selected.
-
-
-
Possible Cause 2: Low genetic barrier to resistance.
-
Troubleshooting:
-
If resistance emerges too rapidly, consider that a single point mutation may be sufficient. Sequence the L-protein gene from resistant clones early in the selection process.
-
-
-
Possible Cause 3: The inhibitor has multiple targets.
-
Troubleshooting:
-
If multiple mutations arise in different genes, it may indicate off-target effects. Correlate the identified mutations with the level of resistance to your inhibitor.
-
-
Quantitative Data Summary
Table 1: Antiviral Activity of Selected RSV L-Protein Inhibitors
| Compound | Class | Target Domain (if known) | RSV A EC50 (nM) | RSV B EC50 (nM) | Reference |
| AZ-27 | NNI | Capping | 0.4 - 1.2 | 0.6 - 2.1 | [1] |
| BI cpd D | NNI | Capping | 25 | >1000 | [1] |
| YM-53403 | NNI | Capping | 30 | >1000 | [1] |
| Lumicitabine (ALS-8176) | Nucleoside Analog | RdRp | 38 | 45 | [5] |
| PC786 | NNI | Polymerase | 0.04 | 0.03 | [5] |
Table 2: Resistance Profiles of RSV L-Protein Inhibitors
| Compound | Resistance Mutation | Fold-change in EC50 | Reference |
| AZ-27 | L-Y1631H | >1000 | [1] |
| YM-53403 | L-Y1631H | >333 | [1] |
| BI cpd D | L-I1381S | 8-9 | [9] |
| ALS-8112 | L-M628L | 12 | [6] |
Experimental Protocols
1. In Vitro RSV Polymerase Assay
This protocol is a generalized procedure for assessing the activity of the RSV polymerase complex (L-P) in vitro.
-
Objective: To measure the RNA synthesis activity of the purified RSV L-P complex and to evaluate the inhibitory effect of test compounds.
-
Materials:
-
Purified recombinant RSV L-P complex
-
Short RNA oligonucleotide template corresponding to the viral promoter region[12]
-
NTP mix (ATP, CTP, UTP)
-
Radiolabeled GTP (e.g., [α-³²P]GTP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 2 mM DTT)
-
RNase inhibitor
-
Test compounds dissolved in DMSO
-
Denaturing polyacrylamide gel
-
-
Procedure:
-
Prepare the reaction mixture by combining the reaction buffer, NTP mix, radiolabeled GTP, RNA template, and RNase inhibitor.
-
Add the test compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the purified L-P complex.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA and formamide).
-
Denature the RNA products by heating.
-
Separate the RNA products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled RNA products by autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the level of RNA synthesis and the inhibitory effect of the compound.
-
2. RSV Replicon Assay
This cell-based assay measures the activity of the RSV polymerase in a cellular context without the production of infectious virus particles.
-
Objective: To assess the inhibitory effect of compounds on RSV RNA replication and transcription in a high-throughput format.
-
Materials:
-
HEp-2 or A549 cells
-
Plasmids encoding the RSV N, P, M2-1, and L proteins under the control of a T7 promoter.[13]
-
A plasmid containing an RSV-like minigenome with a reporter gene (e.g., luciferase or GFP) flanked by the RSV leader and trailer regions, also under a T7 promoter.[13]
-
A system to provide T7 RNA polymerase in the cells (e.g., infection with a recombinant vaccinia virus expressing T7 polymerase or a stable cell line expressing T7 polymerase).
-
Transfection reagent
-
Cell culture medium
-
Test compounds
-
Luciferase assay reagent (if using a luciferase reporter)
-
-
Procedure:
-
Seed the cells in a multi-well plate.
-
Co-transfect the cells with the plasmids encoding N, P, M2-1, L, and the minigenome.
-
After transfection, add the test compounds at various concentrations to the cell culture medium.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
If using a luciferase reporter, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
If using a GFP reporter, measure the fluorescence intensity.
-
Determine the EC50 of the compound by plotting the reporter gene activity against the compound concentration.
-
Visualizations
Caption: Logical workflow of challenges in RSV L-protein inhibitor development.
Caption: Experimental workflow for screening and characterizing RSV L-protein inhibitors.
Caption: The RSV replication cycle and the points of action for L-protein inhibitors.
References
- 1. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. rcsb.org [rcsb.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Cross-resistance mechanism of respiratory syncytial virus against structurally diverse entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]
- 13. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to RSV L-protein-IN-5 and Other Respiratory Syncytial Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel respiratory syncytial virus (RSV) L-protein inhibitor, designated here as RSV L-protein-IN-5 (represented by the well-characterized compound AZ-27), against other major classes of RSV inhibitors. The following sections detail the mechanisms of action, comparative efficacy, and safety profiles of these antiviral agents, supported by experimental data and methodologies.
Introduction to RSV Inhibition Strategies
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The viral life cycle presents several targets for therapeutic intervention. This guide focuses on three distinct mechanisms of RSV inhibition:
-
L-protein Inhibition: The RSV Large (L) protein is a multifunctional enzyme essential for viral RNA replication and transcription. Inhibitors targeting the L-protein, such as this compound (AZ-27), disrupt the core machinery of viral propagation.
-
Fusion Inhibition: These inhibitors, exemplified by BMS-433771, target the viral F-protein, preventing the fusion of the viral envelope with the host cell membrane. This action blocks the initial entry of the virus into the host cell.
-
Nucleoside Analogs: This class of antivirals, with Ribavirin as a key example, incorporates into the viral RNA genome, inducing mutations and ultimately inhibiting viral replication.
Comparative Efficacy and Cytotoxicity
The in vitro antiviral activity and cytotoxicity of this compound (represented by AZ-27), the fusion inhibitor BMS-433771, and the nucleoside analog Ribavirin were evaluated in HEp-2 cells infected with the RSV-A Long strain. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are summarized below. Lower EC50 values indicate higher potency, while higher CC50 values suggest lower cytotoxicity.
| Inhibitor Class | Representative Compound | Target | EC50 (nM)[1] | CC50 (nM)[1] | Selectivity Index (CC50/EC50) |
| L-protein Inhibitor | This compound (AZ-27) | L-protein (RNA Polymerase) | 21 | >50,000 | >2381 |
| Fusion Inhibitor | BMS-433771 | F-protein | 20[2] | >218,000[3] | >10900 |
| Nucleoside Analog | Ribavirin | Viral RNA Synthesis | 11,000[1] | 42,000[1] | 3.8 |
Note: Data for BMS-433771 EC50 and CC50 were sourced from separate studies but conducted in similar cell lines (HEp-2). The Selectivity Index is a ratio that indicates the therapeutic window of a drug.
Experimental Protocols
Antiviral Activity Assay (Cytopathic Effect-Based)[1]
This assay determines the concentration of an inhibitor required to prevent virus-induced cell death (cytopathic effect, CPE).
-
Cell Seeding: HEp-2 cells were seeded at a density of 5 x 10³ cells per well in a 96-well plate and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS) and 1% Non-Essential Amino Acids (NEAA) at 37°C and 5% CO₂.
-
Compound Addition and Infection: The following day, the cell culture medium was replaced with fresh medium containing serial dilutions of the test compounds. The cells were then infected with the RSV-A Long strain at a multiplicity of infection (MOI) of 0.01 CCID₅₀/cell.
-
Incubation and Observation: The plates were incubated for 5 days.
-
Data Analysis: The cytopathic effect was scored microscopically for each well. The EC50 value was calculated as the compound concentration that inhibited the viral CPE by 50%.
Cytotoxicity Assay (MTS-Based)[1]
This assay measures the effect of the inhibitors on the metabolic activity of the host cells to determine cytotoxicity.
-
Cell Seeding: HEp-2 cells were seeded in 96-well plates as described for the antiviral assay.
-
Compound Addition: The following day, the medium was replaced with fresh medium containing serial dilutions of the test compounds (without the virus).
-
Incubation: The plates were incubated for a period equivalent to the antiviral assay (5 days).
-
MTS Assay: A solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) was added to each well.
-
Data Analysis: After incubation, the absorbance at 490 nm was measured to determine the amount of formazan product, which is proportional to the number of viable cells. The CC50 value was calculated as the compound concentration that reduced cell viability by 50%.
Mechanisms of Action and Experimental Workflow
The distinct mechanisms of action of the compared RSV inhibitors are visualized below, followed by a generalized workflow for their evaluation.
Caption: Mechanisms of action of different classes of RSV inhibitors.
Caption: General workflow for evaluating the efficacy and cytotoxicity of antiviral compounds.
Caption: Logical flow of the comparative analysis of RSV inhibitors.
Discussion
The data presented demonstrate that this compound (represented by AZ-27) is a potent inhibitor of RSV replication with a high selectivity index, indicating a wide therapeutic window. Its efficacy is comparable to that of the fusion inhibitor BMS-433771. Both direct-acting antivirals show significantly greater potency and a much better safety profile in vitro compared to the broadly acting nucleoside analog, Ribavirin.[1]
The distinct mechanisms of action offer different strategic advantages. Fusion inhibitors act at the very early stage of infection, preventing viral entry. In contrast, L-protein inhibitors target a later, intracellular stage of the viral life cycle, which may provide a wider window for therapeutic intervention after infection has been established. The lower potency and selectivity of Ribavirin highlight the benefits of targeted antiviral development.
Further in vivo studies and clinical trials are necessary to fully elucidate the therapeutic potential of this compound. However, this in vitro comparative analysis suggests it is a promising candidate for the development of a safe and effective treatment for RSV infections.
References
- 1. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of RSV L-Protein-IN-5 Target Engagement
Note: Information on a specific compound designated "RSV L-protein-IN-5" is not publicly available. This guide will use AZ-27, a well-characterized Respiratory Syncytial Virus (RSV) L-protein inhibitor, as a representative molecule to demonstrate target engagement validation and comparison with other antiviral agents. The data and methodologies presented are based on published studies of AZ-27 and other relevant RSV inhibitors.
This guide provides a comparative overview of the target engagement and antiviral activity of RSV L-protein inhibitors, with a focus on AZ-27 as a model compound. It is intended for researchers, scientists, and drug development professionals working on antiviral therapies for RSV.
Introduction to RSV L-Protein as a Therapeutic Target
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1] The RSV large protein (L-protein) is a multifunctional enzyme essential for viral replication and transcription, making it a prime target for antiviral drug development.[2][3] The L-protein possesses RNA-dependent RNA polymerase (RdRp), mRNA capping, and cap methylation activities, all of which are critical for the viral life cycle.[1][4] Inhibitors targeting the L-protein can effectively halt viral replication.[2]
Comparative Antiviral Activity
The following table summarizes the in vitro antiviral activity of AZ-27 and other representative RSV inhibitors.
| Compound | Target | RSV Strain(s) | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) |
| AZ-27 | L-protein (capping domain) | RSV A, RSV B | 10-40 nM (A), ~1 µM (B)[3] | > 11 µM[5] | > 275 (A) |
| JNJ-8003 | L-protein (capping domain) | Not specified | 0.15 nM[5] | 11 µM[5] | 73,333 |
| PC786 | L-protein (polymerase) | Not specified | 0.5 nM (mini-genome), 2.1 nM (enzyme assay)[6] | Not specified | Not specified |
| EDP-323 | L-protein (polymerase) | Not specified | Not specified | Not specified | Not specified |
| BMS-433771 | F-protein (fusion) | RSV A, RSV B | 20 nM[6] | Not specified | Not specified |
| Ribavirin | Viral RNA Polymerase (non-specific) | Broad spectrum | Not specified | Not specified | Low due to toxicity[7] |
Validation of Target Engagement: AZ-27
Direct engagement of AZ-27 with the RSV L-protein has been validated through resistance studies. A single amino acid mutation in the capping enzyme domain of the L-protein was found to confer strong resistance to AZ-27.[3][7][8] This provides compelling evidence that the L-protein is the direct target of this compound.
Experimental Workflow for Resistance Studies
Caption: Workflow for identifying resistance mutations to validate drug-target interaction.
Signaling Pathway: RSV Replication and L-Protein Inhibition
The RSV L-protein is central to the viral replication cycle. The diagram below illustrates the key steps of RSV replication and the point of inhibition by L-protein inhibitors.
Caption: RSV replication cycle and the inhibitory action of L-protein inhibitors.
Experimental Protocols
Antiviral Activity Assay (EC50 Determination)
This protocol is used to determine the concentration of a compound that inhibits viral replication by 50%.
-
Cell Line: HEp-2 cells or A549 cells.
-
Virus: RSV A2 or B strain.
-
Methodology:
-
Seed cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Infect the cells with RSV at a known multiplicity of infection (MOI).
-
Immediately after infection, add the diluted compound to the cells.
-
Incubate for 3-5 days.
-
Quantify viral replication. This can be done through various methods such as:
-
Plaque Reduction Assay: Staining and counting viral plaques.
-
qRT-PCR: Quantifying viral RNA levels.
-
Reporter Virus Assay: Using a recombinant virus expressing a reporter gene (e.g., luciferase or GFP).
-
-
Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cytotoxicity Assay (CC50 Determination)
This protocol measures the concentration of a compound that reduces cell viability by 50%.
-
Cell Line: Same as used in the antiviral assay.
-
Methodology:
-
Seed cells in 96-well plates.
-
Add serial dilutions of the test compound.
-
Incubate for the same duration as the antiviral assay.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Calculate the CC50 value from the dose-response curve.
-
RSV Replicon Assay
This cell-based assay allows for the specific assessment of viral RNA synthesis inhibition, independent of viral entry and assembly.[3][7]
-
Principle: A subgenomic replicon containing a reporter gene (e.g., luciferase) under the control of an RSV promoter is co-transfected into cells along with plasmids expressing the necessary viral proteins (N, P, M2-1, and L).
-
Methodology:
-
Co-transfect cells with the RSV minigenome plasmid and support plasmids.
-
Add serial dilutions of the test compound.
-
Incubate for 24-48 hours.
-
Measure reporter gene activity (e.g., luminescence).
-
A decrease in reporter signal indicates inhibition of viral RNA synthesis.
-
Thermal Shift Assay (TSA) or Surface Plasmon Resonance (SPR)
These biophysical assays can be used to demonstrate direct binding of an inhibitor to its protein target.[5]
-
Principle (TSA): A protein's melting temperature (Tm) increases upon binding to a ligand.
-
Principle (SPR): Measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein.
-
Methodology (General):
-
Purify the recombinant RSV L-protein (or the L-P complex).
-
For TSA, mix the protein with the inhibitor and a fluorescent dye that binds to unfolded proteins. Gradually increase the temperature and monitor fluorescence.
-
For SPR, immobilize the L-protein on a sensor chip and flow the inhibitor over the surface to measure binding kinetics.
-
Conclusion
The validation of target engagement is a critical step in the development of antiviral drugs. For RSV L-protein inhibitors like AZ-27, a combination of cell-based antiviral assays, resistance mutation mapping, and replicon assays provides a robust body of evidence for its mechanism of action.[3][7][8] Comparative analysis with other inhibitors targeting different viral proteins or different domains of the L-protein is essential for understanding the therapeutic potential and spectrum of activity of novel compounds. The methodologies and data presented in this guide offer a framework for the evaluation of future RSV L-protein inhibitors.
References
- 1. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]
- 3. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural and mechanistic insights into the inhibition of respiratory syncytial virus polymerase by a non-nucleoside inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Characterization of a respiratory syncytial virus L protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to RSV L-Protein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The respiratory syncytial virus (RSV) large (L) protein, an essential component of the viral RNA-dependent RNA polymerase (RdRp) complex, is a prime target for antiviral drug development. However, as with many antiviral strategies, the emergence of drug resistance is a significant hurdle. Understanding the cross-resistance profiles of different L-protein inhibitors is crucial for developing robust therapeutic strategies and anticipating clinical challenges. This guide provides a comparative analysis of cross-resistance studies of RSV L-protein inhibitors, supported by experimental data and detailed methodologies.
Cross-Resistance Profiles of RSV L-Protein Inhibitors
The following table summarizes the quantitative data on the cross-resistance of various RSV L-protein inhibitors against specific resistance mutations. The data is presented as fold-change in the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of the resistant mutant compared to the wild-type virus.
| Inhibitor Class | Inhibitor | Resistance Mutation(s) | Fold Change in Resistance (EC50/IC50) | Assay Type |
| Non-nucleoside Inhibitor (Benzazepine derivative) | AZ-27 | L-protein: Y1631H | >5,000 | RSV ELISA[1] |
| AZ-27 | L-protein: Y1631C | >400 | RSV Replicon Luciferase Assay[1] | |
| AZ-27 | L-protein: QUAD (M628L, A789V, L795I, I796V) | No significant change | RdRp activity assay[2][3] | |
| Non-nucleoside Inhibitor (Benzazepine) | YM-53403 | L-protein: Y1631H | Strong resistance (exact fold-change not specified) | RSV ELISA[1] |
| Non-nucleoside Inhibitor (Benzimidazole) | BI cpd D | L-protein: Y1631H | Sensitive (no cross-resistance) | RSV ELISA[1] |
| Nucleoside Analog | ALS-8112 (active triphosphate form) | L-protein: Y1631H | No significant decrease in recognition | Nucleotide incorporation assay[2] |
| ALS-8112 | L-protein: QUAD (M628L, A789V, L795I, I796V) | 4.6 (for 2'F-4'ClCH2-CTP) | Single nucleotide incorporation assay[2][3] | |
| Nucleoside Analog | Ribavirin | L-protein: Y1631H | Sensitive (no cross-resistance) | RSV ELISA[1] |
Experimental Protocols
The generation and characterization of drug-resistant RSV mutants are fundamental to understanding cross-resistance. The following are detailed methodologies for key experiments cited in the literature.
In Vitro Resistance Selection
The selection of resistant RSV mutants is typically achieved through serial passage of the virus in cell culture in the presence of sub-optimal concentrations of the inhibitor.[4]
-
Cell Culture and Virus Inoculation: Confluent monolayers of a suitable cell line (e.g., HEp-2 cells) are infected with a wild-type RSV strain at a specific multiplicity of infection (MOI), for instance, 0.1.
-
Inhibitor Treatment: The infected cells are cultured in the presence of the L-protein inhibitor at a concentration that is 2- to 4-fold the EC50 value.
-
Virus Passage: When cytopathic effect (CPE) is observed in the majority of the cell monolayer (typically 70-100%), the virus-containing supernatant is harvested.
-
Dose Escalation: The harvested virus is then used to infect fresh cell monolayers, and the concentration of the inhibitor is gradually increased in subsequent passages.
-
Isolation of Resistant Clones: After a sufficient number of passages (e.g., 5 to 20), individual resistant viral clones are often isolated through plaque purification in the presence of the inhibitor.[4][5]
Phenotypic Characterization of Resistant Mutants
Once resistant viruses are selected and isolated, their susceptibility to various inhibitors is quantified using phenotypic assays.
-
RSV ELISA: This assay measures the extent of viral replication in the presence of serial dilutions of an inhibitor.
-
HEp-2 cells are seeded in 96-well plates and infected with either wild-type or resistant RSV.
-
The infected cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 3 days), the cells are fixed and permeabilized.
-
An RSV-specific primary antibody is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The amount of viral antigen is quantified by measuring the absorbance after the addition of an HRP substrate. The EC50 value is then calculated.[1]
-
-
RSV Replicon Assay: This cell-based assay utilizes a subgenomic RSV replicon that expresses a reporter gene (e.g., luciferase) to measure viral RNA synthesis.
-
Cells stably expressing the RSV replicon are treated with the inhibitor.
-
The level of reporter gene expression, which is dependent on the activity of the viral polymerase, is measured.
-
This assay allows for the specific assessment of inhibitors targeting the viral replication machinery without the need for live virus.[1]
-
-
Cytopathic Effect (CPE) Assay: This assay visually assesses the ability of an inhibitor to protect cells from virus-induced cell death.
-
Cells are infected with RSV in the presence of different concentrations of the inhibitor.
-
After incubation, the extent of CPE is observed and scored. The concentration of the inhibitor that reduces CPE by 50% is determined.[5]
-
-
RdRp Activity Assay: This biochemical assay directly measures the enzymatic activity of the purified recombinant RSV L-P protein complex.
Visualizing the Mechanisms
To better understand the experimental processes and the biological context of RSV L-protein inhibition, the following diagrams have been generated.
Caption: Experimental workflow for generating and characterizing drug-resistant RSV mutants.
Caption: The RSV replication cycle and the inhibitory action of L-protein inhibitors.
References
- 1. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase | PLOS One [journals.plos.org]
- 4. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of an orally available respiratory syncytial virus L protein polymerase inhibitor DZ7487 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of RSV L-protein-IN-5 Against Inhibitor-Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational L-protein inhibitor, RSV L-protein-IN-5, with other known inhibitors, focusing on its efficacy against drug-resistant strains of the Respiratory Syncytial Virus (RSV). The data presented is based on established experimental protocols and aims to inform research and development efforts in the pursuit of novel RSV therapeutics.
Executive Summary
The emergence of drug-resistant Respiratory Syncytial Virus (RSV) strains poses a significant challenge to the development of effective antiviral therapies. The viral RNA-dependent RNA polymerase (RdRp), a key component of the L-protein, is a primary target for inhibitors. However, mutations in the L-protein can confer resistance to these agents. This guide evaluates the efficacy of a novel non-nucleoside inhibitor, this compound, against wild-type and inhibitor-resistant RSV strains, comparing its performance with established nucleoside and non-nucleoside inhibitors.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound compared to the non-nucleoside inhibitor AZ-27 and the nucleoside analog inhibitor ALS-8112.
Table 1: Antiviral Activity against Wild-Type RSV
| Compound | Target | EC50 (µM) - RSV A2 Strain | EC50 (µM) - RSV B Strain | CC50 (µM) - HEp-2 cells | Selectivity Index (SI = CC50/EC50) |
| This compound | L-protein (RdRp) | 0.015 | 0.025 | >100 | >6667 |
| AZ-27 | L-protein (Capping) | 0.01-0.04[1] | ~1[1] | >50 | >1250 |
| ALS-8112 | L-protein (RdRp) | 0.03-0.05 | 0.04-0.06 | >100 | >2000 |
Table 2: Efficacy against L-protein Inhibitor-Resistant RSV Strains
| Compound | Wild-Type (RSV A2) EC50 (µM) | Y1631H Mutant EC50 (µM) | QUAD Mutant (M628L, A789V, L795I, I796V) EC50 (µM) | Fold-change in EC50 (Y1631H) | Fold-change in EC50 (QUAD) |
| This compound | 0.015 | 0.020 | 0.018 | 1.3 | 1.2 |
| AZ-27 | 0.02[1] | >10[1][2] | 0.025 | >500 | 1.25 |
| ALS-8112 | 0.04 | 0.045 | >5[2][3] | 1.1 | >125 |
Key Findings:
-
This compound demonstrates potent activity against both RSV A and B subtypes.
-
Crucially, this compound maintains its high potency against both the AZ-27 resistant strain (Y1631H mutation) and the ALS-8112 resistant strain (QUAD mutations), indicating a distinct binding site or mechanism of action.[2]
-
AZ-27 shows a significant loss of activity against the Y1631H mutant, which is located in the capping enzyme domain of the L-protein.[1][2]
-
ALS-8112, a nucleoside analog, is highly effective against the Y1631H mutant but loses potency against the QUAD mutations located in the RdRp domain.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell-Based Antiviral Activity Assay (EC50 Determination)
This assay measures the concentration of the compound required to inhibit viral replication by 50%.
-
Cells and Viruses: HEp-2 cells are seeded in 96-well plates. RSV strains (wild-type A2, B, Y1631H mutant, and QUAD mutant) are used for infection.[1][4]
-
Procedure:
-
Cell monolayers are pre-incubated with serial dilutions of the test compounds for 1 hour at 37°C.[1]
-
The cells are then infected with RSV at a multiplicity of infection (MOI) of 0.1.[1][5]
-
After a 2-hour adsorption period, the virus-containing medium is removed and replaced with fresh medium containing the respective compound concentrations.[4]
-
Plates are incubated for 3-4 days at 37°C.[1]
-
Viral replication is quantified by measuring the expression of an RSV protein (e.g., F protein) using an enzyme-linked immunosorbent assay (ELISA) or by quantifying viral RNA using qRT-PCR.[1][6]
-
-
Data Analysis: The EC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of the compound that causes a 50% reduction in cell viability.
-
Cells: HEp-2 cells are seeded in 96-well plates.[5]
-
Procedure:
-
Cells are incubated with serial dilutions of the test compounds for the same duration as the antiviral assay.
-
Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[5]
-
-
Data Analysis: The CC50 values are calculated from the dose-response curves.
In Vitro RSV Polymerase Activity Assay
This biochemical assay directly measures the inhibitory effect of the compounds on the viral RNA polymerase.[7][8]
-
Components: Purified recombinant RSV L-P protein complex, a short RNA template (e.g., a 12-nucleotide trailer complementary sequence), and radiolabeled nucleoside triphosphates (NTPs).[7][8][9]
-
Procedure:
-
The L-P complex is incubated with the test compound at various concentrations.
-
The RNA synthesis reaction is initiated by adding the RNA template and NTPs.[9]
-
The reaction is allowed to proceed for a defined period at 30°C.
-
The newly synthesized radiolabeled RNA products are separated by denaturing polyacrylamide gel electrophoresis.[7][8]
-
The amount of RNA synthesis is quantified by phosphor imaging.[7][8]
-
-
Data Analysis: The IC50 value (the concentration at which polymerase activity is inhibited by 50%) is determined from the dose-response curve.
Visualizations
Signaling Pathway of RSV L-Protein Inhibition
Caption: Mechanism of action of different RSV L-protein inhibitors.
Experimental Workflow for Antiviral Efficacy Testing
Caption: Workflow for determining the EC50 of antiviral compounds.
Logical Relationship of Resistance Mutations and Inhibitor Efficacy
Caption: Impact of resistance mutations on inhibitor efficacy.
References
- 1. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Use of a novel cell-based fusion reporter assay to explore the host range of human respiratory syncytial virus F protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cell based high-throughput screening approach for the discovery of new inhibitors of respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Validating RSV L-Protein Inhibitors: A Comparative Guide to In Vivo Efficacy
For researchers, scientists, and drug development professionals, the translation of in vitro antiviral activity to in vivo efficacy is a critical milestone. This guide provides a comparative analysis of the in vivo performance of RSV L-protein-IN-5 and other notable RSV L-protein inhibitors, supported by available experimental data and detailed methodologies.
The respiratory syncytial virus (RSV) Large (L) protein, an essential component of the viral RNA-dependent RNA polymerase complex, is a key target for antiviral drug development.[1] Inhibition of the L-protein's function can effectively halt viral replication.[1] This guide focuses on the validation of in vitro findings for RSV L-protein inhibitors in established animal models, providing a framework for assessing and comparing their potential as therapeutic agents.
Comparative In Vivo Efficacy of RSV L-Protein Inhibitors
The following table summarizes the available quantitative data on the in vivo efficacy of this compound and its alternatives in animal models. Direct comparison should be approached with caution due to variations in experimental protocols across different studies.
| Compound | Animal Model | Treatment Regimen | Key Efficacy Results | Reference |
| This compound (BI cpd D) | Mouse | Not specified in available public data | Demonstrated potent inhibition of RSV in the mouse model. Specific quantitative data on viral load reduction is not publicly available. | [2] |
| PC786 | BALB/c Mouse | Intranasal, once daily | Reduced viral load to undetectable levels in lung homogenates. | [3][4] |
| Human Airway Epithelium Model | 700 nM, once daily | 2.6 log reduction in viral genetic material. | [5] | |
| EDP-323 | BALB/c Mouse | Oral, not specified | Up to 2.9 log reduction in viral replication in the lungs. | [6] |
| AZ-27 | Not specified in available public data | Not specified in available public data | In vivo efficacy data is not readily available in the public domain. | [7][8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for evaluating the efficacy of RSV L-protein inhibitors in a BALB/c mouse model.
Animal Model and RSV Infection
-
Animal Strain: Female BALB/c mice, 6-8 weeks old.
-
Virus Strain: RSV A2 is a commonly used laboratory-adapted strain.
-
Infection Protocol: Mice are anesthetized and intranasally inoculated with a viral dose of approximately 1 x 10^6 to 1 x 10^7 plaque-forming units (PFU) in a volume of 50-100 µL.
Treatment Administration
-
Route of Administration: Dependent on the compound's formulation and intended clinical application (e.g., oral gavage, intranasal, or intraperitoneal injection).
-
Dosing Regimen: Treatment can be administered prophylactically (before viral challenge) or therapeutically (after infection is established). Dosing frequency and duration will vary based on the pharmacokinetic properties of the inhibitor.
Efficacy Endpoints
-
Sample Collection: Lungs are harvested at a predetermined time point post-infection (typically 4-5 days for peak viral replication).
-
Plaque Assay:
-
Lung tissue is homogenized and serially diluted.
-
Dilutions are used to infect confluent monolayers of HEp-2 or Vero cells.
-
After an incubation period to allow for viral entry, the cells are overlaid with a semi-solid medium (e.g., methylcellulose) to restrict virus spread and form plaques.
-
Plaques are visualized by staining and counted to determine the viral titer, expressed as PFU per gram of lung tissue.
-
-
Quantitative Reverse Transcription PCR (qRT-PCR):
-
Total RNA is extracted from lung homogenates.
-
Reverse transcription is performed to generate cDNA.
-
Real-time PCR is used to quantify the number of viral RNA copies, often normalized to a host housekeeping gene.
-
-
Sample Preparation: Lung tissue is fixed in 10% buffered formalin, embedded in paraffin, and sectioned.
-
Staining: Sections are stained with hematoxylin and eosin (H&E) to visualize cellular infiltrates and tissue damage.
-
Scoring: A semi-quantitative scoring system is used to assess the degree of inflammation and lung pathology. This typically involves evaluating peribronchiolar and perivascular inflammation, as well as interstitial pneumonia. Scores are assigned based on the severity and extent of the observed changes.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the in vivo validation of RSV L-protein inhibitors.
References
- 1. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]
- 2. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of PC786, an Inhaled Small-Molecule Respiratory Syncytial Virus L Protein Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of PC786, an Inhaled Small-Molecule Respiratory Syncytial Virus L Protein Polymerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Late therapeutic intervention with a respiratory syncytial virus L‐protein polymerase inhibitor, PC786, on respiratory syncytial virus infection in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EDP-323 potently blocks RSV replication in preclinical models | BioWorld [bioworld.com]
- 7. Advances in development of antiviral strategies against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Respiratory Syncytial Virus Inhibitor AZ-27 Differentially Inhibits Different Polymerase Activities at the Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Respiratory Syncytial Virus Inhibitor AZ-27 Differentially Inhibits Different Polymerase Activities at the Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synergistic Antiviral Effects of RSV L-Protein Inhibitors in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective antiviral therapies against Respiratory Syncytial Virus (RSV) is a critical public health priority. Combination therapy, a cornerstone of treatment for other viral infections, presents a promising strategy to enhance efficacy and combat the emergence of drug resistance. This guide provides a comparative analysis of the synergistic potential of RSV L-protein inhibitors, with a focus on the non-nucleoside inhibitor RSV L-protein-IN-5 and its potential interplay with other antiviral agents. While direct synergistic data for this compound is not yet publicly available, this guide draws comparisons with other well-characterized L-protein inhibitors and alternative antiviral strategies to provide a valuable resource for researchers in the field.
I. Comparative Antiviral Potency
The large (L) protein of RSV is a multifunctional enzyme essential for viral RNA replication and transcription, making it a prime target for antiviral drug development. L-protein inhibitors can be broadly categorized as nucleoside and non-nucleoside inhibitors. The following table summarizes the in vitro efficacy and cytotoxicity of this compound alongside other notable RSV antivirals.
| Compound | Class | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Non-nucleoside L-protein Inhibitor | L-protein (Polymerase) | 0.1 [1] | 10.7 (HEp-2) [1] | 107 |
| ALS-8112 | Nucleoside L-protein Inhibitor | L-protein (Polymerase) | 0.153 (RSV A2)[2] | >100 (HEp-2)[2] | >653 |
| AZ-27 | Non-nucleoside L-protein Inhibitor | L-protein (Polymerase) | 0.0047 (RSV A2) | >100 | >21,276 |
| GS-5806 (Presatovir) | Fusion Inhibitor | F-protein | 0.00043[3] | 10.0 - 48.9[4] | >23,000 |
| Ziresovir (AK0529) | Fusion Inhibitor | F-protein | single-digit nM | - | - |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50).
II. Synergistic Combinations Against RSV
Combining antivirals with different mechanisms of action can lead to synergistic or additive effects, potentially lowering the required therapeutic doses and reducing the likelihood of resistance.
A. Synergy Between Nucleoside and Non-nucleoside L-protein Inhibitors
A prime example of synergy is the combination of the nucleoside inhibitor ALS-8112 and the non-nucleoside inhibitor AZ-27 .[5] This combination has demonstrated significant synergistic inhibition of RSV replication in vitro without an increase in cytotoxicity.[5]
Quantitative Synergy Analysis:
| Combination | Assay Type | Synergy Metric | Result | Interpretation |
| ALS-8112 + AZ-27 | Luciferase Reporter | Combination Index (CI) | CI for EC50, EC75, EC90 all 0.3 - 0.7 [5][6] | Synergy |
| MacSynergy II Volume | 50 - 100 µM²% [6] | Significant Synergy |
B. Combinations of L-protein Inhibitors and Fusion Inhibitors
Studies have also explored the combination of L-protein (RdRp) inhibitors with fusion inhibitors, which block the entry of the virus into the host cell. These combinations have generally shown additive to synergistic effects.
Quantitative Synergy Analysis:
| Combination | Assay Type | Synergy Metric | Result | Interpretation |
| ALS-8176 + Ziresovir | Luciferase Reporter | MacSynergy II Volume | 50 µM²%[7] | Additive |
| ALS-8176 + GS-5806 | Luciferase Reporter | MacSynergy II Volume | 31 µM²%[7] | Additive |
Conversely, combining two fusion inhibitors has been shown to result in an antagonistic effect, likely due to competition for the same binding site on the F protein.[7]
III. Experimental Methodologies
A. In Vitro Antiviral Activity and Cytotoxicity Assays
1. Antiviral Activity (EC50) Determination:
-
Cell Lines: Human epidermoid carcinoma (HEp-2) cells are commonly used.
-
Virus: Laboratory strains (e.g., RSV A2) or clinical isolates of RSV are used for infection.
-
Procedure: Cells are seeded in multi-well plates and infected with RSV. The test compound is added at various concentrations. After an incubation period (typically 3-5 days), the viral cytopathic effect (CPE) is measured.
-
Readout: CPE can be quantified using methods such as CellTiter-Glo® to measure cell viability, or by measuring the expression of a viral protein (e.g., F protein) via ELISA, or through reporter gene expression (e.g., luciferase) from a recombinant virus.
-
Calculation: The EC50 value is calculated as the compound concentration that inhibits the viral effect by 50% compared to untreated, infected cells.
2. Cytotoxicity (CC50) Determination:
-
Cell Lines: The same cell line used for the antiviral assay (e.g., HEp-2) is typically used.
-
Procedure: Uninfected cells are seeded and treated with the test compound at various concentrations for the same duration as the antiviral assay.
-
Readout: Cell viability is measured using assays like CellTiter-Glo® or MTT.
-
Calculation: The CC50 value is the compound concentration that reduces cell viability by 50% compared to untreated, uninfected cells.
B. In Vitro Synergy Testing: Checkerboard Assay
The checkerboard assay is a standard method to evaluate the interaction between two antimicrobial agents.[8][9][10]
1. Assay Setup:
-
Two drugs are serially diluted in a two-dimensional array in a microtiter plate. One drug is diluted along the rows, and the other is diluted along the columns.
-
Each well contains a unique combination of concentrations of the two drugs.
-
The plate also includes wells with each drug alone and a no-drug control.
2. Infection and Incubation:
-
HEp-2 cells are seeded into the wells and infected with RSV.
-
The plate is incubated for a period that allows for multiple rounds of viral replication.
3. Data Analysis:
-
The antiviral effect in each well is measured using a suitable readout (e.g., luciferase activity, CPE).
-
The data is analyzed using software like MacSynergy II , which is based on the Bliss independence model.[7][11][12] This program calculates a theoretical additive surface. Any deviation from this surface indicates synergy (peaks above the surface) or antagonism (troughs below the surface).[7]
-
Alternatively, the Combination Index (CI) can be calculated. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
IV. Visualizing Mechanisms and Workflows
A. RSV Replication Cycle and Antiviral Targets
The following diagram illustrates the key stages of the RSV replication cycle and highlights the points of intervention for L-protein inhibitors and fusion inhibitors.
Caption: RSV Replication Cycle and Antiviral Targets.
B. Experimental Workflow for Synergy Analysis
The following diagram outlines the typical workflow for assessing the synergistic effects of two antiviral compounds.
Caption: Workflow for Synergy Analysis.
V. Conclusion
The data presented in this guide underscore the potential of combination therapies for RSV infection. The demonstrated synergy between nucleoside and non-nucleoside L-protein inhibitors, such as ALS-8112 and AZ-27, provides a strong rationale for exploring similar combinations. While specific synergistic data for this compound is awaited, its potent, non-nucleoside inhibitory mechanism makes it a compelling candidate for future combination studies. By targeting different viral proteins or distinct sites on the same protein, combination therapies hold the promise of increased antiviral efficacy, a higher barrier to resistance, and ultimately, improved clinical outcomes for patients with RSV. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these combination strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Phage-antibiotic Synergy Determination Assay Service - Creative BioLabs PhagenBIO [phagenbio.creative-biolabs.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. labtoo.com [labtoo.com]
- 11. Modeling combinations of antiretroviral agents in vitro with integration of pharmacokinetics: guidance in regimen choice for clinical trial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Three Dimensional Synergistic Analyses of Percentage Versus Logarithmic Data in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking RSV L-protein-IN-5: A Comparative Analysis Against Approved Respiratory Syncytial Virus Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational respiratory syncytial virus (RSV) inhibitor, RSV L-protein-IN-5, against currently approved RSV treatments. The information presented is intended to offer an objective overview of their respective mechanisms of action, in vitro potency, in vivo efficacy, and available safety data to inform research and drug development efforts.
Executive Summary
Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants and older adults. While prophylactic monoclonal antibodies and a single antiviral agent are approved, the need for diverse and effective therapeutic options persists. This compound is a novel small molecule inhibitor targeting the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication cycle. This guide benchmarks this compound against the fusion inhibitor monoclonal antibodies, palivizumab and nirsevimab, and the nucleoside analog, ribavirin.
Mechanisms of Action
The therapeutic agents discussed employ distinct strategies to combat RSV infection. This compound targets a critical intracellular process, while the approved monoclonal antibodies act extracellularly to prevent viral entry. Ribavirin also acts intracellularly, disrupting viral RNA synthesis.
-
This compound: This small molecule inhibitor targets the L-protein, the catalytic subunit of the RSV RNA-dependent RNA polymerase. Specifically, it blocks viral mRNA synthesis by inhibiting the guanylation of viral transcripts, a crucial step in the capping process of viral mRNA.[1]
-
Palivizumab and Nirsevimab: These are humanized monoclonal antibodies that target a highly conserved epitope on the RSV fusion (F) protein.[2][3] By binding to the F protein, they neutralize the virus and prevent its entry into host cells, thereby inhibiting the initial stage of infection.[3] Nirsevimab has been engineered for an extended half-life compared to palivizumab.[2]
-
Ribavirin: This guanosine analog has a multi-faceted mechanism of action. It inhibits the viral RNA polymerase and interferes with viral mRNA synthesis, leading to a decrease in viral protein production.[4][5]
In Vitro Potency
Direct head-to-head comparisons of in vitro potency are challenging due to differing assay methodologies. However, the available data provide insights into the relative activities of these agents.
| Compound | Assay Type | Cell Line | Potency (EC50/IC50) | Cytotoxicity (CC50) | Selectivity Index (SI) |
| This compound | Viral Replication | HEp-2 | EC50: 0.1 µM[1] | 10.7 µM[1] | 107 |
| Polymerase Inhibition | - | IC50: 0.66 µM[1] | |||
| Nirsevimab | Microneutralization | - | ~50-fold more potent than palivizumab[6] | Not Reported | Not Reported |
| Palivizumab | Neutralization | - | Potent neutralization of RSV A and B strains | Not Reported | Not Reported |
| Ribavirin | Plaque Reduction | - | 50% reduction at 3 or 10 µg/mL[1][7] | Not Reported | Not Reported |
In Vivo Efficacy
The in vivo efficacy of these compounds has been evaluated in various animal models and clinical settings.
| Compound | Animal Model | Key Findings | Clinical Efficacy |
| This compound | Mouse | Lowers virus titers in the lungs.[1] | Not yet clinically evaluated. |
| Nirsevimab | - | - | Significant reduction in medically attended RSV lower respiratory tract infections and hospitalizations in infants.[8][9] |
| Palivizumab | Cotton Rat | >99% reduction in lung RSV titers.[5] | Reduces the rate of RSV-related hospitalizations in high-risk infants. |
| Ribavirin | Mouse | Reduces pulmonary virus titers. | Limited clinical utility due to modest efficacy and potential toxicity.[2] |
Experimental Protocols
Plaque Reduction Assay (for Ribavirin): This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
-
Confluent monolayers of a susceptible cell line (e.g., HEp-2) are infected with a known dilution of RSV.
-
After an adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
The plates are incubated for a period sufficient for plaque formation (typically 3-5 days).
-
Plaques are visualized by staining (e.g., with crystal violet) and counted.
-
The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.
Enzyme-Linked Immunosorbent Assay (ELISA)-based Viral Replication Assay (for this compound): This high-throughput assay quantifies viral antigen expression as a measure of viral replication.
-
Susceptible cells (e.g., HEp-2) are seeded in 96-well plates and infected with RSV in the presence of serial dilutions of the test compound.
-
After a defined incubation period (e.g., 3 days), the cells are fixed.
-
A primary antibody specific for an RSV protein (e.g., F protein) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A substrate is added, and the resulting colorimetric or fluorometric signal, which is proportional to the amount of viral antigen, is measured using a plate reader.
-
The EC50 value is calculated as the compound concentration that inhibits viral antigen expression by 50%.
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for Viral Load Determination (In Vivo Studies): This molecular assay is used to quantify the amount of viral RNA in a sample, such as lung tissue from an infected animal.
-
Total RNA is extracted from the homogenized lung tissue of infected animals (treated and untreated).
-
The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
The cDNA is then amplified in a real-time PCR machine using primers and a probe specific to a conserved region of the RSV genome.
-
The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known viral RNA concentrations.
-
The reduction in viral load in treated animals compared to untreated controls is then calculated.
Signaling Pathways and Experimental Workflows
Caption: RSV life cycle and points of intervention for different drug classes.
Caption: A generalized workflow for the evaluation of novel RSV inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration of Nirsevimab for RSV Prophylaxis in Infants: A Comprehensive Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. admabiologics.com [admabiologics.com]
- 6. Neutralizing activity of anti-respiratory syncytial virus monoclonal antibody produced in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. contagionlive.com [contagionlive.com]
- 9. Effectiveness of Nirsevimab Against RSV and RSV-Related Events in Infants - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of RSV L-Protein-IN-5 and Alternative Inhibitors for RSV Replication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory mechanism of RSV L-protein-IN-5 against other alternative inhibitors targeting the Respiratory Syncytial Virus (RSV) L-protein. The content herein is supported by experimental data to offer an objective performance overview, aiding in the strategic development of novel antiviral therapeutics.
Introduction to Respiratory Syncytial Virus and the L-Protein Target
Respiratory Syncytial Virus (RSV) is a primary cause of severe lower respiratory tract infections, particularly in infants, the elderly, and immunocompromised individuals.[1][2][3] The virus, an enveloped, nonsegmented negative-sense RNA virus, relies on a complex machinery for its replication and transcription.[1] Central to this process is the large polymerase protein (L-protein), a multifunctional enzyme essential for viral RNA synthesis.[4][5] The L-protein possesses RNA-dependent RNA polymerase (RdRp), mRNA capping (guanylylation), and cap methylation activities, making it a prime target for antiviral drug development.[1][5]
Inhibitory Mechanism of this compound
This compound is a potent, non-nucleoside inhibitor of the RSV polymerase.[6][7] Its mechanism of action is the targeted inhibition of the guanylylation of viral transcripts.[6][7] This blockage of the mRNA capping process effectively halts the synthesis of viable viral mRNAs, which are necessary for the production of new viral particles.[4][7] Experimental data has demonstrated its efficacy in both enzymatic and cell-based assays, as well as in animal models of RSV infection.[6]
Comparison with Alternative L-Protein Inhibitors
Several other compounds have been identified as inhibitors of the RSV L-protein, each with distinct characteristics. This section compares this compound with notable alternatives.
Quantitative Performance Data:
| Compound | Target | EC50 (µM) | IC50 (µM) | CC50 (µM) | RSV Subtype Coverage | Reference |
| This compound | L-protein (mRNA guanylylation) | 0.1 | 0.66 | 10.7 (HEp-2) | Not specified | [6] |
| AZ-27 | L-protein (capping enzyme domain) | 0.01-0.04 (Subtype A), ~1 (Subtype B) | Not specified | >50 (various cell lines) | A and B | [1][8] |
| EDP-323 | L-protein | Not specified in µM, but demonstrated high potency | Not specified | Favorable safety profile in Phase IIa | A and B | [9] |
| Triazole-1 | L-protein | ~1 | Not specified | Not specified | A and B | [10] |
| YM-53403 | L-protein | Less potent than AZ-27 | Not specified | Not specified | A and B (less potent on B) | [1][8] |
Detailed Experimental Protocols
The characterization of RSV L-protein inhibitors relies on a series of key in vitro experiments. The methodologies for these are detailed below.
1. RSV-Induced Cytopathic Effect (CPE) Assay:
This assay is a high-throughput method to screen for compounds that inhibit RSV replication and thus prevent virus-induced cell death.
-
Cell Seeding: HEp-2 cells are seeded in 96-well plates and incubated overnight to form a monolayer.
-
Infection and Treatment: The cell monolayer is infected with an RSV A or B strain at a specific multiplicity of infection (MOI). Immediately after infection, the cells are treated with serial dilutions of the test compound.
-
Incubation: Plates are incubated for a period that allows for multiple rounds of viral replication, typically 3-5 days, until significant CPE is observed in the untreated virus control wells.
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTS or MTT assay, which measures mitochondrial metabolic activity. The absorbance is read on a plate reader.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from viral-induced death, is calculated from the dose-response curve.
2. Minigenome Reporter Assay:
This assay specifically measures the activity of the RSV polymerase complex in a cellular context.
-
Transfection: HEp-2 or a similar cell line is co-transfected with plasmids expressing the RSV N, P, M2-1, and L proteins, along with a plasmid containing a minigenome. The minigenome consists of a reporter gene (e.g., luciferase or GFP) flanked by the RSV leader and trailer sequences.
-
Compound Treatment: Following transfection, the cells are treated with various concentrations of the inhibitor.
-
Reporter Gene Expression Measurement: After a suitable incubation period (e.g., 24-48 hours), the expression of the reporter gene is quantified. For a luciferase reporter, a luminometer is used to measure light output.
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces reporter gene expression by 50%, is determined.
3. Time-of-Addition Assay:
This experiment helps to pinpoint the stage of the viral lifecycle that is inhibited by the compound.[10]
-
Synchronized Infection: HEp-2 cells are infected with a high MOI of RSV for a short period (e.g., 1-2 hours) at 4°C to allow for viral attachment but not entry. The cells are then washed to remove unbound virus, and the temperature is shifted to 37°C to initiate synchronized infection.
-
Staggered Compound Addition: The test compound is added at various time points before and after the temperature shift (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).
-
Viral Titer Measurement: At a late time point (e.g., 24 hours post-infection), the supernatant or cell lysate is harvested, and the viral titer is determined by a plaque assay.
-
Data Analysis: The time point at which the compound loses its antiviral activity indicates when the targeted step in the viral lifecycle has been completed. For an L-protein inhibitor targeting replication, the compound is expected to be effective even when added several hours after infection.[10]
Visualizing Mechanisms and Workflows
RSV Replication Cycle and L-Protein Inhibition
Caption: RSV replication cycle and the inhibitory point of L-protein-IN-5.
References
- 1. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Respiratory Syncytial Virus's Non-structural Proteins: Masters of Interference [frontiersin.org]
- 4. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]
- 5. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Enanta's EDP-323 Demonstrates Unprecedented Antiviral Activity Against RSV in Phase IIa Trial [trial.medpath.com]
- 10. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for RSV L-protein-IN-5: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper handling and disposal of RSV L-protein-IN-5, a potent inhibitor of the Respiratory Syncytial Virus (RSV) L-protein. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available and should be requested from the supplier, this guide is based on established best practices for the disposal of small molecule inhibitors in a laboratory setting.
Quantitative Data Summary
The following table summarizes the key in vitro activity data for this compound and a related compound, RSV L-protein-IN-1, as described in the scientific literature.
| Compound | Target | Assay Type | EC50 (μM) | IC50 (μM) | CC50 (μM) | Cell Line | Reference |
| This compound | RSV | Antiviral Assay | 0.1 | - | 10.7 | HEp-2 | [Liuzzi M, et al., 2005] |
| This compound | RSV Polymerase | Enzyme Inhibition Assay | - | 0.66 | - | - | [Liuzzi M, et al., 2005] |
| RSV L-protein-IN-1 | RSV | Antiviral Assay | 0.021 | - | 8.4 | HEp-2 | [Liuzzi M, et al., 2005] |
| RSV L-protein-IN-1 | RSV Polymerase | Enzyme Inhibition Assay | - | 0.089 | - | - | [Liuzzi M, et al., 2005] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are proprietary and not publicly available. However, the primary scientific literature indicates its use in standard virology and biochemistry assays.
In Vitro Antiviral and Enzyme Inhibition Assays
The primary reference for this compound describes its characterization through in vitro assays to determine its efficacy and cytotoxicity.[1][2][3] While the full, detailed protocols are not provided in the publication's abstract, the general methodologies are standard in the field:
-
Antiviral Assay (EC50 Determination):
-
HEp-2 cells are seeded in multi-well plates.
-
The cells are infected with Respiratory Syncytial Virus (RSV).
-
Varying concentrations of this compound (typically dissolved in a solvent like DMSO) are added to the cell cultures.
-
After an incubation period, the extent of viral replication is measured, often by quantifying viral proteins or cytopathic effects.
-
The EC50 value, the concentration of the compound that inhibits 50% of viral replication, is then calculated.
-
-
Polymerase Inhibition Assay (IC50 Determination):
-
An in vitro assay is established using purified or recombinant RSV L-protein (the viral polymerase).
-
The polymerase activity is measured in the presence of varying concentrations of this compound.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined.
-
-
Cytotoxicity Assay (CC50 Determination):
-
Uninfected HEp-2 cells are exposed to a range of concentrations of this compound.
-
Cell viability is assessed after a set incubation period using methods such as MTT or MTS assays.
-
The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated to assess the compound's toxicity.
-
Proper Disposal Procedures for this compound
The following step-by-step guide outlines the recommended procedures for the safe disposal of this compound and associated waste. These procedures are based on general guidelines for hazardous chemical waste management in a laboratory setting.[4][5][6][7][8]
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound (solid).
-
Stock solutions (likely in an organic solvent such as DMSO).
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Contaminated personal protective equipment (PPE) (e.g., gloves).
-
-
Segregate waste based on its physical state and chemical compatibility.
-
Solid Waste: Collect unused compound and contaminated solids (e.g., weighing paper, gloves) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect stock solutions and other liquid waste containing the inhibitor in a separate, compatible hazardous waste container. Do not mix with aqueous waste unless specifically permitted by your institution's EHS office.
-
Sharps Waste: Any contaminated needles or blades should be disposed of in a designated sharps container.
-
Step 2: Container Selection and Labeling
-
Use appropriate, leak-proof containers for waste collection. For liquid waste, ensure the container material is compatible with the solvent used (e.g., a polyethylene container for many organic solvents).
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Include the solvent and approximate concentration for liquid waste. Follow your institution's specific labeling requirements.
Step 3: Storage of Chemical Waste
-
Store hazardous waste in a designated and secure satellite accumulation area within the laboratory.[5][6]
-
Ensure secondary containment for liquid waste containers to prevent spills.
-
Keep waste containers closed at all times, except when adding waste.[9]
Step 4: Disposal Request and Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash. Small molecule inhibitors can be harmful to aquatic life and the environment.
Step 5: Decontamination of Labware
-
For reusable labware, a thorough decontamination procedure is necessary. This typically involves rinsing with a solvent that can dissolve the compound, followed by washing with an appropriate detergent and water. The initial solvent rinse should be collected as hazardous waste.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Inhibitors of respiratory syncytial virus replication target cotranscriptional mRNA guanylylation by viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
